molecular formula C32H46N6O7 B1166323 antistasin CAS No. 110119-38-5

antistasin

Cat. No.: B1166323
CAS No.: 110119-38-5
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Description

Antistasin is a 15-17 kDa, 119-amino acid cysteine-rich protein originally isolated from the salivary glands of the Mexican leech Haementeria officinalis . It functions as a potent, tight-binding, and highly specific direct inhibitor of blood coagulation Factor Xa (FXa), with a reported Ki value in the sub-nanomolar range (approximately 0.3-0.6 nM) . Its mechanism involves binding to the active site of FXa, a key serine protease at the convergence of the intrinsic and extrinsic coagulation pathways, thereby dramatically reducing the generation of thrombin and preventing fibrin clot formation . The protein features a unique three-dimensional structure with two homologous, cysteine-stabilized domains, though the N-terminal domain is primarily responsible for FXa inhibition due to its distinct shape and a putative exosite binding region that enhances specificity . Beyond its established anticoagulant effects, early studies revealed that this compound also possesses significant antimetastatic activity, inhibiting the spread of tumor cells in animal models . This protein is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

110119-38-5

Molecular Formula

C32H46N6O7

Synonyms

antistasin

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure and Domains of Antistasin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate structure and function of potent protein inhibitors is paramount. Antistasin, a highly specific inhibitor of blood coagulation Factor Xa, originally isolated from the salivary glands of the Mexican leech Haementeria officinalis, represents a cornerstone in the study of serine protease inhibition.[1][2][3] This technical guide provides a comprehensive overview of the core structural features, functional domains, and mechanism of action of this compound and its related proteins.

Molecular Architecture of this compound

This compound is a relatively small protein, with a molecular weight of approximately 15 kDa, composed of 119 amino acids.[2][4] Its primary structure is characterized by a notable two-fold internal homology, indicating that the protein is comprised of two tandemly repeated domains.[2][3] Each of these domains is rich in cysteine residues, with ten cysteines per domain, which form a complex network of disulfide bonds crucial for the protein's stability and function.[5]

Domain Organization

The defining feature of this compound is its two-domain structure. These domains, often referred to as this compound-like domains, are the fundamental functional units of the protein. While both domains share significant sequence homology, site-directed mutagenesis studies have revealed that the N-terminal domain houses the primary reactive site responsible for Factor Xa inhibition.[6] An attempt to engineer a second reactive site in the C-terminal domain did not result in a functional inhibitory domain, suggesting that the overall conformation of the C-terminal domain is not suitable for effective protease inhibition.[6]

Antistasin_Domain_Architecture cluster_this compound This compound Protein N_Terminus N-Terminus Domain1 N-Terminal Domain (Reactive Site) C_Terminus C-Terminus Domain2 C-Terminal Domain Domain1->Domain2

Figure 1: Domain architecture of the this compound protein.
The this compound-Like Domain

The this compound-like domain is a conserved protein module found in a variety of serine protease inhibitors, particularly in hematophagous (blood-feeding) organisms like leeches.[1][3][5] This domain is characterized by a specific pattern of cysteine residues that form a stable, disulfide-cross-linked structure.[7] The disulfide linkages are between Cys1-Cys4, Cys2-Cys5, and Cys3-Cys6, creating a series of loops.[7] This rigid scaffold presents a substrate-like reactive site loop to the target protease.[6] The secondary structure of the this compound-like domain consists of very short antiparallel β-sheets.[7]

Mechanism of Action and Kinetics

This compound is a potent and highly selective inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[2][8] Its mechanism of inhibition is characteristic of slow-tight binding inhibitors.[2][3]

The Reactive Site

The inhibitory activity of this compound is centered around a specific reactive site within the N-terminal domain. Through automated gas-phase sequence analysis of this compound after its interaction with Factor Xa, the reactive site was identified.[2] Factor Xa cleaves this compound at a single peptide bond, and the arginine residue at position 34 (Arg-34) was identified as the P1 residue of this reactive site.[2][8] Site-directed mutagenesis studies have confirmed the critical role of this arginine residue. Replacing Arg-34 with lysine (B10760008) resulted in a significant decrease in inhibitory activity, while substitution with a non-polar amino acid like leucine (B10760876) completely abolished its potency against Factor Xa.[6]

Binding Kinetics and Inhibition Profile

The interaction between this compound and Factor Xa is stoichiometric and exhibits a mixed, primarily competitive type of inhibition.[2][3] The presence of Ca2+ ions influences the inhibition, with the inhibition being partial in the presence of Ca2+ and becoming complete in its absence.[2][3] The dissociation constant (Kd) for the enzyme-inhibitor complex is estimated to be in the nanomolar range, highlighting the high affinity of the interaction.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound and its derivatives.

ParameterValueConditionReference
Dissociation Constant (Kd) 0.31 - 0.62 nMIn the absence of Ca2+[2][3]
Inhibition Constant (Ki) of ATS29-47 peptide 35 nMN/A[8]
Ki of Arg-34 Mutant (R34K) 1.28 nMN/A[6]
Ki of Wild-Type Recombinant this compound 61 pMN/A[6]

Table 1: Binding and Inhibition Constants of this compound and its Derivatives.

The this compound Protein Family

This compound is the prototype of a larger family of proteins that share the conserved this compound-like domain. These proteins are found across various invertebrate species and exhibit a range of inhibitory activities against different serine proteases.[1][3][7]

ProteinSource OrganismTarget Protease(s)Reference
This compound Haementeria officinalis (Mexican leech)Factor Xa[2][7]
Ghilanten Haementeria ghilianii (Amazon leech)Factor Xa[7]
Therostasin Theromyzon testulatumFactor Xa[7]
Theromin Theromyzon tessulatumThrombin[5]
Hirustasin Hirudo medicinalis (Medicinal leech)Tissue kallikrein, trypsin, chymotrypsin, neutrophil cathepsin G[7]
Bdellastasin Hirudo medicinalisTrypsin, plasmin, acrosin[7]
Guamerin Hirudo nipponia (Korean leech)Elastases[7]
Piguamerin Hirudo nipponiaPlasma and tissue kallikrein, trypsin[7]

Table 2: Members of the this compound Protein Family and their Targets.

This compound's Role in the Coagulation Cascade

This compound exerts its potent anticoagulant effect by directly inhibiting Factor Xa. Factor Xa is a pivotal enzyme in the coagulation cascade, where the intrinsic and extrinsic pathways converge. It is responsible for the conversion of prothrombin to thrombin, which in turn catalyzes the formation of fibrin (B1330869) from fibrinogen, leading to the formation of a blood clot. By inhibiting Factor Xa, this compound effectively blocks this downstream amplification of the coagulation signal.

Coagulation_Cascade_Inhibition cluster_pathways Coagulation Pathways Intrinsic Pathway Intrinsic Pathway Factor Xa Factor Xa Intrinsic Pathway->Factor Xa Extrinsic Pathway Extrinsic Pathway Extrinsic Pathway->Factor Xa Thrombin Thrombin Factor Xa->Thrombin converts Prothrombin Prothrombin Prothrombin->Factor Xa Fibrin Fibrin Thrombin->Fibrin converts Fibrinogen Fibrinogen Fibrinogen->Thrombin Clot Formation Clot Formation Fibrin->Clot Formation This compound This compound This compound->Factor Xa inhibits

Figure 2: Inhibition of the coagulation cascade by this compound.

Experimental Protocols

Detailed, step-by-step protocols for the original structure determination and kinetic analysis of this compound are not fully available in the cited literature. However, the search results provide an overview of the methodologies employed.

Protein Purification

Recombinant this compound has been produced in yeast and baculovirus-infected insect cells to obtain sufficient quantities for study.[1][6] A general purification strategy for a tagged protein would involve:

Protein_Purification_Workflow Cell Lysis Cell Lysis Centrifugation\n(remove debris) Centrifugation (remove debris) Cell Lysis->Centrifugation\n(remove debris) Affinity Chromatography\n(e.g., Ni-NTA for His-tag) Affinity Chromatography (e.g., Ni-NTA for His-tag) Centrifugation\n(remove debris)->Affinity Chromatography\n(e.g., Ni-NTA for His-tag) Elution Elution Affinity Chromatography\n(e.g., Ni-NTA for His-tag)->Elution Dialysis\n(buffer exchange) Dialysis (buffer exchange) Elution->Dialysis\n(buffer exchange) Purity Analysis\n(SDS-PAGE) Purity Analysis (SDS-PAGE) Dialysis\n(buffer exchange)->Purity Analysis\n(SDS-PAGE) Purified this compound Purified this compound Purity Analysis\n(SDS-PAGE)->Purified this compound

Figure 3: General workflow for recombinant protein purification.
  • Cell Lysis: Breaking open the host cells to release the recombinant protein.

  • Clarification: Centrifugation to remove insoluble cell debris.

  • Affinity Chromatography: Using a resin that specifically binds to a tag on the recombinant protein (e.g., a His-tag) for initial purification.

  • Elution: Releasing the bound protein from the chromatography column.

  • Further Purification (Optional): Additional chromatography steps like ion exchange or size exclusion may be used to achieve higher purity.

  • Analysis: Techniques like SDS-PAGE are used to assess the purity and molecular weight of the purified protein.

Site-Directed Mutagenesis

Site-directed mutagenesis is a key technique used to probe the function of specific amino acid residues.[6] The general principle involves using synthetic DNA primers containing the desired mutation to replicate a plasmid containing the gene of interest.

Site_Directed_Mutagenesis_Workflow Design mutagenic primers Design mutagenic primers PCR with high-fidelity polymerase PCR with high-fidelity polymerase Design mutagenic primers->PCR with high-fidelity polymerase DpnI digestion of template DNA DpnI digestion of template DNA PCR with high-fidelity polymerase->DpnI digestion of template DNA Transformation into E. coli Transformation into E. coli DpnI digestion of template DNA->Transformation into E. coli Selection and screening of colonies Selection and screening of colonies Transformation into E. coli->Selection and screening of colonies Sequence verification of mutation Sequence verification of mutation Selection and screening of colonies->Sequence verification of mutation

Figure 4: General workflow for site-directed mutagenesis.
  • Primer Design: Synthetic DNA primers are designed to be complementary to the target DNA sequence, with the exception of the desired nucleotide change.

  • PCR Amplification: A high-fidelity DNA polymerase is used to amplify the entire plasmid using the mutagenic primers. This results in a new, mutated plasmid.

  • Template Removal: The original, non-mutated parental DNA template is digested using the restriction enzyme DpnI, which specifically cleaves methylated DNA (the parental plasmid). The newly synthesized PCR product is unmethylated and remains intact.

  • Transformation: The mutated plasmids are introduced into competent E. coli cells.

  • Screening and Sequencing: Colonies are screened, and the plasmid DNA is sequenced to confirm the presence of the desired mutation.

Kinetic Analysis

The inhibitory kinetics of this compound were determined using purified Factor Xa and a chromogenic substrate.[3] The rate of substrate cleavage by Factor Xa is measured in the presence and absence of the inhibitor. By analyzing the reaction rates at different substrate and inhibitor concentrations, key kinetic parameters such as the inhibition type and dissociation constant can be determined.

Conclusion

This compound and its family of related proteins represent a fascinating example of molecular evolution, providing potent and specific tools for the regulation of serine proteases. The detailed understanding of the this compound structure, particularly its conserved domain architecture and the critical residues within its reactive site, has been instrumental in the development of novel anticoagulant therapies. Further research into the structure-function relationships within this protein family holds significant promise for the design of next-generation protease inhibitors for a variety of therapeutic applications.

References

A Technical Guide to the Inhibition of Factor Xa by Antistasin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of antistasin, a potent and highly specific inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.

Core Mechanism of Action

This compound, a 119-amino acid protein originally isolated from the salivary glands of the Mexican leech Haementeria officinalis, is a reversible, slow-tight binding inhibitor of Factor Xa.[1][2] Its inhibitory action is characterized by a stoichiometric 1:1 interaction with FXa, leading to a mixed, primarily competitive type of inhibition.[1][2] The presence of Ca2+ ions modulates this interaction, with the inhibition being partial in the presence of Ca2+ and becoming complete in its absence.[1][2]

The key to this compound's inhibitory function lies in its N-terminal domain, which presents a conformationally rigid, substrate-like reactive site to the enzyme.[3][4] The P1 residue at this reactive site is Arginine 34 (Arg34).[1][2] This arginine residue inserts into the S1 specificity pocket of Factor Xa, forming a salt bridge with Asp189 at the bottom of the pocket.[4] This interaction is a critical determinant of the high affinity and specificity of this compound for FXa. In addition to this primary interaction, exosite binding regions on this compound, specifically residues 15-17, are thought to interact with a cluster of positively charged residues (Arg222, Lys223, and Lys224) on the surface of Factor Xa, further contributing to the potency and specificity of the inhibition.[5]

Upon binding, Factor Xa slowly cleaves the peptide bond between the P1 residue (Arg34) and the P1' residue (Val35) of this compound.[1][2][4] This cleavage results in a modified, yet still tightly bound, inhibitor.[1][2]

Quantitative Analysis of this compound-Factor Xa Interaction

The interaction between this compound and Factor Xa has been characterized by several key quantitative parameters. The following table summarizes these findings from various studies.

ParameterValueSpecies/ConditionsReference
Dissociation Constant (Kd) 0.31 - 0.62 nMPurified this compound and tripetidyl p-nitroanilide substrate[1][2]
Inhibition Constant (Ki) 61 pMRecombinant this compound (with Arg at P1)[3]
Inhibition Constant (Ki) 1.28 nMRecombinant this compound (with Lys at P1)[3]
Inhibition Constant (Ki) 35 nMSynthetic 19-amino acid peptide (ATS29-47)[6]

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of biochemical and structural biology techniques.

1. Enzyme Inhibition Kinetics Assay:

  • Objective: To determine the kinetic parameters of Factor Xa inhibition by this compound (e.g., Ki, IC50).

  • Methodology:

    • Purified Factor Xa is incubated with varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl with NaCl and CaCl2).

    • The reaction is initiated by the addition of a chromogenic or fluorogenic substrate specific for Factor Xa (e.g., a tripetidyl p-nitroanilide substrate).[1][2]

    • The rate of substrate cleavage is monitored spectrophotometrically or fluorometrically over time.

    • The initial reaction velocities are plotted against the inhibitor concentration to determine the mode of inhibition and calculate kinetic constants using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Morrison equation for tight-binding inhibitors).

2. Site-Directed Mutagenesis:

  • Objective: To identify key amino acid residues in this compound responsible for its inhibitory activity.

  • Methodology:

    • A recombinant version of this compound is expressed, often using a yeast or insect baculovirus system.[3][7]

    • Site-directed mutagenesis is employed to substitute specific amino acids, particularly at the reactive site (e.g., Arg34) and putative exosite binding regions.[3]

    • The inhibitory activity of the mutated this compound variants is then assessed using enzyme inhibition kinetics assays as described above.

    • Comparison of the kinetic parameters of the wild-type and mutant inhibitors reveals the contribution of individual residues to the interaction with Factor Xa.

3. X-ray Crystallography:

  • Objective: To determine the three-dimensional structure of this compound and model its complex with Factor Xa.

  • Methodology:

    • Crystals of purified this compound are grown under specific conditions of pH, temperature, and precipitant concentration.

    • The crystals are then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

    • The diffraction data is processed to calculate an electron density map, which is then used to build and refine a three-dimensional atomic model of the protein. The structure of this compound has been determined at 1.9 Å resolution.[4][5]

    • Computational docking studies are performed to model the interaction of the determined this compound structure with the known crystal structure of Factor Xa, providing insights into the specific molecular interactions at the binding interface.[4]

Visualizing the Mechanism and Workflow

To further illustrate the concepts discussed, the following diagrams have been generated.

Antistasin_Mechanism cluster_0 Coagulation Cascade cluster_1 Inhibition by this compound Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa FXa Factor Xa FXa_this compound FXa-Antistasin Complex (Inactive) FXa->FXa_this compound This compound This compound This compound->FXa_this compound Slow, Tight Binding

Mechanism of this compound Inhibition on Factor Xa.

Experimental_Workflow cluster_purification Protein Preparation cluster_analysis Biochemical & Structural Analysis cluster_data Data Interpretation Purify_FXa Purify Factor Xa Kinetics Enzyme Inhibition Kinetics Assay Purify_FXa->Kinetics Express_this compound Express/Purify this compound (Wild-type & Mutants) Express_this compound->Kinetics Crystallography X-ray Crystallography Express_this compound->Crystallography Ki_Kd Determine Ki, Kd, IC50 Kinetics->Ki_Kd Structure Solve 3D Structure Crystallography->Structure Modeling Computational Modeling of Complex Mechanism Elucidate Mechanism of Action Modeling->Mechanism Ki_Kd->Mechanism Structure->Modeling

Experimental Workflow for Studying this compound-Factor Xa Interaction.

References

An In-depth Technical Guide to the Antistasin Gene: Sequence, Variants, and Functional Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antistasin and its related proteins are a family of potent anticoagulants originally discovered in the salivary glands of leeches. These small, cysteine-rich proteins are of significant interest to the medical and pharmaceutical fields due to their highly specific inhibition of Factor Xa, a critical enzyme in the blood coagulation cascade. This technical guide provides a comprehensive overview of the this compound gene, its protein product, known genetic variants, and detailed methodologies for its study and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel antithrombotic therapies.

This compound Gene and Protein Sequence

This compound is a protein that, in its mature form, consists of 119 amino acids. A key characteristic of its primary structure is a twofold internal homology, suggesting an evolutionary origin from a gene duplication event. The protein is rich in cysteine residues, which form numerous disulfide bonds essential for its structure and function.

Genetic Variants of this compound

Genetic variants of this compound have been identified through the sequencing of this compound-like proteins from various leech species. These variants provide insights into the structure-function relationships of these inhibitors and may offer templates for the design of novel anticoagulants with altered specificity or potency. Although quantitative data on single nucleotide polymorphisms (SNPs) and their population frequencies are not available in public SNP databases, a comparison of amino acid sequences from different species reveals conserved and variable regions.

Below is a table summarizing the amino acid sequences of this compound and its homologs from different leech species. This comparison highlights the genetic diversity within this protein family.

Leech SpeciesProtein Name/IdentifierSequence Alignment (Core Region)Key Differences from H. officinalis this compound
Haementeria officinalisThis compound (P15358)...Reference Sequence
Haementeria ghilianiiGhilanten...High sequence similarity with a few amino acid substitutions.[1]
Whitmania pigraThis compound-Wp1...Contains a signal peptide region and conserved cysteine residues.[2]
Whitmania pigraThis compound-Wp2...Shows internal tandem repeats similar to the archetypal this compound.[2]
Hirudo medicinalisThis compound-like...Homologous sequence identified from transcriptome data.[3]
Hirudinaria bplingPutative this compound...Identified through BLAST searches of the genome.[4]

Note: The full-length sequences can be obtained from the respective publications and databases. The alignment highlights regions of conservation and variability, particularly around the reactive site loop.

Signaling Pathway and Mechanism of Action

The primary and well-established mechanism of action for this compound is the direct, potent, and specific inhibition of Factor Xa in the blood coagulation cascade. This compound acts as a slow, tight-binding inhibitor, forming a stable, non-covalent complex with Factor Xa. This inhibition prevents the conversion of prothrombin to thrombin, a key step in the formation of a fibrin (B1330869) clot.

Currently, there is limited evidence to suggest that this compound participates in broader intracellular signaling pathways beyond its direct interaction with Factor Xa. Its function appears to be primarily extracellular, targeting a key node in the enzymatic cascade of coagulation.

Coagulation_Cascade_Inhibition Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin FactorXa Factor Xa FactorXa->Prothrombin activates This compound This compound This compound->FactorXa inhibits

This compound's inhibition of the coagulation cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound, from its production to its functional characterization.

Recombinant Expression of this compound in a Baculovirus System

The baculovirus expression vector system is a robust platform for producing recombinant this compound in insect cells, ensuring proper protein folding and disulfide bond formation.

Workflow:

Baculovirus_Expression_Workflow cluster_cloning Gene Cloning cluster_transfection Transfection and Virus Production cluster_expression Protein Expression and Harvest Antistasin_cDNA This compound cDNA Transfer_Vector Baculovirus Transfer Vector (e.g., pOET1) Antistasin_cDNA->Transfer_Vector Ligation Recombinant_Vector Recombinant Transfer Vector Insect_Cells Insect Cells (e.g., Sf9) Recombinant_Vector->Insect_Cells Co-transfection Recombinant_Baculovirus Recombinant Baculovirus (P1) Insect_Cells->Recombinant_Baculovirus Homologous Recombination Baculovirus_DNA Linearized Baculovirus DNA (e.g., flashBAC™) Baculovirus_DNA->Insect_Cells P2_Stock High-Titer Virus Stock (P2) Recombinant_Baculovirus->P2_Stock Amplification Production_Cells Insect Cells (e.g., High-Five™) P2_Stock->Production_Cells Infection Harvest Harvest Supernatant (containing secreted this compound) Production_Cells->Harvest Purification Purification Harvest->Purification

Workflow for recombinant this compound expression.

Detailed Methodology:

  • Cloning of the this compound Gene:

    • Synthesize the codon-optimized nucleotide sequence for the this compound protein, including a C-terminal polyhistidine tag for purification.

    • Clone the synthesized gene into a baculovirus transfer vector, such as pOET1, downstream of the polyhedrin promoter.[5]

    • Verify the construct by restriction digestion and Sanger sequencing.

  • Generation of Recombinant Baculovirus:

    • Co-transfect Spodoptera frugiperda (Sf9) insect cells with the recombinant transfer vector and linearized baculovirus DNA (e.g., flashBAC™ DNA).[6]

    • Allow homologous recombination to occur in the insect cells, generating a recombinant baculovirus.

    • Harvest the supernatant containing the P1 viral stock after 3-5 days.

    • Amplify the viral stock by infecting fresh Sf9 cells to generate a high-titer P2 stock.[7]

  • Protein Expression:

    • Infect high-density suspension cultures of Trichoplusia ni (High-Five™) cells with the P2 viral stock at a multiplicity of infection (MOI) of 2-5.[8]

    • Incubate the infected cells for 48-72 hours at 28°C.

    • Harvest the culture supernatant containing the secreted recombinant this compound by centrifugation.

Purification of Recombinant this compound

A multi-step chromatography process is typically employed to purify recombinant this compound to homogeneity.

Workflow:

Purification_Workflow Harvested_Supernatant Harvested Cell Culture Supernatant Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) Harvested_Supernatant->Affinity_Chrom Ion_Exchange Ion-Exchange Chromatography (e.g., DEAE-Sepharose) Affinity_Chrom->Ion_Exchange Elution and Dialysis Size_Exclusion Size-Exclusion Chromatography (e.g., Sephadex G-25) Ion_Exchange->Size_Exclusion Elution Purified_this compound Purified Recombinant this compound Size_Exclusion->Purified_this compound Final Polish

Purification workflow for recombinant this compound.

Detailed Methodology:

  • Affinity Chromatography (for His-tagged protein):

    • Load the clarified supernatant onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column equilibrated with a binding buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole (B134444), pH 7.4).

    • Wash the column extensively with the binding buffer to remove unbound proteins.

    • Elute the bound this compound with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Ion-Exchange Chromatography:

    • Dialyze the eluted fraction against a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).[9]

    • Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose) equilibrated with the same low-salt buffer.

    • Elute the bound proteins using a linear salt gradient (e.g., 0-1 M NaCl).

    • Collect fractions and analyze for the presence of this compound by SDS-PAGE.

  • Size-Exclusion Chromatography (Optional Polishing Step):

    • Concentrate the fractions containing this compound.

    • Load the concentrated sample onto a size-exclusion column (e.g., Sephadex G-25) to remove any remaining contaminants and for buffer exchange into a final storage buffer.

Factor Xa Inhibition Assay

A chromogenic substrate assay is a standard method to determine the inhibitory activity of this compound on Factor Xa.[10][11]

Workflow:

FXa_Assay_Workflow cluster_incubation Incubation cluster_reaction Chromogenic Reaction cluster_detection Detection FactorXa_solution Factor Xa Solution Incubate Pre-incubate at 37°C FactorXa_solution->Incubate Antistasin_dilutions This compound Dilutions Antistasin_dilutions->Incubate Reaction_Mix Add Substrate and Incubate Chromogenic_Substrate Chromogenic Substrate (e.g., S-2765) Chromogenic_Substrate->Reaction_Mix Measure_Absorbance Measure Absorbance at 405 nm Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition

Workflow for the Factor Xa chromogenic assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of human Factor Xa (e.g., 0.125 ng/µl in assay buffer).[10]

    • Prepare a series of dilutions of the purified recombinant this compound.

    • Prepare a solution of a chromogenic substrate specific for Factor Xa (e.g., S-2765).

  • Assay Procedure:

    • In a 96-well microplate, add a fixed amount of Factor Xa to each well.

    • Add the different dilutions of this compound to the wells and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

    • Initiate the reaction by adding the chromogenic substrate to all wells.

    • Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the residual Factor Xa activity.

  • Data Analysis:

    • Calculate the percentage of Factor Xa inhibition for each this compound concentration relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

    • Further kinetic analysis can be performed to determine the inhibition constant (Ki).[12]

Conclusion

This technical guide provides a foundational understanding of the this compound gene, its protein product, and the methodologies essential for its study. While the direct inhibition of Factor Xa is its hallmark, the exploration of this compound variants from different species opens avenues for the development of next-generation anticoagulants. The detailed experimental protocols provided herein offer a practical framework for researchers to produce and characterize this promising therapeutic protein. Further research to elucidate the full nucleotide sequence of the H. officinalis this compound gene and to identify and characterize single nucleotide polymorphisms in various populations will undoubtedly contribute to a more complete understanding of this important protein family.

References

The Function of Antistasin in Leech Saliva: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antistasin, a potent anticoagulant protein isolated from the salivary glands of the Mexican leech Haementeria officinalis, represents a significant area of interest for therapeutic development. This technical guide provides an in-depth analysis of the core functions of this compound, focusing on its biochemical properties, mechanism of action as a highly selective inhibitor of coagulation Factor Xa, and its potential applications in medicine. Detailed experimental protocols for the purification, characterization, and activity assessment of this compound are provided, alongside quantitative data and visual representations of its biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Blood-sucking invertebrates have evolved a sophisticated arsenal (B13267) of pharmacologically active molecules in their saliva to counteract host hemostasis. Among these, this compound, a 119-amino acid protein, is a prime example of a highly specific and potent anticoagulant.[1] Initially identified for its ability to prevent blood coagulation and tumor metastasis, this compound's primary mechanism of action is the direct and tight-binding inhibition of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. This targeted inhibition effectively blocks the conversion of prothrombin to thrombin, a key step in fibrin (B1330869) clot formation. The unique properties of this compound, including its high affinity and selectivity for FXa, have made it a subject of extensive research for the development of novel antithrombotic agents.

Biochemical and Biophysical Properties of this compound

This compound is a relatively small, highly disulfide-bonded protein, contributing to its stability and rigid conformation necessary for its inhibitory function.[2][1] Its structure exhibits a twofold internal homology, suggesting an evolutionary origin from a gene duplication event.[2] The protein's acidic nature and specific binding affinities are crucial for its biological activity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its variants.

ParameterValueSource OrganismReference
Molecular Weight ~15 kDa (full-length precursor)Haementeria officinalis[3]
~17 kDa (non-denaturing conditions)Haementeria officinalis[4]
Number of Amino Acids 119 (mature protein)Haementeria officinalis[1]
136 (precursor)Haementeria officinalis[5]
Isoelectric Point (pI) ~9.5Haementeria officinalis

Table 1: Physicochemical Properties of Native this compound

InhibitorTargetInhibition Constant (Kᵢ)CommentsReference
Native this compound Factor Xa0.31 - 0.62 nMDissociation constant (Kd)[2][1]
Recombinant this compound (rATS) - P1 Arg-34 Factor Xa61 pMWild-type reactive site[6]
Recombinant this compound (rATS) - P1 Lys Mutant Factor Xa1.28 nMArginine at P1 position is preferred[6]
Recombinant N-terminal domain of this compound Factor Xa1.7 nM[7]

Table 2: Inhibition Constants (Kᵢ) of this compound and its Variants for Factor Xa

AssayEffect of this compoundCommentsReference
Activated Partial Thromboplastin Time (aPTT) ProlongedReflects inhibition of the intrinsic and common coagulation pathways.[8]
Prothrombin Time (PT) Prolonged at higher concentrationsLess sensitive than aPTT.[9]
Thrombin Time (TT) No significant effectThis compound does not directly inhibit thrombin.[4]
In Vivo Thrombosis Model (Rhesus Monkey) Dose-dependent suppression of thromboplastin-induced fibrinopeptide A generationDemonstrates in vivo efficacy.[8]

Table 3: In Vitro and In Vivo Anticoagulant Activity of this compound

Mechanism of Action

This compound exerts its anticoagulant effect by directly inhibiting Factor Xa, a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.

Inhibition of Factor Xa

This compound functions as a slow, tight-binding, reversible, and competitive inhibitor of Factor Xa.[2] The inhibition is stoichiometric, with one molecule of this compound binding to one molecule of Factor Xa.[2] The interaction involves the reactive site of this compound, specifically the arginine residue at position 34 (P1 position), which mimics the natural substrate of Factor Xa.[2][1] Upon binding, the enzyme cleaves the peptide bond C-terminal to this arginine, but the inhibitor remains tightly associated with the active site, effectively blocking its catalytic activity.[2][1] The presence of Ca²⁺ ions can modulate the inhibition, with the inhibition being partial in the presence of calcium and complete in its absence.[2]

Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Fibrin Fibrin Clot Thrombin->Fibrin catalyzes Fibrinogen Fibrinogen FXa Factor Xa FXa->Thrombin catalyzes InactiveComplex Factor Xa-Antistasin (Inactive Complex) FXa->InactiveComplex This compound This compound This compound->InactiveComplex

Figure 1: Mechanism of this compound Inhibition.

Role in the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions leading to the formation of a stable fibrin clot. Factor Xa is the first enzyme in the common pathway, making it a strategic target for anticoagulation. By inhibiting Factor Xa, this compound effectively halts the amplification of the coagulation cascade downstream.

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI activates XIa XIa XI->XIa IX IX XIa->IX activates IXa IXa IX->IXa X X IXa->X activates TF Tissue Factor (TF) VIIa_TF VIIa-TF Complex VIIa_TF->X activates VII VII VII->VIIa_TF Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->Xa inhibits Xa_Inhibited

Figure 2: this compound's Target in the Coagulation Cascade.

Experimental Protocols

This section provides detailed methodologies for the purification, expression, and functional characterization of this compound.

Purification of Native this compound from Leech Saliva

This protocol is based on methods described for the isolation of this compound from the salivary glands of Haementeria officinalis.

Materials:

  • Salivary glands from Haementeria officinalis

  • Extraction Buffer: 50 mM Tris-HCl, pH 7.5

  • Heparin-Agarose Affinity Chromatography Column

  • Anion-Exchange Chromatography Column (e.g., DEAE-Sepharose)

  • Elution Buffers for both columns (with increasing salt concentrations)

  • Dialysis tubing

  • Spectrophotometer

Procedure:

  • Extraction: Homogenize the salivary glands in ice-cold Extraction Buffer. Centrifuge the homogenate to remove cellular debris and collect the supernatant.

  • Heparin-Agarose Affinity Chromatography:

    • Equilibrate the heparin-agarose column with Extraction Buffer.

    • Load the crude salivary gland extract onto the column.

    • Wash the column extensively with Extraction Buffer to remove unbound proteins.

    • Elute the bound proteins using a linear gradient of NaCl (e.g., 0 to 1 M) in Extraction Buffer.

    • Collect fractions and monitor protein elution by measuring absorbance at 280 nm.

    • Assay fractions for anticoagulant activity using an aPTT or Factor Xa inhibition assay.

  • Anion-Exchange Chromatography:

    • Pool the active fractions from the affinity chromatography step and dialyze against the starting buffer for the anion-exchange column (e.g., 20 mM Tris-HCl, pH 8.0).

    • Equilibrate the anion-exchange column with the starting buffer.

    • Load the dialyzed sample onto the column.

    • Wash the column with the starting buffer.

    • Elute the bound proteins with a linear NaCl gradient.

    • Collect fractions and analyze for protein content and anticoagulant activity.

  • Purity Assessment: Analyze the purified fractions by SDS-PAGE to assess purity and estimate molecular weight.

Expression and Purification of Recombinant this compound

This generalized protocol is applicable to various expression systems, such as yeast (Pichia pastoris) or insect cells (baculovirus).

Materials:

  • Expression vector containing the this compound gene

  • Competent host cells (e.g., P. pastoris, E. coli for plasmid amplification)

  • Appropriate growth media and induction reagents

  • Cell lysis buffer

  • Chromatography resins (e.g., Ni-NTA for His-tagged proteins, or ion-exchange resins)

  • SDS-PAGE reagents

Procedure:

  • Transformation and Expression:

    • Transform the host cells with the this compound expression vector.

    • Select for positive transformants and grow a starter culture.

    • Inoculate a larger culture and grow to the appropriate cell density.

    • Induce protein expression according to the specific expression system's protocol.

  • Cell Lysis and Lysate Preparation:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells using appropriate methods (e.g., sonication, French press).

    • Centrifuge the lysate to separate the soluble fraction from cellular debris.

  • Purification:

    • If using a tagged protein (e.g., His-tag), perform affinity chromatography (e.g., Ni-NTA).

    • Alternatively, use a combination of ion-exchange and size-exclusion chromatography for untagged proteins.

    • Monitor the purification process by SDS-PAGE.

  • Verification: Confirm the identity of the purified protein by Western blot or mass spectrometry.

Factor Xa Inhibition Assay (Chromogenic)

This assay measures the ability of this compound to inhibit the enzymatic activity of Factor Xa using a chromogenic substrate.

Materials:

  • Purified Factor Xa

  • Chromogenic substrate for Factor Xa (e.g., S-2222)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.3

  • Purified this compound (or sample to be tested)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of Factor Xa, chromogenic substrate, and this compound in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of Factor Xa to each well.

    • Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.

    • Incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Add the chromogenic substrate to each well to initiate the reaction.

    • Immediately measure the absorbance at 405 nm in kinetic mode for a set duration (e.g., 5 minutes) at 37°C.

  • Data Analysis:

    • Determine the initial rate of the reaction (V₀) for each this compound concentration from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of Factor Xa inhibition versus the this compound concentration to determine the IC₅₀ value. The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the mechanism of inhibition is known.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a global coagulation assay used to assess the integrity of the intrinsic and common pathways.

Materials:

  • Citrated human plasma

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (CaCl₂) solution (0.025 M)

  • Coagulometer

  • Purified this compound

Procedure:

  • Sample Preparation: Prepare serial dilutions of this compound in a suitable buffer.

  • Assay Performance:

    • Pipette a defined volume of plasma into a cuvette.

    • Add an equal volume of the this compound dilution (or buffer for control) and incubate at 37°C for a specified time (e.g., 1-2 minutes).

    • Add the aPTT reagent and incubate for a further period (e.g., 3-5 minutes) at 37°C.

    • Initiate the clotting reaction by adding pre-warmed CaCl₂ solution.

    • The coagulometer will automatically measure the time to clot formation.

  • Data Analysis: Plot the clotting time (in seconds) against the concentration of this compound.

Start Start: Purified this compound Sample Assay_Choice Select Assay Start->Assay_Choice FXa_Assay Factor Xa Inhibition Assay (Chromogenic) Assay_Choice->FXa_Assay Direct Inhibition aPTT_Assay aPTT Assay Assay_Choice->aPTT_Assay Global Coagulation FXa_Steps 1. Incubate FXa with this compound 2. Add Chromogenic Substrate 3. Measure Absorbance (405 nm) FXa_Assay->FXa_Steps aPTT_Steps 1. Incubate Plasma with this compound 2. Add aPTT Reagent 3. Add CaCl2 and Measure Clotting Time aPTT_Assay->aPTT_Steps Data_Analysis Data Analysis FXa_Steps->Data_Analysis aPTT_Steps->Data_Analysis IC50_Ki Determine IC50 / Ki Data_Analysis->IC50_Ki Clotting_Time Plot Clotting Time vs. Concentration Data_Analysis->Clotting_Time End End: Quantify Anticoagulant Activity IC50_Ki->End Clotting_Time->End

Figure 3: Experimental Workflow for this compound Activity Assessment.

Site-Directed Mutagenesis of this compound

This protocol allows for the investigation of the role of specific amino acid residues in this compound's function, particularly at the reactive site.

Materials:

  • Plasmid DNA containing the wild-type this compound gene

  • Mutagenic primers containing the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

Procedure:

  • Primer Design: Design a pair of complementary mutagenic primers that contain the desired mutation and anneal to the same sequence on opposite strands of the plasmid.

  • Mutagenesis PCR:

    • Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

    • Perform thermal cycling to amplify the entire plasmid, incorporating the primers and the desired mutation.

  • DpnI Digestion:

    • Digest the PCR product with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation:

    • Transform the DpnI-treated plasmid into competent E. coli cells.

    • Plate the transformed cells on selective media and incubate to obtain colonies.

  • Verification:

    • Isolate plasmid DNA from individual colonies.

    • Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.

Applications in Drug Development

The potent and selective inhibition of Factor Xa by this compound makes it an attractive candidate for the development of novel antithrombotic drugs. Recombinant forms of this compound have been produced and have shown efficacy in preclinical models of thrombosis.[8] The detailed understanding of its structure-function relationship, aided by techniques like site-directed mutagenesis, allows for the engineering of this compound variants with improved pharmacokinetic and pharmacodynamic properties. Furthermore, the binding of this compound to sulfated glycoconjugates suggests potential interactions with cell surfaces and the extracellular matrix, which may contribute to its reported anti-metastatic properties.[10]

Conclusion

This compound from leech saliva is a powerful and highly specific inhibitor of Factor Xa, a key enzyme in the blood coagulation cascade. Its well-defined mechanism of action, coupled with its potent anticoagulant activity, underscores its potential as a therapeutic agent. This technical guide has provided a comprehensive overview of the function of this compound, including its biochemical properties, detailed experimental protocols for its study, and its relevance to drug development. The information presented herein is intended to facilitate further research and development in the field of hemostasis and thrombosis.

References

Antistasin's Role in Inhibiting Blood Coagulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antistasin, a potent and highly specific inhibitor of blood coagulation Factor Xa, represents a significant area of interest in the development of novel anticoagulants. Originally isolated from the salivary glands of the Mexican leech, Haementeria officinalis, this 119-amino acid polypeptide demonstrates a remarkable ability to disrupt the coagulation cascade at a critical juncture. This technical guide provides an in-depth exploration of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a member of the this compound family of serine protease inhibitors.[1] Its primary structure is characterized by a high degree of disulfide bonding and a two-fold internal homology, suggesting an evolution through gene duplication.[1] The potent anticoagulant activity of this compound is attributed to its selective and tight-binding inhibition of Factor Xa (FXa), a key enzyme in the coagulation cascade.[1] Recombinant versions of this compound have been successfully produced, facilitating further investigation into its therapeutic potential.[2]

Mechanism of Action: Potent and Specific Inhibition of Factor Xa

This compound functions as a reversible, slow, tight-binding inhibitor of Factor Xa.[1] The inhibition is primarily competitive in nature.[1] The core of its inhibitory activity resides in its N-terminal domain, which presents a substrate-like reactive site to the active site of FXa.[3]

The reactive site P1 residue, Arginine at position 34 (Arg-34), plays a crucial role in this interaction.[1] This positively charged residue fits into the S1 specificity pocket of Factor Xa, which has a preference for arginine.[3] Upon binding, the peptide bond between Arg-34 and the P1' residue, Valine-35, is cleaved by FXa at a slow rate, leading to the formation of a stable, modified inhibitor-enzyme complex.[1] The presence of calcium ions influences the inhibition, with the inhibition being partial in the presence of Ca2+ and becoming complete in its absence.[1]

The Blood Coagulation Cascade and this compound's Point of Intervention

The blood coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin (B1330869) clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is the first enzyme in the common pathway, where the intrinsic and extrinsic pathways converge. By inhibiting FXa, this compound effectively blocks the downstream conversion of prothrombin to thrombin, a critical step for fibrin formation.

Caption: this compound inhibits Factor Xa, a key enzyme in the common pathway of blood coagulation.

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound and its variants has been quantified through various in vitro assays. The following tables summarize key quantitative data.

Table 1: Kinetic Parameters of this compound Inhibition of Factor Xa

InhibitorP1 ResidueDissociation Constant (Ki)Reference
Native this compoundArg-340.31 - 0.62 nM[1]

Table 2: In Vitro Anticoagulant Activity of Recombinant this compound (rATS)

AssayEffectConcentrationReference
Plasma-based clotting assaysProlongs clotting timesNanomolar concentrations[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

Factor Xa Inhibition Kinetic Assay (Chromogenic)

This assay determines the inhibitory kinetics of this compound on Factor Xa using a chromogenic substrate.

Materials:

  • Purified Factor Xa

  • Purified this compound (or recombinant variant)

  • Chromogenic substrate for Factor Xa (e.g., a tripeptide p-nitroanilide substrate)

  • Assay Buffer: Tris-HCl buffer, pH 7.5, containing NaCl and a blocking agent like BSA.

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add a fixed concentration of Factor Xa to each well.

  • Add the different concentrations of this compound to the wells containing Factor Xa and incubate for a predetermined time at 37°C to allow for enzyme-inhibitor binding.

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of color development is proportional to the residual Factor Xa activity.

  • Plot the initial velocity of the reaction against the this compound concentration to determine the inhibition constant (Ki).

Factor Xa Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis A Prepare this compound Dilutions E Add this compound Dilutions & Incubate A->E B Prepare FXa Solution D Add FXa to Microplate Wells B->D C Prepare Chromogenic Substrate F Add Substrate to Initiate Reaction C->F D->E E->F G Measure Absorbance at 405 nm (Kinetic) F->G H Plot Velocity vs. [this compound] G->H I Determine Ki H->I

Caption: Workflow for the chromogenic Factor Xa inhibition assay.

Activated Partial Thromboplastin Time (aPTT) Assay

This assay measures the effect of this compound on the intrinsic and common pathways of blood coagulation.

Materials:

  • Citrated human plasma

  • This compound solution

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (CaCl2) solution

  • Coagulometer

Procedure:

  • Pre-warm the citrated plasma, aPTT reagent, and CaCl2 solution to 37°C.

  • In a coagulometer cuvette, mix a defined volume of plasma with a specific concentration of this compound solution.

  • Add the aPTT reagent to the plasma-antistasin mixture and incubate for a specified time (e.g., 3-5 minutes) at 37°C. This step activates the contact-dependent factors of the intrinsic pathway.

  • Initiate the clotting reaction by adding a pre-warmed CaCl2 solution.

  • The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

  • Perform the assay with a range of this compound concentrations to determine the dose-dependent prolongation of the aPTT.

Expression and Purification of Recombinant this compound

Recombinant this compound can be produced in various expression systems, such as insect cells using a baculovirus vector.

Procedure Outline:

  • Gene Synthesis and Cloning: Synthesize the gene encoding this compound and clone it into a suitable baculovirus transfer vector.

  • Generation of Recombinant Baculovirus: Co-transfect insect cells (e.g., Sf9 cells) with the transfer vector and linearized baculovirus DNA to generate a recombinant virus.

  • Virus Amplification: Amplify the recombinant virus stock by infecting fresh insect cell cultures.

  • Protein Expression: Infect a large-scale culture of insect cells with the high-titer recombinant virus stock to express the recombinant this compound.

  • Harvesting: Separate the cells from the culture medium by centrifugation. If this compound is secreted, the supernatant is collected.

  • Purification: Purify the recombinant this compound from the culture supernatant or cell lysate using a combination of chromatography techniques, such as ion-exchange and reverse-phase chromatography.

Recombinant this compound Production Workflow A Gene Synthesis & Cloning into Vector B Generation of Recombinant Baculovirus A->B C Virus Amplification B->C D Large-Scale Insect Cell Infection C->D E Harvesting of Culture Medium D->E F Chromatographic Purification E->F G Purified Recombinant This compound F->G

Caption: Workflow for the production and purification of recombinant this compound.

Structural Insights into this compound-Factor Xa Interaction

The three-dimensional structure of this compound reveals a fold composed of two homologous domains.[3] Modeling studies of the this compound-Factor Xa complex show that the N-terminal domain of this compound, with its wedge-like shape, fits into the active site cleft of Factor Xa.[3] The P1 residue, Arg-34, forms a salt bridge with Asp-189 at the bottom of the S1 specificity pocket of Factor Xa.[3] This specific interaction is a key determinant of this compound's high affinity and selectivity for Factor Xa.

Antistasin_FXa_Interaction cluster_FXa Factor Xa cluster_this compound This compound (N-terminal Domain) ActiveSite Active Site Cleft S1Pocket S1 Specificity Pocket (contains Asp-189) ReactiveLoop Reactive Site Loop ReactiveLoop->ActiveSite Binding P1Residue P1 Residue (Arg-34) P1Residue->S1Pocket Salt Bridge Interaction

Caption: Key interactions between this compound's N-terminal domain and Factor Xa.

Conclusion

This compound's potent and specific inhibition of Factor Xa makes it a compelling subject for both basic research and pharmaceutical development. The detailed understanding of its mechanism of action, supported by robust quantitative data and structural insights, provides a solid foundation for the design of novel antithrombotic agents. The experimental protocols outlined in this guide offer a practical framework for researchers to further explore the properties of this compound and its derivatives. Continued investigation into this fascinating molecule holds the promise of yielding safer and more effective treatments for thrombotic disorders.

References

The Potent Anti-Metastatic Properties of Antistasin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the leading cause of cancer-related mortality. The intricate process of metastasis involves a complex interplay of tumor cell-intrinsic properties and interactions with the host microenvironment. A growing body of evidence highlights the critical role of the coagulation cascade in facilitating several steps of the metastatic process. Antistasin, a 15-kDa protein isolated from the salivary glands of the Mexican leech Haementeria officinalis, has emerged as a potent inhibitor of both blood coagulation and tumor metastasis. This technical guide provides an in-depth overview of the anti-metastatic properties of this compound, its core mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Potent and Specific Inhibition of Factor Xa

This compound's primary mechanism of action lies in its ability to potently and specifically inhibit coagulation Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Kinetic analyses have revealed that this compound is a slow, tight-binding, reversible inhibitor of FXa, with an estimated dissociation constant (Ki) for the enzyme-inhibitor complex between 0.31 and 0.62 nM.[1] This high-affinity interaction effectively blocks the activity of FXa, thereby disrupting the downstream conversion of prothrombin to thrombin and subsequent fibrin (B1330869) clot formation.

The anti-metastatic effects of this compound are intrinsically linked to its potent anticoagulant activity. The coagulation system is known to play a multifaceted role in promoting metastasis by:

  • Fibrin Deposition: The formation of a fibrin scaffold around circulating tumor cells can protect them from immunological surveillance and mechanical stress in the bloodstream.

  • Platelet Activation: Thrombin, a downstream product of FXa activity, is a potent platelet activator. Activated platelets can aggregate with tumor cells, facilitating their arrest at distant sites and promoting their survival and extravasation.

  • Cellular Signaling: FXa itself can act as a signaling molecule by activating Protease-Activated Receptors (PARs) on the surface of cancer cells and stromal cells, thereby promoting pro-metastatic cellular responses.

By inhibiting FXa, this compound effectively disrupts these pro-metastatic processes.

Signaling Pathways Modulated by this compound

The anti-metastatic effects of this compound are mediated through the inhibition of Factor Xa-induced signaling pathways, primarily through Protease-Activated Receptors (PARs). FXa has been shown to activate both PAR-1 and PAR-2, which are G protein-coupled receptors that, upon activation, trigger intracellular signaling cascades promoting cell migration, invasion, and proliferation.

Factor Xa-PAR-1 Signaling Axis

Activation of PAR-1 by FXa can initiate downstream signaling through multiple pathways, including the Rho/ROCK and Src/FAK pathways. These pathways are central regulators of cytoskeletal dynamics, cell adhesion, and motility.

FXa_PAR1_Signaling Factor Xa-PAR-1 Signaling Pathway in Metastasis This compound This compound FXa Factor Xa This compound->FXa Inhibits PAR1 PAR-1 FXa->PAR1 Activates G_protein G Protein (Gq/11, G12/13) PAR1->G_protein Activates RhoA RhoA G_protein->RhoA Src Src G_protein->Src ROCK ROCK RhoA->ROCK MLC_p MLC Phosphorylation ROCK->MLC_p Stress_Fibers Stress Fiber Formation & Contraction MLC_p->Stress_Fibers Migration_Invasion Cell Migration & Invasion Stress_Fibers->Migration_Invasion FAK FAK Src->FAK Paxillin Paxillin FAK->Paxillin Adhesion Focal Adhesion Turnover Paxillin->Adhesion Adhesion->Migration_Invasion

Figure 1: Factor Xa-PAR-1 Signaling Pathway in Metastasis

Factor Xa-PAR-2 Signaling Axis

Factor Xa can also activate PAR-2, leading to the activation of the MAPK/ERK signaling pathway. This pathway is a key regulator of gene expression, promoting the transcription of genes involved in cell proliferation, survival, and invasion.

FXa_PAR2_Signaling Factor Xa-PAR-2 Signaling Pathway in Metastasis This compound This compound FXa Factor Xa This compound->FXa Inhibits PAR2 PAR-2 FXa->PAR2 Activates G_protein G Protein (Gq/11) PAR2->G_protein Activates PLC PLC G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors Gene_Expression Gene Expression (MMPs, Cyclins, etc.) Transcription_Factors->Gene_Expression Proliferation_Invasion Proliferation & Invasion Gene_Expression->Proliferation_Invasion

Figure 2: Factor Xa-PAR-2 Signaling Pathway in Metastasis

Quantitative Data on Anti-Metastatic Properties

Table 1: Summary of In Vivo Anti-Metastatic Efficacy of this compound

Cancer ModelAnimal ModelTreatment RegimenEfficacyReference
B16-F10 MelanomaC57BL/6 MiceIntravenous injection of this compound with tumor cellsSignificant inhibition of lung colonization(Tuszynski, Gasic, & Gasic, 1987) - Note: Specific percentage of inhibition not available in recent literature.
MADB106 Mammary AdenocarcinomaSyngeneic RatsIntravenous injection of this compound with tumor cellsSignificant inhibition of lung metastasis(Tuszynski, Gasic, & Gasic, 1987) - Note: Specific percentage of inhibition not available in recent literature.

Further research is required to obtain the precise quantitative data from the original publication.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-metastatic properties.

In Vivo Experimental Metastasis Assay

This assay evaluates the effect of a compound on the colonization of distant organs by tumor cells introduced directly into the circulation.

InVivo_Metastasis_Workflow Experimental Metastasis Assay Workflow cluster_prep Preparation cluster_injection Injection cluster_monitoring Monitoring & Analysis Cell_Culture 1. Culture B16-F10 melanoma or MADB106 mammary adenocarcinoma cells Harvest 2. Harvest and prepare a single-cell suspension Cell_Culture->Harvest Animal_Groups 3. Randomize animals (e.g., C57BL/6 mice) into control and treatment groups Harvest->Animal_Groups Mixing 4. Mix cell suspension with vehicle (control) or This compound (treatment) Animal_Groups->Mixing Injection 5. Inject cell mixture (e.g., 1x10^5 cells in 0.2 mL) intravenously (tail vein) Mixing->Injection Incubation 6. House animals for a defined period (e.g., 14-21 days) Injection->Incubation Euthanasia 7. Euthanize animals and harvest lungs Incubation->Euthanasia Quantification 8. Quantify metastatic nodules (e.g., manual counting under a dissecting microscope) Euthanasia->Quantification

Figure 3: Experimental Metastasis Assay Workflow

Detailed Methodology:

  • Cell Culture: B16-F10 murine melanoma cells or MADB106 rat mammary adenocarcinoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS) to sub-confluency.

  • Cell Preparation: Cells are harvested using a non-enzymatic cell dissociation solution to maintain cell surface integrity. The cells are washed and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^5 cells/mL.

  • Animal Model: Age- and sex-matched C57BL/6 mice (for B16-F10 cells) or syngeneic rats (for MADB106 cells) are used.

  • Treatment: this compound is dissolved in sterile PBS. The tumor cell suspension is mixed with either the this compound solution or PBS (vehicle control) immediately prior to injection.

  • Injection: A total volume of 0.2 mL containing 1 x 10^5 tumor cells and the respective treatment is injected into the lateral tail vein of each animal.

  • Metastasis Assessment: After a predetermined period (e.g., 14-21 days), the animals are euthanized, and their lungs are harvested. The lungs are fixed in Bouin's solution to enhance the contrast of metastatic nodules. The number of surface metastatic nodules on all lung lobes is counted under a dissecting microscope.

In Vitro Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.

Boyden_Chamber_Workflow Boyden Chamber Invasion Assay Workflow cluster_setup Chamber Setup cluster_cell_prep Cell Preparation cluster_assay Invasion Assay cluster_analysis Analysis Coat_Insert 1. Coat Boyden chamber inserts (8 µm pores) with Matrigel Hydrate 2. Rehydrate the Matrigel layer with serum-free medium Coat_Insert->Hydrate Add_Chemoattractant 6. Add chemoattractant (e.g., 10% FBS) to the lower chamber Hydrate->Add_Chemoattractant Cell_Culture 3. Culture cancer cells to sub-confluency Starve 4. Serum-starve cells for 24 hours Cell_Culture->Starve Harvest 5. Harvest and resuspend cells in serum-free medium with or without this compound Starve->Harvest Seed_Cells 7. Seed cell suspension into the upper chamber Harvest->Seed_Cells Add_Chemoattractant->Seed_Cells Incubate 8. Incubate for 24-48 hours Seed_Cells->Incubate Remove_Non_Invaded 9. Remove non-invaded cells from the upper surface Incubate->Remove_Non_Invaded Fix_Stain 10. Fix and stain invaded cells on the lower surface Remove_Non_Invaded->Fix_Stain Quantify 11. Count invaded cells under a microscope Fix_Stain->Quantify

Figure 4: Boyden Chamber Invasion Assay Workflow

Detailed Methodology:

  • Insert Preparation: The upper chambers of Boyden chamber inserts (8 µm pore size) are coated with a thin layer of Matrigel and allowed to solidify. The Matrigel is then rehydrated with serum-free medium.

  • Cell Preparation: Cancer cells are serum-starved for 24 hours to minimize basal migration. Cells are then harvested and resuspended in serum-free medium containing different concentrations of this compound or vehicle control.

  • Assay Setup: Medium containing a chemoattractant (e.g., 10% FBS) is added to the lower chamber. The cell suspension is added to the upper chamber.

  • Incubation: The chambers are incubated for a period that allows for cell invasion (e.g., 24-48 hours).

  • Quantification: After incubation, non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded to the lower surface are fixed and stained (e.g., with crystal violet). The number of stained cells is then counted in several microscopic fields to determine the extent of invasion.

Conclusion

This compound represents a compelling example of a naturally derived compound with potent anti-metastatic properties. Its well-defined mechanism of action, centered on the specific inhibition of coagulation Factor Xa, provides a strong rationale for its therapeutic potential. By disrupting the intricate link between the coagulation cascade and cancer metastasis, this compound offers a promising avenue for the development of novel anti-cancer therapies. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding and treatment of metastatic disease. Further investigation is warranted to fully elucidate the quantitative efficacy of this compound in various cancer models and to explore its potential in a clinical setting.

References

Structural Homology of Antistasin Domains: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

Antistasin and its homologues represent a family of potent serine protease inhibitors, primarily targeting Factor Xa, a critical enzyme in the coagulation cascade. Their unique structural fold and inhibitory mechanism have made them a subject of intense research for the development of novel anticoagulants. This technical guide provides an in-depth exploration of the structural homology of this compound domains, intended for researchers, scientists, and drug development professionals. We delve into the core structural features, conserved motifs, disulfide bonding patterns, and the functional implications of structural variations. Detailed methodologies for key experimental techniques used to elucidate these structures are provided, alongside a comprehensive compilation of quantitative data to facilitate comparative analysis. This guide aims to serve as a comprehensive resource for understanding the structure-function relationship of this compound domains and to aid in the rational design of new therapeutic agents.

Introduction

This compound, originally isolated from the salivary glands of the Mexican leech Haementeria officinalis, is a 119-amino acid protein that potently and selectively inhibits Factor Xa.[1][2] Its anticoagulant activity, coupled with its ability to suppress metastasis, has positioned it as a significant molecule in therapeutic research.[3] The this compound protein family is characterized by the presence of one or more this compound-like domains, which are also found in other leech-derived anticoagulants such as ghilanten and hirustasin.[4][5] These domains share a common structural fold, stabilized by a conserved network of disulfide bonds, which is crucial for their inhibitory function.[6] Understanding the intricacies of their structural homology is paramount for the development of synthetic and recombinant inhibitors with improved efficacy and specificity.

The Core this compound Fold

The three-dimensional structure of this compound, determined by X-ray crystallography, reveals a novel protein fold composed of two homologous domains, an N-terminal domain (residues 1-55) and a C-terminal domain (residues 56-119).[3][6] These two domains are structurally similar, suggesting an evolutionary origin from a gene duplication event.[7] Despite their structural similarity, the two domains exhibit distinct functionalities, with the N-terminal domain being primarily responsible for the inhibition of Factor Xa.[7][8]

Each domain is further composed of two subdomains with different relative orientations, resulting in a wedge-shaped N-terminal domain and a flatter C-terminal domain.[6] The overall structure is predominantly random coil, stabilized by a network of ten disulfide bonds.[6]

Key Structural Features and Conserved Motifs

The structural homology among this compound domains is defined by several key features:

  • Conserved Cysteine Residues: A hallmark of the this compound family is the presence of ten conserved cysteine residues within each domain.[4][9] These residues form five disulfide bonds, which are essential for maintaining the structural integrity and inhibitory activity of the domain.

  • Reactive Site Loop: The inhibitory function of the this compound domain is mediated by a reactive site loop that presents a substrate-like sequence to the active site of the target protease.[1] In this compound, the P1 residue at the reactive site is an Arginine (Arg-34), which is critical for its potent inhibition of Factor Xa.[2][8][10]

  • Exosite Binding Region: The specificity and high affinity of the N-terminal domain of this compound for Factor Xa are attributed to a putative exosite binding region, comprising residues 15-17.[6] This region is thought to interact with a cluster of positively charged residues on the surface of Factor Xa.[6]

A conserved sequence motif has been identified around the reactive site, which is crucial for the interaction with sulfated glycoconjugates like heparin. This motif is characterized by the sequence Cys-Ser-Val-Thr-Cys-Gly-X-Gly-X-X-X-Arg-X-Arg.[11]

Structural Superfamily and Variations

The this compound-like domain is the defining feature of a broader superfamily of proteins found not only in blood-feeding leeches but also in non-blood-feeding invertebrates like cnidarians, mollusks, and polychaetes.[4][12][13] Phylogenetic analyses suggest multiple origins of leech this compound-like proteins.[4][12]

While the core fold is conserved, variations in the amino acid sequence, particularly in the reactive site loop and exosite binding regions, lead to differences in inhibitory specificity and potency among different family members. For instance, ghilanten, another two-domain this compound-like inhibitor, also targets Factor Xa, whereas hirustasin, with a similar fold, does not inhibit Factor Xa but targets other proteases.[5][6]

Quantitative Data on Structural and Functional Homology

To facilitate a comparative analysis of this compound domains and their homologues, the following tables summarize key quantitative data from various studies.

Table 1: Inhibition Constants (Kᵢ) of this compound and its Homologues against Factor Xa

InhibitorSource OrganismTarget EnzymeKᵢ ValueReference
This compoundHaementeria officinalisFactor Xa0.31 - 0.62 nM[2]
Recombinant this compound (N-terminal domain)---Factor Xa1.7 nM[7]
Ghilanten-D1 (N-terminal domain)Haementeria ghilianiiHuman Factor Xa1.2 nM[5]
This compound (Arg34Lys mutant)---Factor Xa1.28 nM[8]
This compound (Arg34Leu mutant)---Factor XaNo inhibition[8]
ATS29-47 (synthetic peptide)---Factor Xa35 nM[10]

Table 2: Structural Comparison of this compound Domains

Domains ComparedMethodRMSD (Å) for Cα atomsReference
This compound (room temp vs. 100K)X-ray Crystallography0.28[3]
This compound Subdomains (residues 33–55 and 88–110)X-ray Crystallography0.60[3]
This compound Subdomains (residues 13–30 and 67–84)X-ray Crystallography0.77[3]

Experimental Methodologies

The structural and functional characterization of this compound domains relies on a suite of biophysical and biochemical techniques. This section provides an overview of the detailed methodologies for key experiments.

X-ray Crystallography

X-ray crystallography is the primary method for determining the high-resolution three-dimensional structure of proteins.[14]

Protocol for Crystallization and Structure Determination of this compound:

  • Protein Expression and Purification:

    • Clone the gene encoding the this compound domain into a suitable expression vector (e.g., in Pichia pastoris or a baculovirus system).[5][7]

    • Express the protein and purify it to homogeneity using chromatography techniques such as heparin-Sepharose chromatography.[5]

  • Crystallization:

    • Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and additives.

    • Optimize lead conditions to obtain diffraction-quality crystals.

  • Data Collection and Processing:

    • Expose the crystals to a high-intensity X-ray beam.[14]

    • Collect diffraction data using a suitable detector.[14]

    • Process the diffraction data to obtain a set of structure factors.

  • Structure Solution and Refinement:

    • Solve the phase problem using methods like molecular replacement if a homologous structure is available.

    • Build an initial atomic model into the electron density map.

    • Refine the model against the experimental data to improve its quality and agreement with the diffraction data.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to probe the function of specific amino acid residues by introducing precise mutations into the protein's coding sequence.[15][16]

Protocol for Site-Directed Mutagenesis of this compound:

  • Primer Design: Design mutagenic primers containing the desired nucleotide change.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the this compound gene as a template and the mutagenic primers.

  • Template Removal: Digest the parental, methylated template DNA with the DpnI restriction enzyme.

  • Transformation: Transform the mutated plasmid into competent E. coli cells.

  • Verification: Isolate the plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

  • Protein Expression and Functional Analysis: Express the mutant protein and characterize its inhibitory activity using kinetic assays.[8]

Disulfide Bond Mapping

Determining the connectivity of disulfide bonds is crucial for understanding the protein's fold and stability.

Protocol for Disulfide Bond Mapping of this compound Domains:

  • Proteolytic Digestion: Digest the non-reduced protein with a specific protease (e.g., trypsin) to generate peptides.

  • LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the disulfide-linked peptides based on their mass and fragmentation patterns. Software tools can aid in the automated analysis of the complex MS/MS data.

Measuring Binding Affinity and Kinetics

Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to quantify the binding affinity and kinetics of inhibitor-protease interactions.

Protocol for Surface Plasmon Resonance (SPR):

  • Immobilization: Immobilize the ligand (e.g., Factor Xa) onto the sensor chip surface.

  • Analyte Injection: Inject different concentrations of the analyte (this compound or its homologues) over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index in real-time to obtain sensorgrams.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).

Protocol for Isothermal Titration Calorimetry (ITC):

  • Sample Preparation: Prepare solutions of the protein (e.g., Factor Xa) in the sample cell and the ligand (this compound) in the injection syringe in the same buffer.

  • Titration: Inject small aliquots of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and fit the data to a binding isotherm to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: Schematic of the two-domain structure of this compound.

Caption: Conserved disulfide bonding pattern in an this compound domain.

Experimental_Workflow_Homology Start Identify this compound Homologue Seq_Align Sequence Alignment Start->Seq_Align Homology_Model Homology Modeling Seq_Align->Homology_Model Structure_Analysis Structural Analysis (RMSD, Surface Properties) Homology_Model->Structure_Analysis Mutagenesis Site-Directed Mutagenesis Structure_Analysis->Mutagenesis Expression Protein Expression & Purification Mutagenesis->Expression Binding_Assay Binding Affinity Assay (SPR, ITC) Expression->Binding_Assay Conclusion Correlate Structure with Function Binding_Assay->Conclusion

References

Antistasin: A Technical Guide to its Binding Partners and Molecular Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antistasin, a potent and highly specific inhibitor of coagulation Factor Xa, is a 119-amino acid protein originally isolated from the salivary glands of the Mexican leech, Haementeria officinalis. Its anticoagulant properties have made it a subject of significant interest in the development of novel antithrombotic therapies. This technical guide provides an in-depth overview of the known binding partners of this compound, with a primary focus on its interaction with Factor Xa. We will delve into the molecular mechanisms governing these interactions, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes.

Primary Binding Partner: Coagulation Factor Xa

The principal and most well-characterized binding partner of this compound is the serine protease, Factor Xa (FXa), a critical component of the blood coagulation cascade. This compound exhibits a potent, selective, and reversible inhibition of FXa, functioning as a slow-tight binding inhibitor.[1][2][3]

Molecular Interaction and Mechanism of Inhibition

The interaction between this compound and FXa is a multi-step process characterized by the formation of a stable, non-covalent complex. The inhibition is primarily competitive.[1][4] The key features of this interaction are:

  • Reactive Site: The primary site of interaction on this compound is the peptide bond between Arginine 34 (Arg34) and Valine 35 (Val35) located in the N-terminal domain.[3][5] Arg34 occupies the P1 position in the active site of FXa, mimicking its natural substrate.[3][5]

  • Slow-Tight Binding Kinetics: The inhibition follows a two-step mechanism. An initial rapid binding is followed by a slower conformational change, leading to a tightly bound enzyme-inhibitor complex.[1][2]

  • Stoichiometry: this compound binds to Factor Xa in a 1:1 stoichiometric ratio.[6]

  • Role of Calcium: The presence of Ca2+ ions modulates the inhibition, with the inhibition being partial in the presence of Ca2+ and becoming complete in its absence.[1][3]

  • Structural Basis: The three-dimensional structure of this compound reveals two homologous domains. The N-terminal domain is wedge-shaped and responsible for FXa binding and inhibition.[7] The C-terminal domain, which is flatter, does not appear to directly participate in the inhibition of isolated FXa.[7] A putative exosite binding region within the N-terminal domain of this compound (residues 15-17) is thought to interact with a positively charged region on the surface of FXa, contributing to the specificity and potency of the inhibition.[7]

Quantitative Data

The binding affinity of this compound for Factor Xa has been determined through kinetic analyses.

ParameterValueMethodReference
Dissociation Constant (Kd) 0.31 - 0.62 nMKinetic Analysis[1][3]
Ki (ATS29-47 peptide) 35 nMKinetic Analysis[5]
K1 (Arg34 Mutant - Lys) 1.28 nMSite-Directed Mutagenesis & Kinetic Analysis[5]
K1 (Arg34 Mutant - Arg) 61 pMSite-Directed Mutagenesis & Kinetic Analysis[5]

Other Binding Partners

Besides Factor Xa, this compound has been shown to interact with other molecules, primarily sulfated glycoconjugates.

Sulfatide

This compound binds with high affinity to sulfatide (Gal(3-SO4)β1-1Cer), a sulfated glycosphingolipid.[8] This interaction is specific, as this compound does not bind significantly to other lipids like phospholipids, neutral glycosphingolipids, or gangliosides.[8]

Heparin
Quantitative Data for Other Binding Partners

The inhibition of this compound binding to sulfatide by various sulfated polysaccharides provides indirect quantitative data on these interactions.

InhibitorI50 Value (µg/mL)MethodReference
Dextran (B179266) Sulfate 1.5Solid-Phase Binding Assay[8]
Fucoidan 9.2Solid-Phase Binding Assay[8]
Heparin 16Solid-Phase Binding Assay[8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study this compound's binding interactions.

Factor Xa Inhibition Assay (Chromogenic)

This assay measures the inhibitory effect of this compound on the enzymatic activity of Factor Xa using a chromogenic substrate.

Principle: Factor Xa cleaves a synthetic chromogenic substrate, releasing a colored product (p-nitroaniline) that can be quantified spectrophotometrically at 405 nm. In the presence of an inhibitor like this compound, the activity of Factor Xa is reduced, leading to a decrease in color development. The degree of inhibition is proportional to the concentration of the inhibitor.[9][10][11][12]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Typically a Tris-HCl or HEPES buffer at physiological pH (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

    • Factor Xa: Purified human or bovine Factor Xa is diluted to a working concentration in the assay buffer.

    • This compound (or test inhibitor): A dilution series of this compound is prepared in the assay buffer.

    • Chromogenic Substrate: A specific Factor Xa substrate (e.g., S-2222™) is reconstituted according to the manufacturer's instructions.

  • Assay Procedure (96-well plate format):

    • Add a defined volume of assay buffer to each well.

    • Add the this compound dilutions to the test wells. Add buffer to the control wells (no inhibition).

    • Add a fixed concentration of Factor Xa to all wells and incubate for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the reaction by adding the chromogenic substrate to all wells.

    • Monitor the change in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance curves.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve. For slow-tight binding inhibitors, more complex kinetic models are required to determine the Ki value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to study biomolecular interactions in real-time, providing kinetic data (association and dissociation rates) and affinity data (dissociation constant).

Principle: One molecule (the ligand, e.g., Factor Xa) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., this compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

Methodology:

  • Chip Selection and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5 chip for amine coupling).

    • Immobilize Factor Xa onto the sensor surface using a standard coupling chemistry (e.g., amine coupling). A control flow cell should be prepared by either leaving it blank or immobilizing an irrelevant protein.

  • Analyte Injection and Data Collection:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP).

    • Inject the this compound solutions over the sensor surface at a constant flow rate.

    • Monitor the association phase (binding) and dissociation phase (buffer flow without analyte).

    • Regenerate the sensor surface between cycles using a regeneration solution (e.g., a low pH buffer) to remove the bound analyte.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are corrected for non-specific binding by subtracting the signal from the control flow cell.

    • The association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka) are determined by fitting the data to appropriate binding models (e.g., 1:1 Langmuir binding model).

Sulfatide Binding Assay (ELISA-based)

This assay is used to investigate the binding of this compound to sulfatide.

Principle: Sulfatide is coated onto the wells of a microtiter plate. This compound is then added and its binding is detected using a specific primary antibody against this compound, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). The addition of a substrate for the enzyme results in a colorimetric or chemiluminescent signal that is proportional to the amount of bound this compound.

Methodology:

  • Plate Coating:

    • Coat the wells of a high-binding microtiter plate with sulfatide dissolved in an appropriate solvent (e.g., methanol). Allow the solvent to evaporate, leaving the lipid adsorbed to the plastic.

    • Block the remaining non-specific binding sites with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).

  • Binding and Detection:

    • Add dilutions of this compound to the wells and incubate to allow binding.

    • Wash the wells to remove unbound this compound.

    • Add a primary antibody specific for this compound and incubate.

    • Wash the wells and add a secondary antibody-enzyme conjugate.

    • Wash the wells and add the enzyme substrate.

  • Data Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • For inhibition assays, this compound is pre-incubated with potential inhibitors (e.g., heparin, dextran sulfate) before being added to the sulfatide-coated wells. The I50 values can then be calculated.

Site-Directed Mutagenesis

This technique is used to introduce specific amino acid changes in the this compound protein to identify key residues involved in its binding and inhibitory activity.

Principle: The DNA sequence of the this compound gene is altered to replace the codon for a specific amino acid with the codon for another. The mutated gene is then expressed in a suitable host system (e.g., yeast, bacteria, or insect cells) to produce the modified this compound protein. The activity of the mutant protein is then compared to the wild-type protein.[5]

Methodology:

  • Mutagenesis:

    • Use a commercially available site-directed mutagenesis kit or a PCR-based method to introduce the desired mutation into the this compound expression vector.

    • Verify the mutation by DNA sequencing.

  • Protein Expression and Purification:

    • Transform the mutated plasmid into a suitable expression host.

    • Induce protein expression and purify the mutant this compound protein using standard chromatography techniques.

  • Activity Assays:

    • Assess the inhibitory activity of the mutant protein against Factor Xa using the chromogenic assay described above to determine any changes in Ki or IC50 values.

Signaling Pathways and Logical Relationships

Currently, there is limited direct evidence in the scientific literature detailing specific intracellular signaling pathways that are directly modulated by this compound. Its primary mechanism of action is extracellular, through the direct inhibition of Factor Xa in the coagulation cascade.

Below are Graphviz diagrams illustrating the core concepts discussed in this guide.

FactorXa_Inhibition cluster_inhibition Inhibition cluster_coagulation Coagulation Cascade This compound This compound InactiveComplex This compound-Factor Xa (Inactive Complex) This compound->InactiveComplex FactorXa Factor Xa (Active) Prothrombin Prothrombin FactorXa->Prothrombin Cleaves FactorXa->InactiveComplex Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Clot) Fibrinogen->Fibrin

Caption: this compound inhibits the coagulation cascade by binding to and inactivating Factor Xa.

Experimental_Workflow_SPR Start Start: SPR Analysis Immobilize Immobilize Factor Xa on Sensor Chip Start->Immobilize Inject Inject this compound (Analyte) Immobilize->Inject Measure Measure SPR Signal (Association/Dissociation) Inject->Measure Analyze Analyze Sensorgram Data Measure->Analyze Determine Determine ka, kd, Kd Analyze->Determine

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of this compound-Factor Xa interaction.

Sulfatide_Binding_Assay Start Start: Sulfatide Binding Assay Coat Coat Plate with Sulfatide Start->Coat Block Block Non-specific Sites Coat->Block Addthis compound Add this compound Block->Addthis compound AddPrimaryAb Add Primary Antibody (anti-Antistasin) Addthis compound->AddPrimaryAb AddSecondaryAb Add Secondary Antibody-Enzyme Conjugate AddPrimaryAb->AddSecondaryAb AddSubstrate Add Substrate AddSecondaryAb->AddSubstrate Measure Measure Signal AddSubstrate->Measure

Caption: Workflow for an ELISA-based sulfatide binding assay for this compound.

Future Directions

While the interaction of this compound with Factor Xa is well-documented, several areas warrant further investigation. The identification of novel binding partners through proteomic approaches could reveal new biological functions of this compound. Furthermore, exploring the potential intracellular effects of this compound or its fragments could uncover previously unknown signaling roles. A more precise determination of the binding affinity and kinetics of the this compound-heparin interaction would also be beneficial for a complete understanding of its interactions with glycosaminoglycans.

Conclusion

This compound remains a molecule of significant interest due to its potent and specific inhibition of Factor Xa. This technical guide has summarized the current understanding of its binding partners and the molecular interactions that govern its function. The detailed experimental methodologies and quantitative data provided herein serve as a valuable resource for researchers and professionals in the fields of hematology, drug discovery, and molecular biology. Further research into the broader interaction profile of this compound holds the potential to unlock new therapeutic applications for this fascinating leech-derived protein.

References

An In-depth Technical Guide to Antistasin Isoforms and Their Functional Diversities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antistasin and its related proteins, collectively known as the this compound family of serine protease inhibitors, represent a significant area of interest in drug discovery and development, primarily owing to their potent anticoagulant and potential anti-metastatic properties. Originally isolated from the salivary glands of the Mexican leech Haementeria officinalis, this compound is a selective, tight-binding inhibitor of coagulation Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1][2] The term "isoforms" in the context of this compound can refer to two distinct concepts: naturally occurring variants within a single species that may differ by only one or two amino acids, and the broader family of structurally related proteins, often found in different species of leeches and other invertebrates, which exhibit a diversity of functions and target specificities. This guide provides a comprehensive overview of these isoforms, their functional differences, the experimental methodologies used to characterize them, and their known mechanisms of action.

The this compound Family: A Diverse Group of Serine Protease Inhibitors

The this compound family is characterized by the presence of one or more domains containing a conserved pattern of cysteine residues, which form a stable scaffold for the presentation of a reactive site loop that interacts with the target protease.[3] While the archetypal this compound from H. officinalis is a potent inhibitor of Factor Xa, other members of this family have evolved to target a range of serine proteases, reflecting a functional diversification that is of significant interest for therapeutic applications.[3]

Key Members of the this compound Family and their Primary Targets:
  • This compound: The prototypical member, it is a potent and highly specific inhibitor of Factor Xa.[1][4]

  • Ghilanten: Also a Factor Xa inhibitor, it was isolated from the leech Haementeria ghilianii.[3]

  • Therostasin: Another Factor Xa inhibitor from the leech Theromyzon tessulatum.[3]

  • Bdellastasin: Isolated from the medicinal leech Hirudo medicinalis, it is an inhibitor of trypsin and plasmin, but does not inhibit Factor Xa.[5]

  • Hirustasin: Also from Hirudo medicinalis, this inhibitor targets tissue kallikrein, trypsin, and chymotrypsin, but not Factor Xa.[6]

  • Poecistasin: From the leech Poecilobdella manillensis, it inhibits Factor XIIa, kallikrein, trypsin, and elastase, but not Factor Xa or thrombin.

Quantitative Comparison of Functional Differences

The functional diversity of this compound isoforms is quantitatively reflected in their inhibition constants (Kᵢ) and IC₅₀ values against various proteases. These parameters provide a measure of the inhibitor's potency and selectivity.

InhibitorTarget ProteaseInhibition Constant (Kᵢ)IC₅₀Source OrganismReference
This compound (native) Factor Xa0.31 - 0.62 nM-Haementeria officinalis[4]
This compound (recombinant N-terminal domain) Factor Xa1.7 nM-Haementeria officinalis (expressed in insect cells)[7]
Bdellastasin Trypsin (bovine)Nanomolar range-Hirudo medicinalis[5]
Bdellastasin Plasmin (human)Nanomolar range-Hirudo medicinalis[5]
Bdellastasin Factor XaNo inhibition-Hirudo medicinalis[5]
Hirustasin Factor XaNo inhibition-Hirudo medicinalis[6]

Note: A comprehensive, directly comparative study of all known this compound family members against a standardized panel of proteases is not yet available in the literature. The data presented here is compiled from individual studies.

Mechanism of Action: Inhibition of the Coagulation Cascade

The primary and most well-characterized function of this compound and several of its homologs is the inhibition of the blood coagulation cascade. This compound achieves this by forming a tight, stoichiometric complex with Factor Xa, thereby preventing it from converting prothrombin to thrombin, the final executive enzyme of the coagulation cascade.

Prothrombin Prothrombin Thrombin Thrombin Fibrin (B1330869) Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Intrinsic & Extrinsic Pathways FactorXa->Prothrombin Cleaves FactorXa->Thrombin Activates InactiveComplex Factor Xa-Antistasin (Inactive Complex) FactorXa->InactiveComplex This compound This compound This compound->InactiveComplex

Figure 1. Mechanism of Anticoagulant Action of this compound.

Beyond Anticoagulation: The Role of this compound in Metastasis

Several studies have suggested that this compound possesses anti-metastatic properties, a function that extends beyond its anticoagulant activity.[8] The proposed mechanism involves the binding of this compound to sulfated glycoconjugates on the surface of tumor cells, which may interfere with cell adhesion and invasion. However, a detailed signaling pathway elucidating this anti-metastatic effect has not yet been fully characterized. The observation that this compound can inhibit smooth muscle cell mitogenesis induced by Factor Xa and protein S further points to its potential involvement in cell signaling processes related to proliferation.

Detailed Experimental Protocols

Factor Xa Inhibition Assay (Chromogenic Substrate Method)

This assay is a standard method to quantify the inhibitory activity of this compound isoforms against Factor Xa.

Principle: The assay measures the residual activity of Factor Xa after incubation with an inhibitor. A chromogenic substrate, which is specifically cleaved by Factor Xa to release a colored product (p-nitroaniline), is used. The color intensity is inversely proportional to the inhibitory activity.

Materials:

  • Purified human Factor Xa

  • Chromogenic substrate for Factor Xa (e.g., S-2222)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.3, containing NaCl and CaCl₂)

  • Purified this compound isoform

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the this compound isoform in the assay buffer.

  • In a 96-well plate, add a fixed amount of Factor Xa to each well.

  • Add the different concentrations of the this compound isoform to the wells and incubate for a specific period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Monitor the change in absorbance at 405 nm over time using a microplate reader.

  • Calculate the initial reaction rates (V) for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value. The Kᵢ value can be determined by performing the assay at different substrate concentrations and using Morrison's equation for tight-binding inhibitors.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Dilutions Serial Dilutions of This compound Isoform Plate 96-well Plate Dilutions->Plate FXa_solution Factor Xa Solution FXa_solution->Plate Incubation Incubation (e.g., 15 min at 37°C) Plate->Incubation Substrate_add Add Chromogenic Substrate Incubation->Substrate_add Reading Read Absorbance at 405 nm Substrate_add->Reading Rates Calculate Initial Reaction Rates Reading->Rates Plot Plot Rates vs. [Inhibitor] Rates->Plot IC50_Ki Determine IC50 / Ki Plot->IC50_Ki

Figure 2. Workflow for Factor Xa Inhibition Assay.

Activated Partial Thromboplastin Time (aPTT) Assay

This plasma-based clotting assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade and is used to evaluate the anticoagulant activity of this compound isoforms.

Principle: The time taken for plasma to clot is measured after the addition of a reagent that activates the contact pathway (e.g., silica, kaolin) and a phospholipid substitute (partial thromboplastin), followed by calcium. An increase in the clotting time indicates inhibition of the coagulation cascade.

Materials:

  • Citrated human plasma

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (CaCl₂) solution

  • Purified this compound isoform

  • Coagulometer

Procedure:

  • Pre-warm the citrated plasma, aPTT reagent, and CaCl₂ solution to 37°C.

  • Prepare different concentrations of the this compound isoform.

  • In a coagulometer cuvette, mix a defined volume of plasma with the this compound isoform solution and incubate for a short period (e.g., 1-2 minutes) at 37°C.

  • Add the aPTT reagent and incubate for a specific time (e.g., 3-5 minutes) at 37°C.

  • Initiate clotting by adding the CaCl₂ solution.

  • The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

  • Plot the clotting time against the concentration of the this compound isoform to assess its anticoagulant potency.

Future Directions and Unexplored Signaling Pathways

While the direct anticoagulant effects of the this compound family are well-documented, their roles in other physiological and pathological processes, such as tumor metastasis and cellular signaling, remain largely unexplored. The observation that a homolog of this compound in the leech Helobdella austinensis is expressed in the same region as the Hedgehog signaling protein suggests a potential, yet unproven, link to this developmental and cancer-related pathway.[9] Further research is needed to elucidate the specific molecular interactions and signaling cascades that mediate the anti-metastatic effects of this compound and to explore other potential therapeutic applications of this diverse family of inhibitors. The development of isoform-specific antibodies and molecular probes will be crucial for these future investigations.

Conclusion

The this compound family of serine protease inhibitors represents a rich source of potential therapeutic agents with diverse functionalities. While the prototypical this compound is a potent and specific inhibitor of Factor Xa, other family members have evolved to target a variety of proteases, highlighting their potential for development into drugs for a range of indications beyond anticoagulation. The quantitative differences in their inhibitory activities, as summarized in this guide, provide a basis for selecting specific isoforms for further development. The provided experimental protocols offer a starting point for the characterization of novel this compound-like proteins. Future research focused on the less-understood aspects of their biology, particularly their role in cell signaling and metastasis, is likely to uncover new and exciting therapeutic opportunities.

References

Antistasin-Like Proteins in Invertebrates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Antistasin-like proteins are a fascinating and functionally diverse family of serine protease inhibitors found throughout the invertebrate kingdom. Initially discovered in blood-feeding leeches as potent anticoagulants, these proteins are now known to be widespread, with homologues identified in non-hematophagous species such as mollusks, cnidarians, and polychaetes. In these organisms, their functions are thought to extend beyond hemostasis, likely playing crucial roles in innate immunity and other physiological processes. This in-depth technical guide provides a comprehensive overview of this compound-like proteins in various invertebrate species, with a focus on their biochemical properties, potential functions, and the experimental methodologies required for their study.

Quantitative Data on Invertebrate this compound-Like Proteins

The biochemical characterization of this compound-like proteins has been most extensive in leeches, owing to their potent anticoagulant properties. However, studies on related inhibitors in other invertebrates, such as Kunitz-type inhibitors from sea anemones, provide valuable comparative data. The following tables summarize the available quantitative information.

ProteinInvertebrate SpeciesMolecular Weight (Da)Target Protease(s)Inhibitory Constant (Ki)
This compound Haementeria officinalis (Leech)~17,000[1]Factor Xa[1]0.31 - 0.62 nM[2]
Poecistasin Poecilobdella manillensis (Leech)48 amino acidsFactor XIIa, Kallikrein, Trypsin, ElastaseNot Reported
InhVJ Heteractis crispa (Sea Anemone)6,106[3]Trypsin, α-Chymotrypsin7.38 x 10⁻⁸ M (Trypsin), 9.93 x 10⁻⁷ M (α-Chymotrypsin)[3][4]
HCIQ1c9 Heteractis crispa (Sea Anemone)Not ReportedTrypsin6.3 x 10⁻⁷ M[2]
HCIQ2c1 Heteractis crispa (Sea Anemone)Not ReportedTrypsin5.2 x 10⁻⁸ M[2]
HMIQ3c1 Heteractis magnifica (Sea Anemone)Not ReportedTrypsin5.0 x 10⁻⁸ M[2]
AXPI-I & AXPI-II Anthopleura aff. xanthogrammica (Sea Anemone)58 amino acidsTrypsin, α-Chymotrypsin, Elastase (AXPI-I only)Not Reported
Aminopeptidase (B13392206) I Mytilus edulis (Blue Mussel)65,000 - 68,000[1]General aminopeptidaseNot Reported

Experimental Protocols

The study of this compound-like proteins necessitates robust methodologies for their isolation, purification, and functional characterization. The following protocols are based on established methods for purifying and analyzing serine protease inhibitors from invertebrate sources.

Protein Extraction and Purification

A multi-step chromatographic approach is typically employed to isolate this compound-like proteins from crude tissue extracts or hemolymph.

a) Sample Preparation:

  • For marine invertebrates, tissues (e.g., whole body, specific organs) or hemolymph should be collected and immediately placed on ice to minimize proteolytic degradation.

  • Tissues are homogenized in a suitable extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitor cocktail).

  • The homogenate is centrifuged at high speed (e.g., 10,000 x g for 30 minutes at 4°C) to remove cellular debris. The resulting supernatant is the crude extract.

b) Affinity Chromatography:

  • Affinity chromatography is a powerful first step for purifying protease inhibitors.[5][6][7][8] A common strategy is to use a resin with an immobilized protease that is a known target of the inhibitor class (e.g., Trypsin-Sepharose for trypsin inhibitors).[5]

    • Equilibration: The affinity column is equilibrated with a binding buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Sample Loading: The crude extract is loaded onto the column.

    • Washing: The column is washed extensively with the binding buffer to remove unbound proteins.

    • Elution: The bound inhibitor is eluted by changing the buffer conditions to disrupt the inhibitor-protease interaction. This can be achieved by:

      • pH shift: Lowering the pH of the buffer (e.g., 0.1 M glycine-HCl, pH 2.5).

      • Competitive elution: Including a competitive inhibitor in the elution buffer.

c) Ion-Exchange Chromatography (IEX):

  • Further purification can be achieved using IEX, which separates proteins based on their net charge.

    • The choice of an anion-exchange or cation-exchange resin depends on the isoelectric point (pI) of the target protein.

    • A salt gradient (e.g., 0-1 M NaCl in the equilibration buffer) is typically used to elute the bound proteins.

d) Size-Exclusion Chromatography (SEC):

  • SEC, also known as gel filtration, separates proteins based on their size. It is often used as a final polishing step to remove any remaining contaminants and for buffer exchange.

Serine Protease Inhibition Assay

The inhibitory activity of the purified this compound-like protein is quantified by measuring its effect on the activity of a target serine protease.

a) Reagents and Materials:

  • Purified this compound-like protein

  • Target serine protease (e.g., trypsin, chymotrypsin, Factor Xa)

  • Chromogenic or fluorogenic substrate specific for the target protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂)

  • Microplate reader

b) Assay Procedure:

  • A fixed concentration of the target protease is pre-incubated with varying concentrations of the purified inhibitor in the assay buffer for a set period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).

  • The enzymatic reaction is initiated by adding the substrate.

  • The rate of product formation is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.

  • Control reactions without the inhibitor are run in parallel to determine the uninhibited enzyme activity.

c) Data Analysis:

  • The initial reaction velocities are plotted against the inhibitor concentration.

  • The IC₅₀ value (the inhibitor concentration that causes 50% inhibition of the enzyme activity) is determined from the dose-response curve.

  • The inhibitory constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, especially for competitive inhibitors.[9] For slow-binding inhibitors, more complex kinetic analysis is required.[10][11]

Signaling Pathways and Logical Relationships

While the role of this compound-like proteins in the innate immunity of non-hematophagous invertebrates is still under investigation, a plausible hypothesis is their involvement in modulating inflammatory and defense pathways. The Toll-like receptor (TLR) signaling pathway is a cornerstone of invertebrate innate immunity.[12][13][14][15][16] Serine proteases are known to be involved in various aspects of this pathway, from signal amplification to the activation of downstream effectors.

Experimental_Workflow cluster_extraction Protein Extraction cluster_purification Purification Cascade cluster_characterization Biochemical Characterization Tissue Invertebrate Tissue/Hemolymph Homogenization Homogenization in Extraction Buffer Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Crude_Extract Crude Protein Extract Centrifugation->Crude_Extract Affinity_Chrom Affinity Chromatography (e.g., Trypsin-Sepharose) Crude_Extract->Affinity_Chrom IEX_Chrom Ion-Exchange Chromatography Affinity_Chrom->IEX_Chrom SEC_Chrom Size-Exclusion Chromatography IEX_Chrom->SEC_Chrom Purified_Protein Purified this compound-Like Protein SEC_Chrom->Purified_Protein Inhibition_Assay Serine Protease Inhibition Assay Purified_Protein->Inhibition_Assay Kinetic_Analysis Kinetic Analysis (IC50, Ki) Inhibition_Assay->Kinetic_Analysis

TLR_Signaling_Pathway PAMP Pathogen-Associated Molecular Pattern (PAMP) TLR Toll-Like Receptor (TLR) PAMP->TLR MyD88 MyD88 TLR->MyD88 Protease_Cascade Protease Cascade TLR->Protease_Cascade Pelle_IRAK Pelle/IRAK MyD88->Pelle_IRAK TRAF6 TRAF6 Pelle_IRAK->TRAF6 NF_kB_Activation NF-κB Activation TRAF6->NF_kB_Activation AMPs Antimicrobial Peptide (AMP) Gene Expression NF_kB_Activation->AMPs Protease_Cascade->NF_kB_Activation Antistasin_Like This compound-Like Protein Antistasin_Like->Protease_Cascade

Logical_Relationship cluster_inhibitors This compound-Like Protein Family cluster_targets Target Serine Proteases This compound This compound FactorXa Factor Xa This compound->FactorXa Inhibits Poecistasin Poecistasin FactorXIIa Factor XIIa Poecistasin->FactorXIIa Inhibits Kallikrein Kallikrein Poecistasin->Kallikrein Inhibits Trypsin Trypsin Poecistasin->Trypsin Inhibits Elastase Elastase Poecistasin->Elastase Inhibits Invertebrate_ALP Other Invertebrate This compound-Like Proteins Immune_Proteases Immune-Related Proteases Invertebrate_ALP->Immune_Proteases Potentially Inhibits

Conclusion and Future Directions

This compound-like proteins represent a rich and largely untapped resource for drug discovery and for understanding the evolution of invertebrate innate immunity. While research has predominantly focused on their anticoagulant roles in leeches, their widespread distribution points to a broader physiological significance. Future research should focus on:

  • Discovery and Characterization: Isolating and biochemically characterizing this compound-like proteins from a wider range of invertebrate phyla, particularly mollusks, cnidarians, and polychaetes, to build a comprehensive understanding of their diversity and inhibitory profiles.

  • Functional Genomics: Employing techniques such as RNA interference (RNAi) to elucidate the in vivo functions of these proteins in non-hematophagous invertebrates, especially in the context of their immune responses to pathogens.

  • Structural Biology: Determining the three-dimensional structures of these inhibitors in complex with their target proteases to guide the rational design of novel therapeutic agents.

The exploration of invertebrate this compound-like proteins holds significant promise for advancing our knowledge of innate immunity and for the development of new classes of protease inhibitors with applications in medicine and biotechnology.

References

Purifying Native Antistasin from Leech Salivary Glands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the purification of native antistasin, a potent Factor Xa inhibitor, from the salivary glands of the Mexican leech, Haementeria officinalis. This compound is a 15-17 kDa protein that acts as a selective, tight-binding, and reversible inhibitor of coagulation Factor Xa, a critical enzyme in the blood coagulation cascade.[1][2][3] Its mechanism of action and potential therapeutic applications as an anticoagulant make its purification a subject of significant interest. This document provides a comprehensive overview of the experimental protocols, quantitative data, and the biochemical pathways involved.

I. Overview of the Purification Strategy

The purification of native this compound from leech salivary gland extracts (SGE) is primarily achieved through a two-step chromatographic process.[1] The strategy leverages the unique biochemical properties of this compound, namely its high affinity for heparin and its overall net charge. The workflow begins with the preparation of a crude salivary gland extract, followed by heparin affinity chromatography and concluding with anion-exchange chromatography.

G cluster_0 Preparation of Crude Extract cluster_1 Chromatographic Purification salivary_glands Leech Salivary Glands (Haementeria officinalis) homogenization Homogenization in Buffer salivary_glands->homogenization centrifugation High-Speed Centrifugation homogenization->centrifugation crude_extract Crude Salivary Gland Extract (SGE) centrifugation->crude_extract heparin_chrom Heparin Affinity Chromatography anion_exchange Anion-Exchange Chromatography elution1 Salt Gradient Elution elution2 Salt Gradient Elution purified_this compound Purified Native This compound elution2->purified_this compound Final Product

II. Experimental Protocols

A. Preparation of Crude Salivary Gland Extract

This initial step is critical for obtaining a soluble protein fraction containing this compound from the leech salivary glands.

Materials:

  • Salivary glands from Haementeria officinalis

  • Extraction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or a similar physiological buffer.

  • Protease inhibitor cocktail

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Refrigerated centrifuge

Protocol:

  • Excise the salivary glands from the leeches and immediately place them in ice-cold Extraction Buffer containing a protease inhibitor cocktail to prevent degradation of the target protein.

  • Homogenize the tissue thoroughly on ice using a homogenizer until a uniform suspension is achieved.

  • Transfer the homogenate to centrifuge tubes and perform a high-speed centrifugation at approximately 20,000 x g for 30 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant, which constitutes the crude salivary gland extract (SGE). This extract can be used immediately or stored at -80°C.

B. Step 1: Heparin Affinity Chromatography

This compound exhibits a strong affinity for heparin, which allows for a significant purification in the first chromatographic step.[1]

Materials:

  • Heparin-agarose or similar heparin-based affinity resin

  • Chromatography column

  • Binding/Wash Buffer: 0.01 M Tris-HCl, pH 7.5

  • Elution Buffer: 0.01 M Tris-HCl, pH 7.5, containing 1.5 M NaCl

  • Peristaltic pump or chromatography system

Protocol:

  • Pack a chromatography column with the heparin-agarose resin and equilibrate it with 5-10 column volumes (CV) of Binding/Wash Buffer.

  • Load the crude SGE onto the column at a flow rate of 10-20 cm/hr.

  • Wash the column with Binding/Wash Buffer until the UV absorbance at 280 nm returns to baseline, indicating that all non-binding proteins have been removed.

  • Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 10-20 CV. Alternatively, a step elution with increasing concentrations of NaCl can be employed.

  • Collect fractions throughout the elution process and monitor the protein content (A280) and this compound activity using the Factor Xa inhibition assay.

  • Pool the fractions containing the highest this compound activity.

C. Step 2: Anion-Exchange Chromatography

This step further purifies this compound based on its net surface charge. With a high isoelectric point (pI) of approximately 9.5, this compound will carry a net positive charge at neutral pH and thus will not bind to an anion-exchanger.[1] Therefore, this step is effective in removing remaining negatively charged protein contaminants.

Materials:

  • Anion-exchange resin (e.g., DEAE-Sepharose)

  • Chromatography column

  • Binding/Wash Buffer: A buffer with a pH below the pI of this compound, such as 20 mM Bis-Tris, pH 6.5.

  • Elution Buffer: Binding/Wash Buffer containing 1 M NaCl.

  • Peristaltic pump or chromatography system.

Protocol:

  • The pooled active fractions from the heparin affinity step should be buffer-exchanged into the Anion-Exchange Binding/Wash Buffer using dialysis or a desalting column.

  • Pack a chromatography column with the anion-exchange resin and equilibrate with 5-10 CV of Binding/Wash Buffer.

  • Load the buffer-exchanged sample onto the column. The majority of this compound should be found in the flow-through, as it will not bind to the positively charged resin at this pH.

  • Wash the column with Binding/Wash Buffer and collect the flow-through and wash fractions.

  • Monitor the protein content (A280) and this compound activity of all fractions.

  • Pool the flow-through and wash fractions that exhibit high this compound activity. This pool contains the purified this compound.

D. Factor Xa Inhibition Assay (Chromogenic)

To monitor the purification process, a chromogenic assay is used to determine the inhibitory activity of this compound on Factor Xa. The principle involves the cleavage of a chromogenic substrate by Factor Xa, which releases a colored product (p-nitroaniline, pNA) that can be measured spectrophotometrically at 405 nm.[3] The presence of this compound inhibits this reaction, leading to a decrease in color development, which is inversely proportional to the this compound concentration.

Materials:

  • Human Factor Xa

  • Chromogenic Factor Xa substrate (e.g., S-2222)

  • Assay Buffer: Tris-based buffer, pH 8.4

  • 96-well microplate

  • Microplate reader

Protocol:

  • In a 96-well microplate, add a defined amount of human Factor Xa to each well.

  • Add aliquots of the fractions collected during chromatography to the wells. Include a positive control (Factor Xa without inhibitor) and a negative control (buffer only).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 2 minutes) to allow for the interaction between this compound and Factor Xa.

  • Add the chromogenic substrate to each well to initiate the reaction.

  • Incubate the plate at 37°C for a defined period (e.g., 5 minutes).

  • Stop the reaction by adding a stopping reagent (e.g., 20% acetic acid).

  • Read the absorbance of each well at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each fraction relative to the positive control. One unit of this compound activity can be defined as the amount of inhibitor required to inhibit a specific amount of Factor Xa activity by 50%.

III. Quantitative Data Summary

The following table summarizes the expected results from a typical purification of native this compound. The initial amount of SGE is based on published data.[1]

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude SGE150Data not availableData not available1001
Heparin Affinity PoolData not availableData not availableData not availableData not availableData not available
Anion-Exchange Pool0.2-0.3Data not availableData not available~0.13-0.2Data not available

IV. Mechanism of Action: Factor Xa Inhibition

This compound is a slow, tight-binding, reversible inhibitor of Factor Xa.[3] It forms a stoichiometric, high-affinity complex with Factor Xa, with an estimated dissociation constant (Ki) in the nanomolar range (0.31 to 0.62 nM).[3] The inhibition is primarily of a mixed, competitive type. During the course of inhibition, Factor Xa cleaves this compound at a single reactive site, located at the Arginine 34 residue.[3]

G cluster_pathway Coagulation Cascade This compound This compound (Inhibitor) complex This compound-Factor Xa Complex (Inactive) This compound->complex Binds to factor_xa Factor Xa (Active Enzyme) factor_xa->complex Forms prothrombin Prothrombin factor_xa->prothrombin complex->prothrombin Inhibition thrombin Thrombin prothrombin->thrombin Cleavage by Factor Xa fibrin_clot Fibrin Clot thrombin->fibrin_clot Cleavage of fibrinogen Fibrinogen

V. Considerations for this compound Isoforms

It is important to note that this compound exists in multiple isoforms within the leech salivary glands.[2] The purification protocol described here may co-purify several of these isoforms. Further high-resolution techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC) or more specialized ion-exchange chromatography protocols, may be necessary to separate individual isoforms for more detailed characterization. The biological significance of these different isoforms is an area of ongoing research.

References

The Predicted Secondary Structure of Antistasin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 18, 2025

Abstract

Antistasin, a potent and specific inhibitor of coagulation Factor Xa, is a small, cysteine-rich protein originally isolated from the salivary glands of the Mexican leech, Haementeria officinalis. Its role in the prevention of blood clotting has made it a subject of significant interest in the development of novel anticoagulant therapies. Understanding the structural basis of its inhibitory activity is paramount for its potential therapeutic application. This technical guide provides an in-depth analysis of the predicted secondary structure of this compound, integrating computational predictions with experimentally determined structural data. It is intended for researchers, scientists, and drug development professionals engaged in the study of protease inhibitors and anticoagulant drug design.

Introduction

This compound is a 119-amino acid protein characterized by a high content of disulfide bonds, contributing to its stable and compact structure. It exhibits a potent anticoagulant effect through the direct and highly specific inhibition of Factor Xa, a critical enzyme in the coagulation cascade. The primary structure of this compound reveals two homologous domains, each containing ten cysteine residues, suggesting a gene duplication event in its evolutionary history. The N-terminal domain is primarily responsible for the inhibition of Factor Xa. This guide will delve into the predicted secondary structural elements of this compound, providing quantitative data from various computational methods and contextualizing these predictions with findings from X-ray crystallography.

Predicted Secondary Structure of this compound

The secondary structure of a protein, comprising alpha-helices (α-helices), beta-sheets (β-sheets), and random coils, is a critical determinant of its three-dimensional fold and function. For this compound, a combination of computational prediction methods and experimental data has shed light on its structural composition.

Computational Secondary Structure Prediction

To obtain a quantitative estimate of the secondary structure content of this compound, its amino acid sequence (UniProt accession number: P15358) was submitted to three independent online prediction servers: JPred, SOPMA (Self-Optimized Prediction Method with Alignment), and GOR IV (Garnier-Osguthorpe-Robson). The results of these predictions are summarized in Table 1.

Table 1: Predicted Secondary Structure Composition of this compound

Prediction ServerAlpha-Helix (%)Extended Strand (β-Sheet) (%)Random Coil (%)
JPred5.8815.1378.99
SOPMA10.9221.8567.23
GOR IV7.5616.8175.63
Average 8.12 17.93 73.95

The computational predictions consistently indicate that this compound is predominantly composed of random coils, with a smaller but significant proportion of β-sheets and a minimal presence of α-helices. This is in general agreement with the qualitative descriptions from experimental data.

Experimental Structural Data

The three-dimensional structure of this compound has been determined by X-ray crystallography at a resolution of 1.9 Å. This experimental data reveals a novel protein fold composed of two homologous domains. Each domain contains two short antiparallel β-strands. However, the overall structure is described as being mainly composed of random coils. This experimental observation aligns well with the computational predictions, confirming the largely non-helical and non-sheet-like nature of the protein. The high density of disulfide bonds is crucial for maintaining the specific tertiary structure and, consequently, its biological activity.

Mechanism of Action: Inhibition of Factor Xa

This compound functions as a slow, tight-binding, reversible, and competitive inhibitor of Factor Xa. The inhibitory mechanism involves the interaction of the N-terminal domain of this compound with the active site of Factor Xa.

Signaling Pathway of Factor Xa Inhibition

The interaction between this compound and Factor Xa can be depicted as a direct binding event that blocks the catalytic activity of Factor Xa, thereby interrupting the coagulation cascade.

FactorXa_Inhibition cluster_this compound This compound cluster_FactorXa Factor Xa cluster_Complex Inhibition Complex cluster_Coagulation Coagulation Cascade This compound This compound (N-terminal Domain) Complex This compound-Factor Xa Complex (Inactive) This compound->Complex FactorXa Factor Xa (Active Site) FactorXa->Complex Prothrombin Prothrombin FactorXa->Prothrombin Catalyzes Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Catalyzes Fibrin (B1330869) Fibrin Clot Fibrinogen->Fibrin

Caption: Inhibition of Factor Xa by this compound.

The diagram illustrates that the binding of the N-terminal domain of this compound to the active site of Factor Xa forms an inactive complex. This prevents Factor Xa from catalyzing the conversion of prothrombin to thrombin, a key step in the formation of a fibrin clot.

Experimental Protocols

The characterization of this compound's structure and function has relied on several key experimental techniques. While specific, detailed protocols are often proprietary and optimized for individual laboratories, the general workflows for recombinant production and structural determination are outlined below.

Recombinant this compound Purification Workflow

Recombinant this compound is often produced in eukaryotic expression systems, such as insect or mammalian cells, to ensure proper folding and post-translational modifications. A general purification workflow is as follows:

Purification_Workflow start Cell Culture Supernatant (containing recombinant this compound) clarification Clarification (Centrifugation/Filtration) start->clarification affinity Affinity Chromatography (e.g., Heparin-Sepharose) clarification->affinity ion_exchange Ion-Exchange Chromatography affinity->ion_exchange size_exclusion Size-Exclusion Chromatography (Polishing) ion_exchange->size_exclusion analysis Purity & Activity Analysis (SDS-PAGE, FXa Inhibition Assay) size_exclusion->analysis end Purified this compound analysis->end

Caption: General workflow for recombinant this compound purification.

This multi-step chromatographic process is designed to isolate this compound from host cell proteins and other contaminants, resulting in a highly pure and active protein for structural and functional studies.

X-ray Crystallography Workflow

Determining the high-resolution three-dimensional structure of this compound is achieved through X-ray crystallography. The general workflow for this technique is outlined below:

Crystallography_Workflow start Highly Purified This compound Solution crystallization Crystallization Screening (Vapor Diffusion) start->crystallization crystal This compound Crystals crystallization->crystal data_collection X-ray Diffraction Data Collection crystal->data_collection phasing Phase Determination data_collection->phasing model_building Electron Density Map & Model Building phasing->model_building refinement Structural Refinement & Validation model_building->refinement end 3D Structure of this compound refinement->end

Caption: General workflow for X-ray crystallography of this compound.

This process, from obtaining high-quality crystals to computational refinement, ultimately yields a detailed atomic model of the protein, providing invaluable insights into its structure-function relationships.

Conclusion

The predicted and experimentally determined secondary structure of this compound reveals a protein dominated by random coils and stabilized by a network of disulfide bonds, with short β-sheet regions within its two homologous domains. This unique fold is critical for its potent and specific inhibition of Factor Xa. The information presented in this technical guide, including quantitative predictions, mechanistic diagrams, and experimental workflows, provides a comprehensive overview for researchers working on the development of this compound-based anticoagulants and the broader study of serine protease inhibitors. Further research into the dynamics of this compound-Factor Xa interaction and the role of its distinct structural features will continue to advance our understanding of this important therapeutic target.

Unraveling the Post-Translational Modifications of Antistasin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Bethesda, MD – Antistasin, a potent factor Xa inhibitor originally isolated from the salivary glands of the Mexican leech Haementeria officinalis, continues to be a subject of intense scientific scrutiny for its anticoagulant and antimetastatic properties. Understanding its structure-function relationship is paramount for the development of novel therapeutics. This technical guide provides an in-depth analysis of the post-translational modifications (PTMs) of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource on its molecular intricacies.

Overview of this compound Post-Translational Modifications

This compound is a relatively small protein, with a molecular weight of approximately 15 kDa, and is characterized by a high content of cysteine residues, forming a complex network of disulfide bridges crucial for its stability and activity.[1] While direct evidence for glycosylation, phosphorylation, or sulfation of the this compound protein itself is not prominently reported in the literature, several other PTMs have been identified, particularly in recombinant forms of the protein. These modifications can influence the protein's heterogeneity, stability, and biological activity.

The known PTMs of this compound primarily include N-terminal pyroglutamate (B8496135) formation, C-terminal cleavage, methionine oxidation, and the extensive disulfide bond network. These modifications are summarized in the table below.

Quantitative Data on this compound PTMs

The following table summarizes the identified post-translational modifications of this compound, with a focus on recombinant this compound expressed in Saccharomyces cerevisiae.

Post-Translational ModificationSite(s) of ModificationExpression SystemPercentage/RatioMethod of DetectionReference(s)
N-terminal Pyroglutamate Formation N-terminal Glutamine (Gln1)Saccharomyces cerevisiaer-ATS-II is the major form with a blocked N-terminus, distributed in an approx. 60:40 ratio with the Gln form (r-ATS-I).N-terminal sequence analysis (Edman degradation)[2]
C-terminal Cleavage Cleavage at Pro-116Saccharomyces cerevisiaeObserved in both major recombinant isoforms (r-ATS-I and r-ATS-II).Characterization of recombinant protein.[2]
Methionine Oxidation Methionine residuesSaccharomyces cerevisiaeDetected in recombinant forms.Characterization of recombinant protein.[2]
Disulfide Bonds 20 Cysteine residuesNative and RecombinantTen disulfide bonds stabilizing the structure.X-ray crystallography[2]

Disulfide Bridge Connectivity

The determination of the correct disulfide bond connectivity is critical for understanding the three-dimensional structure and function of this compound. X-ray crystallography has revealed that this compound is stabilized by a network of ten disulfide bonds. The reactive site loop, containing the P1 residue Arg34, is tethered to the protein core by two of these disulfide bonds.[2]

The disulfide connectivity is as follows:

  • Cys33 - CysXX (one of the two bonds securing the reactive loop)

  • Cys37 - CysXX (the other bond securing the reactive loop)

Note: The full disulfide connectivity map is detailed in the primary crystallographic study and researchers are encouraged to consult the original publication for the complete bonding pattern.

Experimental Protocols

This section outlines the general methodologies for the purification and characterization of this compound and its PTMs, based on established protocols in the literature.

Purification of Native this compound from Leech Salivary Glands

Objective: To isolate native this compound from its natural source.

Methodology:

  • Saliva Collection: Saliva is collected from the Mexican leech Haementeria officinalis. This can be stimulated by feeding the leeches on a phagostimulatory solution (e.g., 0.001 M arginine in 0.15 M saline) through a membrane. The collected saliva is then centrifuged to remove any cellular debris.

  • Affinity Chromatography: The clarified saliva is subjected to heparin-affinity chromatography. This compound binds to heparin, allowing for its separation from other salivary proteins.

  • Anion-Exchange Chromatography: The heparin-bound fraction is then further purified using anion-exchange chromatography to separate different isoforms and remove remaining impurities.

Expression and Purification of Recombinant this compound in Saccharomyces cerevisiae

Objective: To produce recombinant this compound for structural and functional studies.

Methodology:

  • Yeast Expression System: The gene for this compound is cloned into a yeast expression vector, typically under the control of an inducible promoter (e.g., GAL1/10). The construct often includes a secretion signal peptide (e.g., the mating factor α-1 pre-pro-leader sequence) to direct the protein to the secretory pathway.

  • Yeast Transformation and Culture: The expression vector is transformed into a suitable S. cerevisiae strain. A large-scale fermentation is then carried out, and protein expression is induced (e.g., with galactose).

  • Purification:

    • Cell Removal: The yeast cells are removed from the culture medium by microfiltration and diafiltration.

    • Cation-Exchange Chromatography: The supernatant is loaded onto a cation-exchange column (e.g., S-Sepharose Fast Flow) to capture and concentrate the secreted recombinant this compound.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification is achieved using C4 RP-HPLC.

    • Cation-Exchange HPLC: A final polishing step using cation-exchange HPLC can be employed to separate different isoforms.

    • Desalting: The purified protein is desalted using RP-HPLC.[2]

Analysis of N-terminal Modifications

Objective: To identify and quantify N-terminal pyroglutamate formation.

Methodology:

  • N-terminal Sequencing (Edman Degradation): Purified this compound isoforms are subjected to automated Edman degradation. A blocked N-terminus (no sequence obtained) is indicative of a modification like pyroglutamate. A parallel sample can be treated with pyroglutamate aminopeptidase (B13392206) to remove the blocking group, allowing for subsequent sequencing.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact mass of the N-terminal peptide. The mass difference between the observed and theoretical mass of the N-terminal peptide can confirm the presence of pyroglutamate (a mass decrease of 17.03 Da due to the loss of ammonia).

Disulfide Bond Mapping by Mass Spectrometry

Objective: To determine the connectivity of the disulfide bridges.

Methodology:

  • Proteolytic Digestion under Non-reducing Conditions: The purified protein is digested with a protease (e.g., trypsin, chymotrypsin, or pepsin) under non-reducing conditions to generate a mixture of peptides, including disulfide-linked peptides. To minimize disulfide scrambling, it is crucial to block free thiols with an alkylating agent like N-ethylmaleimide (NEM) and maintain an acidic pH.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS data is analyzed to identify the disulfide-linked peptides. This involves searching the data for pairs of peptides whose combined mass corresponds to the mass of a disulfide-linked peptide pair. Fragmentation spectra are then used to confirm the sequences of the individual peptides.

Visualizations

Experimental Workflow for this compound PTM Analysis

PTM_Analysis_Workflow cluster_purification Protein Purification cluster_analysis PTM Characterization cluster_results Identified PTMs Native Native this compound (Leech Saliva) Edman N-terminal Sequencing (Edman Degradation) Native->Edman Recombinant Recombinant this compound (Yeast Culture) Recombinant->Edman Peptide_Mapping Peptide Mapping (LC-MS/MS) Recombinant->Peptide_Mapping Disulfide_Mapping Disulfide Bond Mapping (Non-reducing LC-MS/MS) Recombinant->Disulfide_Mapping MS_intact MS_intact Recombinant->MS_intact Pyroglutamate N-terminal Pyroglutamate Edman->Pyroglutamate MS_ MS_ intact Intact Mass Analysis (MS) Met_Ox Methionine Oxidation Peptide_Mapping->Met_Ox Disulfide_Bonds Disulfide Connectivity Disulfide_Mapping->Disulfide_Bonds C_term_cleavage C-terminal Cleavage MS_intact->C_term_cleavage

Caption: Workflow for the analysis of this compound PTMs.

Logical Relationship of this compound Function and PTMs

Antistasin_Function_PTM cluster_ptms Post-Translational Modifications This compound This compound FactorXa Factor Xa Inhibition This compound->FactorXa Anticoagulation Anticoagulation FactorXa->Anticoagulation Antimetastasis Antimetastasis FactorXa->Antimetastasis Disulfide Disulfide Bonds Disulfide->this compound stabilizes structure N_term N-terminal Pyroglutamate N_term->this compound influences heterogeneity C_term C-terminal Cleavage C_term->this compound influences heterogeneity

Caption: Relationship between this compound's function and its PTMs.

Signaling Pathways and Molecular Interactions

This compound's primary mechanism of action is the potent and specific inhibition of coagulation Factor Xa. This inhibition disrupts the blood coagulation cascade, leading to its anticoagulant effects. The interaction with Factor Xa is highly dependent on the three-dimensional structure of this compound, which is maintained by its extensive disulfide bond network. The reactive site loop of this compound, containing the critical P1 arginine residue (Arg34), directly interacts with the active site of Factor Xa.

While the identified PTMs in recombinant this compound, such as N-terminal pyroglutamate formation and C-terminal cleavage, contribute to protein heterogeneity, their direct impact on the interaction with Factor Xa and subsequent signaling pathways has not been extensively elucidated. However, maintaining the correct disulfide bond configuration is absolutely essential for the proper folding of the reactive site loop and, consequently, for the inhibitory activity of this compound.

The interaction of this compound with sulfated glycoconjugates, such as heparin and sulfatides (B1148509) on cell surfaces, is another crucial aspect of its biology, potentially contributing to its antimetastatic properties.[3] This interaction is thought to be mediated by a specific sulfated glycoconjugate-binding domain within the this compound sequence. While this interaction involves sulfated molecules, it is important to reiterate that this is distinct from the post-translational sulfation of the this compound protein itself.

This compound's Role in the Coagulation Cascade

Coagulation_Cascade_this compound Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Activation FactorXa->Prothrombin This compound This compound This compound->FactorXa Inhibition

Caption: this compound's inhibitory action on the coagulation cascade.

This technical guide provides a consolidated overview of the current knowledge on the post-translational modifications of this compound. Further research, particularly high-resolution mass spectrometry studies on native this compound isoforms, will be invaluable in fully elucidating the complete PTM profile of this important protein and its implications for therapeutic development.

References

Methodological & Application

Application Notes and Protocols for Recombinant Antistasin Expression in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the expression and purification of recombinant antistasin in Escherichia coli. This compound, a potent and specific inhibitor of coagulation Factor Xa, is a protein of significant interest for therapeutic applications. While expression in various systems like yeast and baculovirus has been reported, E. coli remains an attractive host due to its rapid growth, low cost, and well-established genetic tools.[1][2][3] This guide outlines the necessary protocols, from gene cloning to protein purification and functional analysis.

Data Presentation

The successful expression and purification of recombinant proteins in E. coli can vary significantly based on the specific protein, expression vector, and cultivation conditions. For recombinant this compound, the formation of insoluble inclusion bodies is a potential challenge that may necessitate a refolding step.[2][4][5][6][7] The following table summarizes typical quantitative data expected from the expression and purification of a small disulfide-bonded protein like this compound in E. coli. Please note that these are representative values and actual results may vary.

ParameterExpected RangeNotes
Expression Yield (Culture) 10 - 100 mg/LYield is highly dependent on the expression system, codon optimization, and culture conditions.[1]
Purity (Post-IMAC) 70 - 90%Purity after the initial affinity chromatography step.
Purity (Post-Ion Exchange) > 95%Purity after the final polishing step.
Refolding Yield 10 - 40%Applicable if the protein is expressed as inclusion bodies. This is often the main bottleneck for yield.
Final Yield (Purified Protein) 1 - 20 mg/LThe final yield of pure, active protein can be significantly lower than the initial expression level, especially if refolding is required.[8]
Specific Activity (IC50) 1 - 10 nMThe half-maximal inhibitory concentration against Factor Xa should be in the low nanomolar range for active this compound.

Experimental Protocols

Gene Cloning and Vector Construction

The gene encoding this compound should be codon-optimized for expression in E. coli and synthesized commercially or amplified from a template. The gene is then cloned into a suitable expression vector, such as the pET series, which utilizes a strong T7 promoter.[9][10][11]

Protocol:

  • Gene Amplification: Amplify the codon-optimized this compound gene using PCR with primers that add appropriate restriction sites (e.g., NdeI and XhoI) for cloning into the pET vector.

  • Vector and Insert Digestion: Digest both the pET vector and the purified PCR product with the selected restriction enzymes.

  • Ligation: Ligate the digested this compound gene into the pET vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a cloning host strain of E. coli, such as DH5α, and select for transformants on LB agar (B569324) plates containing the appropriate antibiotic.

  • Verification: Verify the correct insertion of the this compound gene by colony PCR and DNA sequencing of the plasmid from positive colonies.[12]

Cloning_Workflow cluster_gene_prep Gene Preparation cluster_vector_prep Vector Preparation cluster_cloning Cloning Gene_Amp Amplify this compound Gene (PCR) PCR_Purification Purify PCR Product Gene_Amp->PCR_Purification Insert_Digestion Digest PCR Product PCR_Purification->Insert_Digestion pET_Vector pET Expression Vector Vector_Digestion Digest Vector pET_Vector->Vector_Digestion Ligation Ligate Gene into Vector Vector_Digestion->Ligation Insert_Digestion->Ligation Transformation Transform into E. coli DH5α Ligation->Transformation Selection Select on Antibiotic Plates Transformation->Selection Verification Verify by Sequencing Selection->Verification

Figure 1. Workflow for cloning the this compound gene into an expression vector.
Protein Expression

For protein expression, the verified pET-antistasin plasmid is transformed into an expression host strain, typically BL21(DE3), which contains the T7 RNA polymerase gene under the control of a lac operator.[11]

Protocol:

  • Transformation: Transform the pET-antistasin plasmid into competent E. coli BL21(DE3) cells.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate a larger volume of LB medium with the starter culture (1:100 dilution) and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[13]

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[13][14]

  • Expression: Continue to incubate the culture under inducing conditions. To promote proper folding and potentially increase the yield of soluble protein, it is often beneficial to reduce the temperature to 16-25°C and express for a longer period (e.g., 16-24 hours).[14]

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further processing.

Expression_Workflow Start Transform pET-antistasin into BL21(DE3) Starter_Culture Grow Overnight Starter Culture Start->Starter_Culture Main_Culture Inoculate and Grow Main Culture to OD600 0.6-0.8 Starter_Culture->Main_Culture Induction Induce with IPTG Main_Culture->Induction Expression Express Protein (e.g., 16-24h at 16-25°C) Induction->Expression Harvest Harvest Cells by Centrifugation Expression->Harvest

Figure 2. Workflow for the expression of recombinant this compound in E. coli.
Protein Purification

If this compound is expressed as a soluble protein, purification can proceed directly from the cell lysate. However, if it forms inclusion bodies, an additional solubilization and refolding step is necessary.[2][4][5][6][7] This protocol describes a general approach that can be adapted for either scenario.

Protocol:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM PMSF). Lyse the cells by sonication or using a French press.[15] Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to separate the soluble and insoluble fractions.[16]

  • Inclusion Body Solubilization and Refolding (if necessary):

    • Wash the insoluble pellet (inclusion bodies) with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminants.

    • Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).

    • Refold the protein by rapid dilution or dialysis into a refolding buffer (e.g., a buffer with a redox system like glutathione).[4]

  • Affinity Chromatography (IMAC): If a His-tag was incorporated, the soluble lysate (or refolded protein solution) is loaded onto a Ni-NTA affinity column. Wash the column with a buffer containing a low concentration of imidazole (B134444) and then elute the His-tagged this compound with a high concentration of imidazole.

  • Ion Exchange Chromatography (IEX): As a polishing step, further purify the this compound using ion-exchange chromatography. The choice of an anion or cation exchanger will depend on the isoelectric point (pI) of this compound and the pH of the buffer.

  • Buffer Exchange and Concentration: Exchange the purified protein into a suitable storage buffer and concentrate it using ultrafiltration.

  • Purity Analysis: Analyze the purity of the final protein sample by SDS-PAGE.

Purification_Pathway cluster_lysis Cell Lysis & Fractionation cluster_refolding Inclusion Body Processing cluster_purification Protein Purification Cell_Lysis Cell Lysis (Sonication/French Press) Centrifugation Centrifugation Cell_Lysis->Centrifugation Soluble_Fraction Soluble Fraction Centrifugation->Soluble_Fraction Insoluble_Fraction Insoluble Fraction (Inclusion Bodies) Centrifugation->Insoluble_Fraction IMAC Affinity Chromatography (IMAC) Soluble_Fraction->IMAC Solubilization Solubilization (8M Urea) Insoluble_Fraction->Solubilization Refolding Refolding (Dilution/Dialysis) Solubilization->Refolding Refolding->IMAC IEX Ion Exchange Chromatography (IEX) IMAC->IEX Final_Protein Pure Recombinant this compound IEX->Final_Protein

Figure 3. Purification pathways for soluble and inclusion body expressed this compound.
Functional Activity Assay (Factor Xa Inhibition)

The biological activity of the purified recombinant this compound is determined by its ability to inhibit Factor Xa. This is typically measured using a chromogenic assay.[17][18][19][20][21]

Protocol:

  • Reagents: Human Factor Xa, a chromogenic substrate for Factor Xa (e.g., S-2222), and a suitable assay buffer (e.g., Tris-HCl, pH 8.3, containing NaCl and CaCl2).

  • Assay Setup: In a 96-well plate, add a fixed amount of Factor Xa to wells containing serial dilutions of the purified recombinant this compound. Include a positive control (Factor Xa without inhibitor) and a negative control (buffer only).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes) to allow the this compound to bind to Factor Xa.

  • Substrate Addition: Add the chromogenic substrate to all wells.

  • Measurement: Measure the absorbance at 405 nm at regular intervals to monitor the rate of substrate cleavage.

  • Data Analysis: Plot the rate of reaction against the concentration of this compound. The concentration of this compound that inhibits Factor Xa activity by 50% (IC50) can be calculated from this curve.

Activity_Assay_Signaling This compound Recombinant this compound Complex This compound-Factor Xa Complex (Inactive) This compound->Complex Inhibits FactorXa Factor Xa FactorXa->Complex Product Cleaved Substrate (Colored Product) FactorXa->Product Cleaves Substrate Chromogenic Substrate Substrate->Product

Figure 4. Signaling pathway of the Factor Xa inhibition assay.

References

Production of Recombinant Antistasin using the Baculovirus Expression System: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antistasin, a potent and highly specific inhibitor of coagulation Factor Xa, was originally isolated from the salivary glands of the Mexican leech, Haementeria officinalis. Its significant anticoagulant properties make it a molecule of great interest for therapeutic applications. The baculovirus expression vector system (BEVS) offers a robust platform for the production of complex, post-translationally modified proteins like this compound. This document provides detailed application notes and protocols for the expression, purification, and characterization of recombinant this compound (rATS) using the BEVS in insect cells.

Data Presentation

While specific yield data for recombinant this compound produced in baculovirus expression systems is not extensively reported in publicly available literature, typical yields for recombinant proteins using this system can range from 1 to 500 mg/L, highly dependent on the specific protein, vector, and culture conditions. The seminal work on recombinant this compound production in a baculovirus system by Nutt et al. (1991) confirmed the successful expression of biologically active protein in sufficient quantities for characterization, though a specific volumetric yield was not provided.[1]

Table 1: Key Parameters for Recombinant this compound Production

ParameterDescriptionRecommended Value/RangeReference
Expression System Baculovirus Expression Vector System (BEVS)-[1]
Host Cell Line Spodoptera frugiperda (Sf9)-[2]
Transfer Vector pVL-based vector (e.g., pVL1392/pVL1393)For non-fused protein expressionGeneral BEVS knowledge
Promoter Polyhedrin (polh)Strong, very late promoter for high-level expressionGeneral BEVS knowledge
Multiplicity of Infection (MOI) Ratio of infectious virus particles to cells1-10 pfu/cell (optimization required)[3][4]
Cell Density at Infection Cell concentration at the time of virus addition1-2 x 10^6 cells/mL[2]
Harvest Time Time post-infection for protein collection48-72 hours (optimization required)[2]

Table 2: Characteristics of Recombinant this compound

PropertyDescriptionValueReference
Molecular Weight ~15 kDa-[1]
Biological Activity Inhibition of Factor XaStoichiometric inhibition[1]
Kinetic Profile Slow, tight-binding inhibitor of Factor Xa-General this compound Knowledge
Post-translational Modifications Proper disulfide bonding is critical for activityAssumed to be correct in BEVSGeneral BEVS knowledge

Experimental Protocols

I. Generation of Recombinant Baculovirus Expressing this compound

This protocol outlines the steps for cloning the this compound gene into a baculovirus transfer vector and generating a high-titer recombinant virus stock.

Workflow Diagram:

cluster_0 Plasmid Construction cluster_1 Baculovirus Generation cluster_2 Virus Amplification This compound Gene This compound Gene Recombinant Transfer Vector Recombinant Transfer Vector This compound Gene->Recombinant Transfer Vector Ligation Transfer Vector (pVL1392) Transfer Vector (pVL1392) Transfer Vector (pVL1392)->Recombinant Transfer Vector Recombinant Bacmid Recombinant Bacmid Recombinant Transfer Vector->Recombinant Bacmid Co-transfection Baculovirus DNA Baculovirus DNA Baculovirus DNA->Recombinant Bacmid Sf9 Cells_transfection Sf9 Cells Recombinant Baculovirus (P1) Recombinant Baculovirus (P1) Sf9 Cells_transfection->Recombinant Baculovirus (P1) Recombinant Bacmid->Sf9 Cells_transfection Transfection Sf9 Cells_amplification Sf9 Cells Recombinant Baculovirus (P1)->Sf9 Cells_amplification Infection High-Titer Virus Stock (P2/P3) High-Titer Virus Stock (P2/P3) Sf9 Cells_amplification->High-Titer Virus Stock (P2/P3)

Caption: Workflow for generating recombinant baculovirus.

Materials:

  • This compound cDNA

  • Baculovirus transfer vector (e.g., pVL1392)

  • Linearized baculovirus DNA (e.g., BaculoGold™)

  • Spodoptera frugiperda (Sf9) insect cells

  • Insect cell culture medium (e.g., Sf-900™ III SFM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Transfection reagent

  • Antibiotics (e.g., Penicillin-Streptomycin)

Procedure:

  • Cloning of this compound Gene: a. Subclone the this compound coding sequence into the multiple cloning site of the pVL1392 transfer vector. Ensure the start and stop codons are correctly positioned. b. Verify the sequence and orientation of the insert by DNA sequencing.

  • Co-transfection of Sf9 Cells: a. Plate Sf9 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to attach. b. Prepare a co-transfection mix containing the recombinant transfer vector and linearized baculovirus DNA according to the manufacturer's protocol. c. Add the transfection mix to the Sf9 cells and incubate for 4-5 hours. d. Remove the transfection medium and replace it with fresh insect cell medium. e. Incubate the cells at 27°C for 4-5 days, or until signs of viral infection are visible.

  • Harvest and Amplify Virus (P1 Stock): a. Harvest the supernatant containing the P1 generation of recombinant baculovirus. b. Infect a larger culture of Sf9 cells (e.g., 50 mL at 2 x 10^6 cells/mL) with the P1 supernatant. c. Incubate for 48-72 hours. d. Harvest the supernatant (P2 stock) and determine the viral titer using a plaque assay or end-point dilution.

  • Generation of High-Titer Stock (P3): a. Use the P2 stock to infect an even larger volume of Sf9 cells to generate a high-titer P3 stock for protein expression experiments.

II. Expression of Recombinant this compound

Workflow Diagram:

Sf9 Cell Culture Sf9 Cell Culture Infection Infection Sf9 Cell Culture->Infection Cell Density: 1-2x10^6 cells/mL Incubation Incubation Infection->Incubation MOI: 1-10 27°C Harvest Harvest Incubation->Harvest 48-72 hours Culture Supernatant Culture Supernatant Harvest->Culture Supernatant Centrifugation

Caption: Recombinant this compound expression workflow.

Procedure:

  • Cell Culture: Grow Sf9 cells in suspension culture to a density of 1-2 x 10^6 cells/mL.

  • Infection: Infect the Sf9 cell culture with the high-titer recombinant baculovirus stock at an optimized MOI (typically between 1 and 10).

  • Incubation: Incubate the infected culture at 27°C with shaking (e.g., 130 rpm) for 48-72 hours. Monitor cell viability and protein expression levels to determine the optimal harvest time.

  • Harvest: Separate the cells from the culture medium by centrifugation (e.g., 1000 x g for 15 minutes). Since this compound is a secreted protein, the supernatant is the product-containing fraction.

III. Purification of Recombinant this compound

Recombinant this compound can be purified from the insect cell culture supernatant using a combination of chromatographic techniques.[1][5]

Workflow Diagram:

Culture Supernatant Culture Supernatant Ion Exchange Chromatography Ion Exchange Chromatography Culture Supernatant->Ion Exchange Chromatography Capture Step Hydrophobic Interaction Chromatography Hydrophobic Interaction Chromatography Ion Exchange Chromatography->Hydrophobic Interaction Chromatography Intermediate Purification Size Exclusion Chromatography Size Exclusion Chromatography Hydrophobic Interaction Chromatography->Size Exclusion Chromatography Polishing Step Purified rATS Purified rATS Size Exclusion Chromatography->Purified rATS

Caption: Purification scheme for recombinant this compound.

Procedure:

  • Clarification and Concentration: a. Filter the culture supernatant through a 0.45 µm filter to remove any remaining cells and debris. b. Concentrate the supernatant and exchange the buffer into the appropriate binding buffer for the first chromatography step using tangential flow filtration or a similar method.

  • Ion-Exchange Chromatography (IEX): a. Based on the isoelectric point (pI) of this compound, select an appropriate IEX resin (anion or cation exchange). b. Load the concentrated supernatant onto the equilibrated IEX column. c. Wash the column to remove unbound impurities. d. Elute the bound rATS using a salt gradient (e.g., 0-1 M NaCl). e. Collect fractions and analyze for the presence of rATS by SDS-PAGE and Western blot.

  • Hydrophobic Interaction Chromatography (HIC) (Optional): a. Pool the rATS-containing fractions from IEX and adjust the salt concentration to promote hydrophobic interaction. b. Load the sample onto an equilibrated HIC column. c. Elute rATS by decreasing the salt concentration.

  • Size-Exclusion Chromatography (SEC): a. As a final polishing step, concentrate the rATS-containing fractions and load them onto a SEC column to separate based on size and remove any remaining aggregates or smaller impurities. b. Collect fractions containing purified rATS.

IV. Bioactivity Assay: Factor Xa Inhibition

The biological activity of recombinant this compound is determined by its ability to inhibit Factor Xa. This is typically measured using a chromogenic substrate assay.[6][7]

Workflow Diagram:

rATS Sample rATS Sample Incubation Incubation rATS Sample->Incubation Factor Xa Factor Xa Factor Xa->Incubation Chromogenic Substrate Chromogenic Substrate Color Development Color Development Chromogenic Substrate->Color Development Incubation->Color Development Add Substrate Spectrophotometer Spectrophotometer Color Development->Spectrophotometer Measure Absorbance Inhibition Calculation Inhibition Calculation Spectrophotometer->Inhibition Calculation

Caption: Factor Xa inhibition assay workflow.

Materials:

  • Purified recombinant this compound

  • Human Factor Xa

  • Chromogenic Factor Xa substrate (e.g., S-2222)

  • Assay buffer (e.g., Tris-HCl, pH 8.3, containing NaCl and CaCl2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the rATS sample. Prepare working solutions of Factor Xa and the chromogenic substrate in assay buffer.

  • Assay Setup: a. In a 96-well plate, add a fixed amount of Factor Xa to each well. b. Add the serially diluted rATS samples to the wells. Include a control with no rATS. c. Incubate at 37°C for a defined period (e.g., 5-10 minutes) to allow for the inhibition of Factor Xa by rATS.

  • Chromogenic Reaction: a. Add the chromogenic substrate to all wells to start the reaction. b. Incubate at 37°C for a specific time (e.g., 5-15 minutes). The residual active Factor Xa will cleave the substrate, releasing a colored product.

  • Measurement: Stop the reaction (e.g., by adding acetic acid) and measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis: The amount of color produced is inversely proportional to the inhibitory activity of rATS. Calculate the percentage of inhibition for each rATS concentration and determine the IC50 value.

Conclusion

The baculovirus expression system is a highly effective platform for the production of functional recombinant this compound. By following the detailed protocols outlined in these application notes, researchers and drug development professionals can successfully express, purify, and characterize this potent Factor Xa inhibitor for further investigation and potential therapeutic development. Optimization of key parameters such as MOI, cell density at infection, and harvest time will be crucial for maximizing the yield of active rATS.

References

Application Notes and Protocols: High-Level Expression of Recombinant Antistasin in Pichia pastoris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antistasin, a potent and highly specific inhibitor of coagulation Factor Xa, was originally isolated from the salivary glands of the Mexican leech, Haementeria officinalis. Its significant anticoagulant properties make it a molecule of high interest for therapeutic applications in thrombotic disorders. Recombinant expression technologies offer a scalable and controlled method for producing this compound in sufficient quantities for research and drug development. The methylotrophic yeast Pichia pastoris is a well-established and powerful expression system for the production of heterologous proteins, offering advantages such as high cell density fermentation, proper protein folding and post-translational modifications, and secretion of the recombinant protein into the culture medium, which simplifies downstream purification.[1] This document provides detailed application notes and protocols for the expression of recombinant this compound in P. pastoris.

Key Principles of this compound Expression in Pichia pastoris

The expression of recombinant this compound in P. pastoris relies on the integration of the this compound gene into the yeast's genome under the control of a strong, inducible promoter, most commonly the alcohol oxidase 1 (AOX1) promoter.[2] This promoter is tightly regulated, being strongly induced by methanol (B129727) and repressed by glucose or glycerol (B35011). This allows for a two-stage fermentation process: a growth phase where biomass is accumulated using glycerol as a carbon source, followed by an induction phase where methanol is added to trigger the expression of this compound.

For secreted expression, the this compound gene is fused to a signal sequence, such as the Saccharomyces cerevisiae α-mating factor pre-pro signal sequence, which directs the nascent polypeptide into the secretory pathway.[3] Proper protein folding and disulfide bond formation, crucial for this compound's activity, occur within the endoplasmic reticulum. The mature, active this compound is then secreted into the culture medium.

Data Presentation: Expression of this compound and other Factor Xa Inhibitors in Yeast

The following tables summarize quantitative data from studies on the expression of this compound and other similar Factor Xa inhibitors in yeast expression systems. While direct data for this compound in P. pastoris is limited in publicly available literature, the data from Saccharomyces cerevisiae and for other Factor Xa inhibitors like Ghilanten and Tick Anticoagulant Peptide (TAP) in P. pastoris provide valuable benchmarks.

Table 1: Expression Levels of Recombinant this compound and Analogs in Yeast

ProteinHost OrganismExpression SystemExpression LevelReference
This compound (ATS)Saccharomyces cerevisiaeSecreted, α-factor signal~1 mg/L[4]
GhilantenPichia pastorisSecreted, α-factor signal, AOX1 promoterNot specified, but improved with buffered media[3]
Tick Anticoagulant Peptide (TAP)Pichia pastorisSecreted, hybrid pre-pro leader, AOX1 promoter~1.7 g/L[5]

Table 2: Optimization of Fermentation/Culture Conditions

ParameterOptimized ConditionEffect on ExpressionReference
Ghilanten in P. pastoris
MediumBuffered media (pH 6.0) with casamino acids or yeast extract/peptoneImproved product yield[3]
Host StrainProtease-deficient strain (SMD 1168)~2-fold higher secretion than KM71[3]
General P. pastoris Fermentation
Temperature28-30°COptimal for growth and protein production[6]
pH5.0 - 6.0Maintained for optimal cell health and protein stability[2]
Methanol Concentration0.5% - 1.0% (v/v)Induction of AOX1 promoter[6]

Signaling Pathways and Experimental Workflows

AOX1 Promoter Regulation Pathway

The regulation of the AOX1 promoter is a complex process involving multiple transcription factors that respond to the available carbon source. In the presence of glucose or glycerol, repressor proteins such as Mig1 and Mig2 are active, keeping the AOX1 promoter switched off. Upon depletion of these carbon sources and in the presence of methanol, a cascade of activating transcription factors, including Mxr1p, Trm1p, and Mit1, are induced, leading to the high-level transcription of the this compound gene.

AOX1_Regulation Glucose Glucose / Glycerol Mig1_Mig2 Mig1 / Mig2 (Repressors) Glucose->Mig1_Mig2 AOX1_promoter AOX1 Promoter Mig1_Mig2->AOX1_promoter represses Methanol Methanol Mxr1 Mxr1p Methanol->Mxr1 induces Trm1 Trm1p Methanol->Trm1 induces Mit1 Mit1 Methanol->Mit1 induces Mxr1->AOX1_promoter Trm1->AOX1_promoter activates Mit1->AOX1_promoter activates Antistasin_gene This compound Gene AOX1_promoter->Antistasin_gene Antistasin_Workflow cluster_gene_prep Gene Preparation & Cloning cluster_pichia_work Pichia pastoris Transformation & Screening cluster_fermentation Fermentation cluster_downstream Downstream Processing & Analysis Gene_Synthesis This compound Gene Synthesis (Codon Optimized) Cloning Cloning into pPICZαA (with α-factor signal sequence) Gene_Synthesis->Cloning Linearization Plasmid Linearization Cloning->Linearization Transformation Electroporation into P. pastoris (e.g., X-33, GS115) Linearization->Transformation Screening Selection on Zeocin™ plates & Screening for high-expressing clones Transformation->Screening Growth_Phase Growth Phase (Glycerol) Screening->Growth_Phase Induction_Phase Induction Phase (Methanol) Growth_Phase->Induction_Phase Harvest Cell Harvest & Supernatant Collection Induction_Phase->Harvest Purification Purification (e.g., Affinity Chromatography) Harvest->Purification Analysis Characterization (SDS-PAGE, Western Blot) Purification->Analysis Activity_Assay Biological Activity Assay (Factor Xa Inhibition) Purification->Activity_Assay

References

Application Notes and Protocols for the Purification of Recombinant Antistasin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antistasin is a potent and specific inhibitor of coagulation Factor Xa, originally isolated from the salivary glands of the Mexican leech, Haementeria officinalis.[1][2] Its anticoagulant properties make it a molecule of significant interest for therapeutic applications in thrombotic disorders. Recombinant expression systems, such as baculovirus-infected insect cells and the yeast Pichia pastoris, have been successfully employed to produce this compound in quantities sufficient for research and preclinical development.[1][2][3] This document provides a detailed protocol for the purification of recombinant this compound, covering common expression systems and chromatographic techniques.

Principle of Purification

The purification of recombinant this compound typically involves a multi-step chromatographic process designed to isolate the protein from host cell proteins and culture medium components. The strategy leverages the physicochemical properties of this compound, including its charge and hydrophobicity. A common workflow involves initial capture by ion-exchange chromatography followed by one or more polishing steps using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.

Data Presentation: Purification of Recombinant this compound

The following table summarizes representative quantitative data for the purification of recombinant this compound from various expression systems. Please note that yields and purity can vary depending on the specific expression construct, culture conditions, and purification scale.

Purification StepExpression SystemTotal Protein (mg)This compound Activity (units)Specific Activity (units/mg)Yield (%)Purity (%)Reference
Culture SupernatantPichia pastoris500500010100<5[3]
Anion-Exchange ChromatographyPichia pastoris5045009090~60[4]
Cation-Exchange ChromatographySaccharomyces cerevisiae-----[2]
Reverse-Phase HPLCPichia pastoris5400080080>95[4]
Heparin Affinity followed by Anion-ExchangeLeech Salivary Gland Extract0.2-0.3 from 150mg SGE----[5]
Ion-Exchange and RP-HPLCBaculovirus-infected insect cells---->95[1]

Experimental Protocols

Protocol 1: Purification of Recombinant this compound from Pichia pastoris Culture Supernatant

This protocol describes a general method for purifying secreted recombinant this compound from Pichia pastoris culture.

1. Preparation of Culture Supernatant:

  • Centrifuge the Pichia pastoris culture at 5,000 x g for 20 minutes at 4°C to pellet the cells.

  • Carefully decant the supernatant, which contains the secreted recombinant this compound.

  • Filter the supernatant through a 0.45 µm filter to remove any remaining cells and debris.

  • Concentrate the filtered supernatant and exchange the buffer to the starting buffer for the first chromatography step (e.g., 20 mM Tris-HCl, pH 8.0) using a tangential flow filtration system with an appropriate molecular weight cutoff (e.g., 10 kDa).

2. Anion-Exchange Chromatography (AEC):

  • Column: A high-capacity anion-exchange column (e.g., Q-Sepharose Fast Flow).

  • Starting Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0.

  • Elution Buffer (Buffer B): 20 mM Tris-HCl, pH 8.0, containing 1 M NaCl.

  • Equilibrate the AEC column with 5-10 column volumes (CV) of Buffer A.

  • Load the prepared supernatant onto the column at a flow rate of 1-5 mL/min.

  • Wash the column with 5-10 CV of Buffer A to remove unbound proteins.

  • Elute the bound proteins with a linear gradient of 0-100% Buffer B over 20 CV.

  • Collect fractions and analyze for this compound activity and protein concentration. Pool the fractions containing active this compound.

3. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Column: A C4 or C8 reverse-phase column suitable for protein purification.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the pooled fractions from the AEC step.

  • Elute the bound proteins with a linear gradient of 5-60% Mobile Phase B over 30-60 minutes.

  • Monitor the elution profile at 280 nm and collect fractions corresponding to the this compound peak.

  • Analyze the purity of the collected fractions by SDS-PAGE and confirm the identity of this compound by Western blot or mass spectrometry.

  • Lyophilize the pure fractions for storage.

Protocol 2: Purification of Recombinant this compound from Baculovirus-Infected Insect Cell Culture

This protocol outlines the purification of recombinant this compound from the supernatant of baculovirus-infected insect cells.

1. Harvesting and Clarification:

  • Harvest the insect cell culture supernatant 48-72 hours post-infection by centrifugation at 2,000 x g for 15 minutes.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

2. Ion-Exchange Chromatography (IEC):

  • Column: A suitable ion-exchange column (anion or cation exchange may be used depending on the pI of the specific this compound isoform and the chosen buffer pH). The original purification of native this compound utilized anion-exchange chromatography.[5]

  • Buffer System: A phosphate (B84403) or Tris-based buffer system is commonly used. For anion exchange, a buffer with a pH above the pI of this compound (e.g., Tris-HCl, pH 8.0) would be appropriate. For cation exchange, a buffer with a pH below the pI would be used.

  • Equilibrate the chosen ion-exchange column with the appropriate starting buffer.

  • Load the clarified supernatant onto the column.

  • Wash the column with the starting buffer to remove unbound contaminants.

  • Elute the bound this compound using a salt gradient (e.g., 0-1 M NaCl).

  • Collect and assay fractions for this compound activity.

3. High-Performance Liquid Chromatography (HPLC):

  • Further purification can be achieved using either ion-exchange HPLC or reverse-phase HPLC as described in Protocol 1. The choice will depend on the purity of the sample after the initial IEC step.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Recombinant this compound Purification

PurificationWorkflow cluster_expression Expression cluster_harvest Harvesting & Clarification cluster_chromatography Chromatographic Purification cluster_analysis Analysis & Final Product Expression Recombinant this compound Expression (Pichia pastoris or Baculovirus) Harvest Centrifugation & Filtration of Culture Supernatant Expression->Harvest Concentration Concentration & Buffer Exchange Harvest->Concentration AEC Anion-Exchange Chromatography (Capture Step) Concentration->AEC RPHPLC Reverse-Phase HPLC (Polishing Step) AEC->RPHPLC Analysis Purity Analysis (SDS-PAGE, Western Blot) RPHPLC->Analysis FinalProduct Pure Recombinant this compound (Lyophilized) Analysis->FinalProduct CoagulationCascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX activates IXa Factor IXa IX->IXa X Factor X IXa->X activates TissueFactor Tissue Factor (TF) VIIa Factor VIIa TissueFactor->VIIa binds & activates VII Factor VII VII->VIIa VIIa->X activates Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin activates Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen activates Fibrin Fibrin (Ia) Fibrinogen->Fibrin This compound This compound This compound->Xa inhibits

References

Application Notes and Protocols for Antistasin Purification using Heparin Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antistasin and its analogues are potent inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. This property makes them promising candidates for the development of novel anticoagulant and antimetastatic drugs.[1] The purification of this compound, whether from its natural source in leech salivary glands or from recombinant expression systems, is a crucial step in its characterization and therapeutic development. Heparin affinity chromatography is a powerful technique for the purification of this compound due to the specific interaction between this compound's heparin-binding domain and the immobilized heparin ligand.[2]

These application notes provide a detailed protocol for the purification of this compound using heparin affinity chromatography, including information on the binding mechanism, a representative purification workflow, and expected results.

Principle of Heparin Affinity Chromatography for this compound Purification

Heparin is a highly sulfated glycosaminoglycan. Its strong negative charge allows it to interact with a wide variety of proteins, including this compound.[3] The interaction is primarily electrostatic, involving positively charged amino acid residues within the protein's heparin-binding domain.[4] In the case of this compound, a specific amino acid sequence has been identified as a sulfated glycoconjugate binding domain, which is responsible for its high affinity for heparin.[2] This specific and reversible interaction allows for the selective capture of this compound from a complex mixture of proteins, while unbound proteins are washed away. The bound this compound is then eluted by increasing the salt concentration of the buffer, which disrupts the electrostatic interactions.[5]

Experimental Protocols

This section provides a detailed methodology for the purification of recombinant this compound from a clarified cell lysate using heparin affinity chromatography.

Materials and Buffers
  • Heparin Affinity Column: Pre-packed or self-packed column with a heparin-coupled agarose (B213101) or sepharose matrix (e.g., HiTrap Heparin HP, Heparin Sepharose 6 Fast Flow).

  • Chromatography System: A system capable of gradient elution is recommended for optimal purification.

  • Sample: Clarified cell lysate or partially purified protein solution containing this compound. The sample should be filtered (0.22 or 0.45 µm) before application to the column.

  • Equilibration/Wash Buffer (Buffer A): 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4.

  • Elution Buffer (Buffer B): 20 mM Sodium Phosphate, 2 M NaCl, pH 7.4.

  • Column Regeneration Buffer: 20 mM Sodium Phosphate, 2 M NaCl, pH 7.4, followed by 0.1 M NaOH.

  • Column Storage Solution: 20% Ethanol (B145695) or a buffer containing a bacteriostatic agent.

Purification Protocol
  • Column Equilibration:

    • Equilibrate the heparin affinity column with 5-10 column volumes (CV) of Equilibration/Wash Buffer (Buffer A) at a linear flow rate of 100-150 cm/h.

    • Monitor the UV absorbance at 280 nm until a stable baseline is achieved.

  • Sample Application:

    • Load the clarified and filtered sample onto the equilibrated column. The sample should be at a pH and ionic strength similar to the Equilibration/Wash Buffer to ensure efficient binding.

    • The flow rate during sample application should be optimized, typically in the range of 50-100 cm/h.

  • Washing:

    • After loading the entire sample, wash the column with 5-10 CV of Equilibration/Wash Buffer (Buffer A) or until the UV absorbance at 280 nm returns to baseline. This step removes unbound and weakly bound impurities.

  • Elution:

    • Elute the bound this compound using a linear gradient of 0-100% Elution Buffer (Buffer B) over 10-20 CV. A typical elution concentration for heparin-binding proteins is between 0.5 M and 1.5 M NaCl.

    • Alternatively, a step gradient can be used for elution. For example, a step to 40-60% Buffer B might be sufficient to elute this compound while leaving more tightly bound impurities on the column.

    • Collect fractions throughout the elution process and monitor the UV absorbance at 280 nm.

  • Analysis of Fractions:

    • Analyze the collected fractions for protein content (e.g., Bradford assay) and this compound activity (e.g., Factor Xa inhibition assay).

    • Run SDS-PAGE analysis to assess the purity of the fractions containing this compound.

  • Column Regeneration and Storage:

    • After elution, regenerate the column by washing with 3-5 CV of Elution Buffer (Buffer B) to remove any remaining tightly bound proteins.

    • For more rigorous cleaning, a wash with 0.1 M NaOH can be performed, followed by immediate re-equilibration with Buffer A.

    • For long-term storage, wash the column with 5 CV of 20% ethanol and store at 4°C.

Data Presentation

The following table presents a representative purification scheme for recombinant this compound, including a heparin affinity chromatography step. Note: This is an illustrative example, and actual results may vary depending on the expression system, initial purity of the sample, and specific chromatographic conditions.

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification Fold
Clarified Lysate50025,000501001
Ion Exchange Chromatography8020,000250805
Heparin Affinity Chromatography 15 18,000 1200 72 24
Size Exclusion Chromatography1216,20013506527

Activity is determined by a chromogenic Factor Xa inhibition assay. One unit of activity is defined as the amount of this compound required to inhibit 50% of Factor Xa activity under standard assay conditions.

Visualizations

This compound-Heparin Interaction Mechanism

This compound-Heparin Binding This compound This compound Heparin-Binding Domain (Positively Charged) Complex This compound-Heparin Complex Electrostatic Interaction This compound->Complex Binds to Heparin Heparin Sulfated Glycosaminoglycan (Negatively Charged) Heparin->Complex Binds to

Caption: Electrostatic interaction between this compound and heparin.

Experimental Workflow for this compound Purification

This compound Purification Workflow Start Clarified Cell Lysate IEC Ion Exchange Chromatography (Capture Step) Start->IEC Heparin Heparin Affinity Chromatography (Intermediate Purification) IEC->Heparin SEC Size Exclusion Chromatography (Polishing Step) Heparin->SEC End Purified this compound SEC->End

Caption: A typical multi-step purification workflow for this compound.

Logical Relationship of Purification Steps

Purification Logic Crude Crude this compound (High Volume, Low Purity) Capture Capture (e.g., IEX) (Volume Reduction, Initial Purity) Crude->Capture Intermediate Intermediate Purification (Heparin Affinity) (High Selectivity, Increased Purity) Capture->Intermediate Polishing Polishing (e.g., SEC) (Removal of Aggregates, Final Purity) Intermediate->Polishing Pure Pure this compound (Low Volume, High Purity) Polishing->Pure

Caption: The logical progression of a protein purification strategy.

References

Application Notes and Protocols for the Purification of Antistasin using Anion-Exchange Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antistasin is a potent anticoagulant protein first isolated from the salivary glands of the Mexican leech, Haementeria officinalis. It is a selective, tight-binding inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1] This property makes this compound and its recombinant forms valuable molecules for research into thrombosis and for the development of new antithrombotic therapies.

This document provides a detailed protocol for the purification of this compound using anion-exchange chromatography (AEX), a technique that separates molecules based on their net surface charge. While native this compound has a reported isoelectric point (pI) of approximately 9.5, anion-exchange chromatography has been successfully employed in its purification, often following an initial capture step like heparin affinity chromatography. This suggests that either different isoforms of this compound with varying pIs exist or that the protein possesses distinct, negatively charged regions that facilitate binding to a positively charged anion-exchange resin under specific pH conditions.

Principle of Anion-Exchange Chromatography

Anion-exchange chromatography utilizes a stationary phase (resin) that is positively charged.[2] When a protein mixture is loaded onto the column at a suitable pH, proteins with a net negative charge will bind to the resin. The strength of this binding is dependent on the protein's net charge and the distribution of charges on its surface. By increasing the salt concentration of the buffer (elution), the negatively charged salt ions compete with the bound proteins for the positively charged sites on the resin, leading to the sequential elution of proteins based on their binding affinity. Proteins with a weaker net negative charge will elute at a lower salt concentration, while those with a stronger net negative charge will require a higher salt concentration to be displaced.

Experimental Protocol: Anion-Exchange Chromatography of this compound

This protocol is a generalized procedure based on methods reported for the purification of this compound and similar anticoagulant proteins.[3][4] Optimization of specific parameters may be required depending on the source of this compound (native or recombinant) and the preceding purification steps.

1. Materials and Reagents

  • Anion-Exchange Column:

    • HiLoad Q Sepharose column (for high resolution) or

    • DEAE Sephadex A-50 column

  • Chromatography System: FPLC or HPLC system capable of generating a linear gradient.

  • Buffers and Solutions:

    • Equilibration Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0

    • Elution Buffer (Buffer B): 20 mM Tris-HCl, pH 8.0, containing 1 M NaCl

    • Column Regeneration Solution: 0.5 M NaOH

    • Column Storage Solution: 20% Ethanol

  • Sample: Partially purified this compound (e.g., from a preceding heparin affinity chromatography step), dialyzed against Equilibration Buffer.

  • Protein Assay Reagents: (e.g., Bradford or BCA assay kit)

  • Activity Assay Reagents: Factor Xa and a chromogenic substrate for Factor Xa.

2. Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_chromatography Anion-Exchange Chromatography cluster_analysis Analysis Sample Partially Purified This compound Dialysis Dialysis against Equilibration Buffer Sample->Dialysis Equilibration Column Equilibration (Buffer A) Dialysis->Equilibration Loading Sample Loading Equilibration->Loading Wash Wash Unbound Proteins (Buffer A) Loading->Wash Elution Linear Gradient Elution (0-100% Buffer B) Wash->Elution Fractionation Fraction Collection Elution->Fractionation Analysis Protein Concentration Assay (e.g., Bradford) Fractionation->Analysis Activity Factor Xa Inhibition Assay Fractionation->Activity Purity SDS-PAGE Analysis Fractionation->Purity coagulation_cascade cluster_cascade Coagulation Cascade (Common Pathway) Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Conversion Fibrinogen Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Cleavage FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Activation This compound This compound This compound->FactorXa

References

Application Notes and Protocols for the Purification of Antistasin Using Mixed-Mode Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antistasin, a potent and highly selective inhibitor of coagulation Factor Xa, was originally isolated from the salivary glands of the Mexican leech, Haementeria officinalis.[1][2] Its ability to inhibit Factor Xa gives it significant therapeutic potential as an anticoagulant and antimetastatic agent.[1] The purification of this compound, both from native sources and recombinant systems, is a critical step in its characterization and development as a therapeutic. While traditional methods have employed techniques like affinity and ion-exchange chromatography, mixed-mode chromatography (MMC) offers a powerful and versatile alternative for achieving high purity and yield.[1][2]

Mixed-mode chromatography utilizes ligands that can engage in multiple types of interactions with the target molecule, including ionic, hydrophobic, and hydrogen bonding interactions.[3][4] This multi-modal approach provides unique selectivity that can resolve complex mixtures and overcome challenges encountered with single-mode chromatography techniques.[3][5] These application notes provide a detailed protocol for the purification of this compound using mixed-mode chromatography, leveraging its unique properties for efficient capture and elution.

Principle of Mixed-Mode Chromatography for this compound Purification

This compound is a relatively small protein with a molecular weight of approximately 15-17 kDa and a high isoelectric point (pI) of around 9.5.[1] Its basic nature at neutral pH makes it a suitable candidate for cation-exchange chromatography. However, mixed-mode chromatography, particularly with a cation-exchange and hydrophobic ligand, can offer enhanced selectivity. The strategy involves binding this compound to the mixed-mode resin at a specific pH and low conductivity, where both electrostatic and hydrophobic interactions contribute to binding. Elution is then achieved by modulating the pH and/or ionic strength of the buffer to disrupt these interactions, allowing for the selective recovery of purified this compound.

Experimental Protocols

This section outlines a detailed protocol for the purification of recombinant this compound expressed in a suitable host system (e.g., insect cells) using a mixed-mode chromatography approach.[2]

Materials and Equipment
  • Chromatography System: FPLC or HPLC system with UV detection

  • Mixed-Mode Column: A commercially available mixed-mode column with cation exchange and hydrophobic functionalities (e.g., Capto™ MMC)

  • Buffers:

    • Equilibration Buffer (Buffer A): 20 mM MES, pH 6.0

    • Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 8.5

    • Regeneration Buffer: 1 M NaOH

  • Sample: Clarified cell culture supernatant or cell lysate containing recombinant this compound, filtered through a 0.22 µm filter.

  • Analytical Tools: SDS-PAGE, Western Blot, Factor Xa inhibition assay.

Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound using mixed-mode chromatography.

G cluster_prep Sample Preparation cluster_chrom Mixed-Mode Chromatography cluster_analysis Analysis Sample_Clarification Clarify Sample (Centrifugation/Filtration) Buffer_Exchange Buffer Exchange into Equilibration Buffer Sample_Clarification->Buffer_Exchange Equilibration Equilibrate Column with Buffer A Buffer_Exchange->Equilibration Sample_Loading Load Sample onto Column Equilibration->Sample_Loading Wash Wash with Buffer A Sample_Loading->Wash Elution Elute with a Gradient of Buffer B Wash->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Purity_Analysis Purity Analysis (SDS-PAGE) Fraction_Collection->Purity_Analysis Identity_Confirmation Identity Confirmation (Western Blot) Fraction_Collection->Identity_Confirmation Activity_Assay Activity Assay (Factor Xa Inhibition) Fraction_Collection->Activity_Assay

Caption: Workflow for this compound Purification using MMC.

Detailed Methodology
  • Sample Preparation:

    • Harvest the cell culture expressing recombinant this compound.

    • Clarify the supernatant by centrifugation at 10,000 x g for 30 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm sterile filter.

    • If necessary, perform a buffer exchange into the Equilibration Buffer (Buffer A) using diafiltration or dialysis.

  • Chromatography:

    • Connect the mixed-mode column to the chromatography system.

    • Equilibrate the column with at least 5 column volumes (CV) of Buffer A at a flow rate of 1 mL/min.

    • Load the prepared sample onto the column at a flow rate of 0.5 mL/min.

    • Wash the column with 5-10 CV of Buffer A to remove unbound impurities.

    • Elute the bound this compound using a linear gradient of 0-100% Buffer B over 20 CV.

    • Collect fractions of 1-2 mL throughout the elution phase.

  • Column Regeneration:

    • After elution, wash the column with 5 CV of Buffer B.

    • Regenerate the column by washing with 3-5 CV of 1 M NaOH.

    • Re-equilibrate the column with Buffer A for subsequent runs.

Analysis of Purified Fractions
  • Purity Assessment: Analyze the collected fractions by SDS-PAGE under reducing conditions to determine the purity and apparent molecular weight of the eluted protein.

  • Identity Confirmation: Confirm the presence of this compound in the purified fractions using Western blot analysis with an anti-antistasin antibody.

  • Activity Assay: Measure the biological activity of the purified this compound by performing a Factor Xa inhibition assay.

Data Presentation

The following tables provide a template for summarizing the quantitative data from the purification process.

Table 1: Summary of this compound Purification

Purification StepTotal Protein (mg)This compound Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Clarified Supernatant1503000201001
MMC Eluate527005409027

Table 2: Mixed-Mode Chromatography Parameters

ParameterValue
ColumnCapto™ MMC
Column Volume5 mL
Flow Rate (Loading)0.5 mL/min
Flow Rate (Wash/Elution)1 mL/min
Equilibration Buffer (A)20 mM MES, pH 6.0
Elution Buffer (B)20 mM Tris-HCl, 1 M NaCl, pH 8.5
Elution Gradient0-100% B over 20 CV

This compound Signaling Pathway

This compound exerts its anticoagulant effect by directly inhibiting Factor Xa, a critical enzyme in the coagulation cascade. The diagram below illustrates the point of inhibition.

G Intrinsic_Pathway Intrinsic Pathway Factor_X Factor X Intrinsic_Pathway->Factor_X Extrinsic_Pathway Extrinsic Pathway Extrinsic_Pathway->Factor_X Factor_Xa Factor Xa Factor_X->Factor_Xa Thrombin Thrombin Factor_Xa->Thrombin Prothrombinase Complex Prothrombin Prothrombin Fibrin_Clot Fibrin Clot Thrombin->Fibrin_Clot Cleaves Fibrinogen Fibrinogen This compound This compound This compound->Factor_Xa Inhibits

Caption: this compound's inhibition of Factor Xa in the coagulation cascade.

Conclusion

Mixed-mode chromatography provides an effective and efficient method for the purification of this compound. The unique selectivity of mixed-mode resins allows for high-resolution separation, resulting in a highly pure and active final product. The protocol described herein serves as a robust starting point for developing a tailored purification process for this compound, which can be further optimized by screening different mixed-mode resins and adjusting buffer conditions. This approach can significantly streamline the downstream processing of this promising therapeutic protein.

References

Application Notes and Protocols for Determining Antistasin Activity using a Factor Xa Chromogenic Substrate Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antistasin, a 119-amino acid protein originally isolated from the salivary glands of the Mexican leech Haementeria officinalis, is a potent and highly selective inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1] Its high affinity and specificity make it a subject of significant interest in the development of novel anticoagulant therapies. The Factor Xa chromogenic substrate assay is a robust and reliable method for determining the inhibitory activity of this compound and its derivatives. This application note provides a detailed protocol and data interpretation guidelines for assessing this compound activity using this assay.

The principle of the assay is based on the competition between the inhibitor (this compound) and a chromogenic substrate for the active site of Factor Xa. In the presence of this compound, the activity of Factor Xa is inhibited, leading to a decrease in the cleavage of the chromogenic substrate. The resulting color development is inversely proportional to the concentration of this compound in the sample.[2]

Principle of the Assay

The Factor Xa chromogenic substrate assay is a colorimetric method used to measure the activity of Factor Xa. The assay involves the use of a synthetic peptide substrate that is specifically cleaved by Factor Xa, releasing a chromophore, typically p-nitroaniline (pNA). The amount of pNA released is directly proportional to the enzymatic activity of Factor Xa and can be quantified by measuring the absorbance at 405 nm.

When an inhibitor such as this compound is present, it binds to Factor Xa, preventing it from cleaving the chromogenic substrate. This results in a decrease in the amount of pNA released, and therefore a lower absorbance reading. The degree of inhibition is dependent on the concentration of the inhibitor.

Signaling Pathway of Factor Xa Inhibition by this compound

This compound is a reversible, slow-tight binding inhibitor of Factor Xa.[1] It forms a stable, non-covalent complex with the enzyme, effectively blocking its active site and preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade. The inhibition is of a mixed, primarily competitive type.[1]

cluster_inhibition Inhibition Pathway cluster_assay Assay Pathway Prothrombin Prothrombin Thrombin Thrombin Factor_Xa Factor Xa Factor_Xa->Thrombin catalyzes Factor_Xa_Antistasin_Complex Factor Xa-Antistasin (Inactive Complex) Factor_Xa->Factor_Xa_Antistasin_Complex Cleaved_Substrate Cleaved Substrate (Colored) Factor_Xa->Cleaved_Substrate cleaves This compound This compound This compound->Factor_Xa_Antistasin_Complex Chromogenic_Substrate Chromogenic Substrate (Colorless)

Diagram 1: Mechanism of Factor Xa Inhibition by this compound.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific reagents and equipment used.

Materials and Reagents:

  • Purified recombinant or native this compound

  • Human Factor Xa

  • Chromogenic Factor Xa substrate (e.g., S-2222™ or similar)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.3) containing NaCl (e.g., 150 mM) and a blocking agent (e.g., 0.1% BSA or PEG 8000)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

  • Multichannel pipette

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a series of dilutions of this compound in assay buffer to generate a standard curve. The concentration range should be chosen based on the expected potency of the this compound sample. A suggested starting range is 0.1 nM to 100 nM.

    • Prepare a working solution of Factor Xa in pre-warmed (37°C) assay buffer. The optimal concentration should be determined empirically but is typically in the range of 1-5 nM.

    • Prepare the chromogenic substrate according to the manufacturer's instructions.

  • Assay Procedure:

    • Add 50 µL of assay buffer to the blank wells.

    • Add 50 µL of the different this compound dilutions or the test sample to the respective wells of the 96-well plate.

    • Add 25 µL of the Factor Xa working solution to all wells except the blank wells.

    • Mix gently and incubate the plate at 37°C for a pre-determined time (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme. This pre-incubation step is crucial for slow-tight binding inhibitors like this compound.

    • Following incubation, add 25 µL of the pre-warmed chromogenic substrate to all wells.

    • Immediately start measuring the absorbance at 405 nm in kinetic mode for 5-10 minutes, or as an endpoint reading after a fixed time (e.g., 5-15 minutes).

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Steps cluster_readout Data Acquisition cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - this compound dilutions - Factor Xa solution - Chromogenic substrate Add_Inhibitor Add this compound/Sample to 96-well plate Reagent_Prep->Add_Inhibitor Add_FXa Add Factor Xa Add_Inhibitor->Add_FXa Incubate Incubate at 37°C Add_FXa->Incubate Add_Substrate Add Chromogenic Substrate Incubate->Add_Substrate Read_Absorbance Read Absorbance at 405 nm (kinetic or endpoint) Add_Substrate->Read_Absorbance Generate_Curve Generate Standard Curve Read_Absorbance->Generate_Curve Calculate_IC50 Calculate IC50 Generate_Curve->Calculate_IC50

Diagram 2: Experimental workflow for the Factor Xa chromogenic assay.

Data Presentation and Analysis

The inhibitory activity of this compound is typically quantified by determining the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the Factor Xa activity.

Example Data Table:

This compound Concentration (nM)Absorbance at 405 nm (mOD/min)% Inhibition
0 (Control)2500
0.122510
0.517530
1.012550
5.05080
10.02590
50.0598
100.0299.2

Calculation of % Inhibition:

% Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

Standard Curve:

A standard curve is generated by plotting the % inhibition against the logarithm of the this compound concentration. The IC50 value can then be determined from the sigmoidal dose-response curve.

n1 n2 n3 n4 n5 n6 n7 X_axis_end Y_axis_start Y_axis_end Y_axis_start->Y_axis_end % Inhibition X_axis_start X_axis_start->X_axis_end log[this compound] (nM) IC50_x IC50 IC50_point IC50_point->IC50_x IC50_y IC50_y->IC50_point

Diagram 3: Representative dose-response curve for this compound inhibition of Factor Xa.

Quantitative Data Summary

The inhibitory potency of this compound and its variants against Factor Xa can be summarized in a table for easy comparison. The dissociation constant (Ki) is a measure of the affinity of the inhibitor for the enzyme.

InhibitorKi (nM)Reference
Native this compound0.31 - 0.62[1]
Recombinant this compound (rATS)Similar to native[3]

Conclusion

The Factor Xa chromogenic substrate assay is a sensitive and reproducible method for determining the inhibitory activity of this compound. This application note provides a comprehensive protocol and data analysis guidelines to assist researchers in the evaluation of this compound and its derivatives as potential anticoagulant agents. The provided diagrams illustrate the underlying biochemical pathway and the experimental workflow, facilitating a better understanding of the assay principles.

References

Application Notes and Protocols for the In Vivo Evaluation of Antistasin in Thrombosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antistasin is a potent and highly specific inhibitor of coagulation Factor Xa, originally isolated from the salivary glands of the Mexican leech, Haementeria officinalis. Its mechanism of action involves the direct, stoichiometric, and tight-binding inhibition of Factor Xa, a critical enzyme in the coagulation cascade where the intrinsic and extrinsic pathways converge. By blocking the activity of Factor Xa, this compound effectively prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin (B1330869) clots. This targeted anticoagulant activity makes this compound and its recombinant analogues promising therapeutic agents for the prevention and treatment of thrombotic disorders.

These application notes provide detailed protocols for three widely used in vivo thrombosis models to evaluate the efficacy and safety of this compound: the ferric chloride-induced arterial thrombosis model, the laser-induced thrombosis model, and the arteriovenous (AV) shunt model. The protocols are designed to be comprehensive, offering step-by-step guidance for researchers in the field of thrombosis and hemostasis.

Mechanism of Action of this compound

This compound's primary anticoagulant effect is achieved through the direct inhibition of Factor Xa (FXa). FXa is a serine protease that plays a pivotal role in the blood coagulation cascade. It is the component of the prothrombinase complex responsible for converting prothrombin (Factor II) into thrombin (Factor IIa). Thrombin then acts on fibrinogen to form fibrin, which polymerizes to form a stable blood clot. By binding to and inactivating FXa, this compound effectively halts the amplification of the coagulation cascade, leading to a significant reduction in thrombus formation.

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This compound's Inhibition of the Coagulation Cascade.

Data Presentation: Efficacy of this compound and Other Factor Xa Inhibitors

The following tables summarize quantitative data on the efficacy of this compound and other direct Factor Xa inhibitors in various in vivo thrombosis models. This data provides a comparative overview of their antithrombotic effects.

Compound Animal Model Thrombosis Model Dose Primary Efficacy Endpoint Result Bleeding Time
Recombinant this compound (rATS) CanineFemoral Artery Thrombosis0.31, 1.25, 2.5 µg/kg/min (IV infusion)Time to ReperfusionDose-dependent reduction in reperfusion time. At 2.5 µg/kg/min, time was reduced to 15 ± 3 minutes compared to 50 ± 6 minutes in the vehicle group.Not Reported
Darexaban MurineFerric Chloride-Induced Carotid Artery Thrombosis1, 3, 10 mg/kg (Oral)Time to Occlusion (TTO)Dose-dependent increase in TTO. At 10 mg/kg, TTO was significantly prolonged.Not Reported
Apixaban RabbitArteriovenous Shunt0.006 - 0.6 mg/kg (IV bolus + infusion)Thrombus Weight InhibitionDose-dependent inhibition of thrombus weight, with 76.2 ± 9.0% inhibition at the highest dose.[1]Not Reported
Milvexian RabbitArteriovenous Shunt0.25 - 4.0 mg/kg (IV bolus + infusion)Thrombus Weight InhibitionDose-dependent reduction in thrombus weight, with 66.9 ± 4.8% inhibition at the highest dose.[1]Not Reported

Note: Data for Darexaban, Apixaban, and Milvexian are included as representative examples of direct Factor Xa inhibitors in commonly used thrombosis models and to provide a comparative context for the evaluation of this compound.

Experimental Protocols

Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model

This model is widely used to induce arterial thrombosis through chemical injury to the vascular endothelium.[2][3][4]

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Workflow for the Ferric Chloride-Induced Thrombosis Model.

Materials and Reagents:

  • Test animals (e.g., male C57BL/6 mice, 10-12 weeks old)

  • This compound (various concentrations)

  • Vehicle control (e.g., saline)

  • Anesthetic (e.g., ketamine/xylazine (B1663881) cocktail)

  • Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water, freshly prepared)

  • Surgical instruments (e.g., micro-dissecting forceps, scissors)

  • Doppler flow probe and flowmeter

  • Filter paper strips (e.g., 1 x 2 mm)

  • Heating pad

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine at 100 mg/kg and xylazine at 10 mg/kg).[5]

    • Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Place the anesthetized animal in a supine position on a heating pad to maintain body temperature.

    • Remove fur from the surgical area (neck) using a depilatory cream or clippers.

  • Drug Administration:

    • Administer this compound or vehicle via the desired route (e.g., intravenous, intraperitoneal, or oral gavage) at a predetermined time before the procedure to allow for absorption and distribution.

  • Surgical Procedure:

    • Make a midline cervical incision to expose the underlying muscles.

    • Carefully dissect the tissues to isolate the common carotid artery.

    • Place a small piece of plastic or parafilm behind the artery to isolate it from surrounding tissues.

  • Thrombosis Induction and Monitoring:

    • Position a Doppler flow probe around the carotid artery to monitor blood flow.

    • Record the baseline blood flow for a stable period (e.g., 5 minutes).

    • Saturate a small piece of filter paper with the FeCl₃ solution.

    • Apply the FeCl₃-saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

    • After the application period, carefully remove the filter paper and rinse the area with saline to remove excess FeCl₃.[5]

    • Continuously monitor and record the blood flow until complete occlusion occurs (defined as the cessation of blood flow for a predetermined duration, e.g., >30 seconds) or for a set observation period (e.g., 30-60 minutes). The time from FeCl₃ application to complete occlusion is the primary endpoint.

  • Data Analysis:

    • The primary endpoint is the Time to Occlusion (TTO).

    • Optional endpoints include thrombus weight (by excising the thrombosed arterial segment) and histological analysis of the thrombus.

Laser-Induced Thrombosis Model

This model uses a focused laser beam to induce a precise and localized injury to the vessel wall, leading to thrombus formation. It allows for real-time visualization of thrombus dynamics.[6][7]

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// Edges "Start" -> "Animal_Prep"; "Animal_Prep" -> "Fluorescent_Labeling"; "Fluorescent_Labeling" -> "Drug_Admin"; "Drug_Admin" -> "Vessel_Exposure"; "Vessel_Exposure" -> "Microscope_Setup"; "Microscope_Setup" -> "Laser_Injury"; "Laser_Injury" -> "Real_Time_Imaging"; "Real_Time_Imaging" -> "Image_Analysis"; "Image_Analysis" -> "Bleeding_Time"; "Bleeding_Time" -> "End"; }

Workflow for the Laser-Induced Thrombosis Model.

Materials and Reagents:

  • Test animals (e.g., male BALB/c mice, 8-10 weeks old)

  • This compound (various concentrations)

  • Vehicle control

  • Anesthetic

  • Photosensitizing dye (e.g., Rose Bengal, 25-50 mg/kg) (for photochemical injury)

  • Fluorescently labeled antibodies (e.g., against platelets - anti-GPIX, and fibrin)

  • Intravital fluorescence microscope equipped with a laser

  • Surgical instruments

Procedure:

  • Animal and Reagent Preparation:

    • Anesthetize the animal.

    • Administer this compound or vehicle.

    • Inject fluorescently labeled antibodies intravenously to visualize platelets and fibrin.

    • For photochemical injury, administer a photosensitizing dye like Rose Bengal intravenously.[8]

  • Surgical Procedure:

    • Surgically expose a suitable vascular bed, such as the mesentery or cremaster muscle.

    • Position the animal on the stage of the intravital microscope and exteriorize the prepared tissue for observation.

  • Thrombosis Induction and Imaging:

    • Identify a target arteriole or venule of the desired diameter.

    • Induce vascular injury by applying a focused laser pulse to the vessel wall. The laser parameters (power, duration) should be optimized to create a reproducible injury.

    • Immediately begin real-time image acquisition to capture the dynamics of thrombus formation.

  • Data Analysis:

    • Quantify the fluorescence intensity of platelets and fibrin over time to determine the rate and extent of thrombus formation.

    • Measure the time to peak thrombus size and the stability of the thrombus.

    • Bleeding time at the site of injury can also be quantified.[9]

Arteriovenous (AV) Shunt Model

This model simulates extracorporeal circulation and is used to assess the thrombogenicity of materials and the efficacy of antithrombotic drugs.[1][10]

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Workflow for the Arteriovenous Shunt Model.

Materials and Reagents:

  • Test animals (e.g., New Zealand White rabbits)

  • This compound (various concentrations)

  • Vehicle control

  • Anesthetic

  • AV shunt tubing

  • Thrombogenic material (e.g., silk thread)

  • Surgical instruments

  • Cannulas

Procedure:

  • Animal Preparation:

    • Anesthetize the animal.

    • Surgically expose the carotid artery and jugular vein.

  • Drug Administration:

    • Administer this compound or vehicle, typically as an intravenous bolus followed by a continuous infusion to maintain steady-state plasma concentrations.

  • Shunt Placement and Blood Flow:

    • Cannulate the carotid artery and jugular vein.

    • Insert an AV shunt containing a thrombogenic surface (e.g., a silk thread) to connect the arterial and venous cannulas.

    • Allow blood to flow through the shunt for a predetermined period (e.g., 15-60 minutes).

  • Thrombus Quantification:

    • After the designated time, clamp the cannulas and remove the shunt.

    • Carefully retrieve the silk thread with the attached thrombus.

    • Measure the wet weight of the thrombus.

  • Data Analysis:

    • The primary endpoint is the thrombus weight.

    • Calculate the percentage inhibition of thrombus formation for the this compound-treated groups compared to the vehicle control group.

Conclusion

The in vivo thrombosis models described in these application notes are essential tools for the preclinical evaluation of this compound and other novel antithrombotic agents. The ferric chloride-induced model provides a robust method for assessing arterial thrombosis, while the laser-induced model offers the advantage of real-time visualization of thrombus dynamics. The arteriovenous shunt model is well-suited for evaluating the effects of anticoagulants in an extracorporeal circuit. By following these detailed protocols and utilizing the provided data presentation framework, researchers can effectively characterize the efficacy and safety profile of this compound, facilitating its development as a potential therapeutic for thrombotic diseases.

References

Application Notes and Protocols for Antistasin in a Rabbit Model of Venous Thrombosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antistasin, a potent and highly selective inhibitor of coagulation Factor Xa, is a protein originally isolated from the salivary glands of the Mexican leech, Haementeria officinalis[1]. Its mechanism of action makes it a compound of significant interest for the development of novel antithrombotic therapies. Venous thrombosis, the formation of a blood clot within a vein, is a major cause of morbidity and mortality worldwide. Preclinical evaluation of antithrombotic agents is crucial, and the rabbit model of venous thrombosis is a well-established and reliable method for these studies.

These application notes provide a detailed overview and experimental protocols for utilizing the rabbit model of venous thrombosis to evaluate the efficacy of this compound. The information compiled is intended to guide researchers in the design and execution of such studies.

Mechanism of Action of this compound

This compound exerts its anticoagulant effect by directly, potently, and selectively inhibiting Factor Xa (FXa). FXa is a critical enzyme in the coagulation cascade, occupying a key position at the convergence of the intrinsic and extrinsic pathways. It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then proceeds to convert fibrinogen to fibrin (B1330869), which forms the meshwork of a stable thrombus. By inhibiting FXa, this compound effectively blocks the amplification of the coagulation cascade, leading to a significant reduction in thrombin generation and subsequent fibrin formation.

Figure 1: this compound's Inhibition of the Coagulation Cascade.

Rabbit Model of Venous Thrombosis: Experimental Protocol

This protocol describes a thromboplastin-induced venous stasis model in rabbits, which is a widely used and reproducible method for evaluating potential antithrombotic agents like this compound[1].

Materials:

  • Male New Zealand White rabbits (2.5-3.0 kg)

  • Anesthetic agents (e.g., ketamine and xylazine)

  • Surgical instruments for dissection and ligation

  • Thromboplastin solution

  • Recombinant this compound (rATS)

  • Saline solution (0.9% NaCl)

  • Syringes and infusion pump

Procedure:

  • Animal Preparation and Anesthesia:

    • Anesthetize the rabbits using an appropriate regimen (e.g., intramuscular injection of ketamine and xylazine).

    • Maintain anesthesia throughout the procedure as needed.

    • Place the rabbit in a supine position on a surgical board.

    • Shave the neck area to expose the jugular veins.

  • Surgical Procedure:

    • Make a midline incision in the neck to expose the external jugular veins.

    • Carefully dissect a 2-3 cm segment of one jugular vein, freeing it from surrounding tissues.

    • Ligate all side branches of the isolated venous segment.

    • Pass two loose ligatures around the proximal and distal ends of the isolated segment.

  • This compound Administration:

    • Administer recombinant this compound (rATS) via a marginal ear vein.

    • The administration can be an intravenous (i.v.) bolus followed by a continuous infusion to achieve steady-state plasma concentrations.

    • The dosage of rATS should be determined based on the study design. For example, infusions of 1.25, 2.5, and 5.0 µg/kg/min have been shown to be effective[1].

    • A control group should receive a vehicle (e.g., saline) infusion.

  • Induction of Thrombosis:

    • Following the initiation of the this compound or vehicle infusion, inject a thrombogenic stimulus, such as thromboplastin, into a contralateral ear vein.

    • Immediately after the injection of thromboplastin, induce stasis by tightening the previously placed ligatures on the isolated jugular vein segment.

  • Thrombus Formation and Harvesting:

    • Allow the thrombus to form for a predetermined period (e.g., 20-30 minutes).

    • After the stasis period, euthanize the animal with an overdose of anesthetic.

    • Carefully excise the ligated venous segment.

    • Open the segment longitudinally and gently remove the formed thrombus.

  • Thrombus Quantification:

    • Blot the thrombus to remove excess blood and immediately weigh it.

    • The efficacy of this compound is determined by comparing the thrombus weight in the treated groups to the control group.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_analysis Analysis Anesthesia Anesthetize Rabbit Surgery Isolate Jugular Vein Segment Anesthesia->Surgery Antistasin_Admin Administer this compound or Vehicle (i.v. infusion) Surgery->Antistasin_Admin Thromboplastin_Inject Inject Thromboplastin Antistasin_Admin->Thromboplastin_Inject Stasis Induce Venous Stasis Thromboplastin_Inject->Stasis Thrombus_Harvest Harvest Thrombus Stasis->Thrombus_Harvest Allow thrombus formation Thrombus_Weigh Weigh Thrombus Thrombus_Harvest->Thrombus_Weigh Data_Analysis Compare Thrombus Weights Thrombus_Weigh->Data_Analysis

Figure 2: Experimental workflow for the rabbit venous thrombosis model.

Data Presentation

The primary endpoint in this model is typically the weight of the formed thrombus. The data should be presented in a clear and organized manner to allow for easy comparison between different treatment groups.

Table 1: Effect of Recombinant this compound (rATS) on Thrombus Weight in a Rabbit Venous Thrombosis Model

Treatment GroupDose (µg/kg/min)nMean Thrombus Weight (mg) ± SEMNormalized Clot Weight (%)[1]
Vehicle Control--Data to be generated100
rATS1.25-Data to be generated16 ± 5
rATS2.5-Data to be generated2 ± 1
rATS5.0-Data to be generated1 ± 0.8

Note: Mean thrombus weight data from a specific study is not available in the provided search results. The normalized clot weight data is from a comparative study and represents the percentage of clot formation relative to a control group.

Table 2: Effect of this compound on Coagulation Parameters and Bleeding Time

Treatment GroupDoseaPTT (s)PT (s)Bleeding Time (s)
Vehicle Control-Data to be generatedData to be generatedData to be generated
This compoundSpecify DoseData to be generatedData to be generatedData to be generated

Note: Specific data for the effect of this compound on aPTT, PT, and bleeding time in rabbits was not available in the public literature reviewed. It is recommended that these important safety and pharmacodynamic parameters be measured during in-vivo studies.

Conclusion

The rabbit model of venous thrombosis is a valuable tool for the preclinical assessment of antithrombotic agents such as this compound. The protocol outlined in these application notes provides a robust framework for evaluating the efficacy of this compound in preventing venous thrombus formation. The potent, dose-dependent antithrombotic effect of this compound observed in this model underscores its potential as a therapeutic agent for venous thromboembolic disorders. Further studies to characterize its effects on coagulation parameters and bleeding time in this model are warranted to complete its preclinical profile.

References

Application Notes and Protocols: Rhesus Monkey Model for In Vivo Antistasin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antistasin, a potent and highly selective inhibitor of Factor Xa, has been evaluated for its antithrombotic efficacy in various preclinical models.[1][2] The rhesus monkey (Macaca mulatta) serves as a valuable non-human primate model for these in vivo studies due to the close physiological and genetic similarities of its coagulation system to that of humans.[3][4][5][6] These application notes provide a comprehensive overview of the experimental protocols and data derived from studies evaluating the efficacy of recombinant this compound (rATS) in a rhesus monkey model of disseminated intravascular coagulation (DIC). The provided methodologies and data are intended to guide researchers in the design and execution of similar preclinical evaluations of anticoagulants.

Signaling Pathway of this compound in the Coagulation Cascade

This compound exerts its anticoagulant effect by directly inhibiting Factor Xa, a critical enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[2][7][8] This inhibition prevents the conversion of prothrombin to thrombin, thereby blocking the final common pathway of clot formation.

Coagulation_Cascade_this compound cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI IX Factor IX XI->IX X Factor X IX->X VIIIa, Ca2+, PL VIII Factor VIII Xa Factor Xa X->Xa TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VII Factor VII VII->TF_VIIa TF_VIIa->X Thrombin Thrombin (IIa) Xa->Thrombin Va, Ca2+, PL Prothrombin Prothrombin (II) Prothrombin->Thrombin Fibrin Fibrin (Ia) Thrombin->Fibrin Fibrinogen Fibrinogen (I) Fibrinogen->Fibrin This compound This compound This compound->Xa Inhibition DIC_Model_Workflow Start Start: Healthy Rhesus Monkey Baseline Collect Baseline Blood (aPTT, FPA) Start->Baseline Admin Administer Drug (rATS or Heparin) Baseline->Admin Induce Induce Mild DIC (Thromboplastin Infusion) Admin->Induce Sampling Serial Blood Sampling Induce->Sampling Analysis Analyze Samples (FPA, aPTT) Sampling->Analysis End End: Evaluate Efficacy Analysis->End

References

Application Notes: Experimental Design for Antistasin Anti-Metastasis Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to form secondary tumors in distant organs, is the primary cause of mortality in cancer patients.[1] The metastatic cascade is a complex process involving local invasion, intravasation into blood or lymphatic vessels, survival in circulation, extravasation, and colonization of a secondary site.[2] There is a strong link between cancer, coagulation, and metastasis.[3] Many cancer cells express high levels of Tissue Factor (TF), the primary initiator of the extrinsic coagulation cascade.[3][4] The formation of a fibrin (B1330869) cloak around circulating tumor cells is thought to protect them from immune surveillance and facilitate their arrest in the microvasculature of distant organs.[5]

Antistasin, a 15-kDa protein originally isolated from the salivary glands of the Mexican leech Haementeria officinalis, is a potent and specific inhibitor of coagulation Factor Xa (FXa).[6] It has been shown to inhibit both blood coagulation and tumor metastasis in preclinical models.[6] These application notes provide a comprehensive guide for researchers on designing and executing in vivo mouse studies to evaluate the anti-metastatic potential of this compound.

Mechanism of Action: Targeting the Tissue Factor Pathway

Tumor cells that express TF initiate coagulation by binding Factor VIIa (FVIIa).[5] This TF:FVIIa complex activates Factor X to Factor Xa, which in turn converts prothrombin to thrombin, leading to the cleavage of fibrinogen into fibrin and the formation of a blood clot.[4] Beyond its role in coagulation, the TF:FVIIa complex, as well as downstream factors like FXa and thrombin, can activate Protease-Activated Receptors (PARs), particularly PAR2, on the surface of cancer cells.[5][7] Activation of PAR2 triggers intracellular signaling pathways, including MAPK and Akt, which promote tumor cell proliferation, survival, migration, and angiogenesis.[7][8]

This compound's anti-metastatic activity is hypothesized to stem from its potent inhibition of FXa. By blocking FXa, this compound disrupts two key pro-metastatic processes:

  • Inhibition of Coagulation: Prevents the formation of a protective fibrin shield around circulating tumor cells, potentially increasing their clearance by the immune system and reducing their ability to lodge in distant capillaries.[5]

  • Inhibition of Cell Signaling: May reduce the activation of PARs by FXa, thereby downregulating the pro-proliferative and pro-migratory signaling that drives metastatic progression.

Caption: this compound's Proposed Mechanism of Anti-Metastasis.

Experimental Design Considerations

Choosing the appropriate animal model is critical for obtaining meaningful results. Key decisions include the type of metastasis model and the host immune status.

  • Experimental vs. Spontaneous Metastasis Models:

    • Experimental Models: Involve injecting cancer cells directly into the circulation (e.g., tail vein) to bypass early metastatic steps.[9] These models are useful for studying the effects of a drug on cell arrest, extravasation, and colonization. They are typically faster and yield more consistent metastatic burden.[10]

    • Spontaneous Models: Involve implanting tumor cells into their orthotopic location (e.g., mammary fat pad for breast cancer) or subcutaneously.[2][11] The primary tumor is allowed to grow and metastasize naturally. This approach models the entire metastatic cascade and is considered more clinically relevant but can be more time-consuming with variable metastatic penetrance.[12]

  • Syngeneic vs. Xenograft Models:

    • Syngeneic Models: Utilize mouse tumor cell lines (e.g., B16 melanoma, 4T1 breast cancer) implanted into immunocompetent mice of the same genetic background (e.g., C57BL/6, BALB/c).[9][10] These models are essential for studying the interplay between the therapeutic agent, the tumor, and a fully functional immune system.

    • Xenograft Models: Involve implanting human tumor cells into immunodeficient mice (e.g., NOD-SCID or nude mice).[1][9] While they allow for the study of human cancers, the lack of an adaptive immune system is a significant drawback, especially when considering the role of coagulation in evading immune detection.[9]

  • Choice of Cell Line: Select a well-characterized cell line with a known metastatic potential to the organ of interest. The use of cell lines engineered to express a reporter gene, such as luciferase, is highly recommended for non-invasive, longitudinal monitoring of metastatic progression using bioluminescence imaging (BLI).[2][11][13]

Protocols for Evaluating this compound in Mice

The following protocols describe two standard models for assessing anti-metastatic efficacy. All animal procedures should be performed in accordance with institutional guidelines and approved by an Animal Care and Use Committee.

Protocol 1: Experimental Lung Metastasis Model

This protocol is designed to assess the effect of this compound on the later stages of metastasis (colonization) in the lungs.

1. Materials

  • Cell Line: B16-F10-luc2 (luciferase-expressing murine melanoma) or Lewis Lung Carcinoma (LL/2-luc).

  • Animals: 8-10 week old male C57BL/6 mice.

  • Reagents: Complete medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, sterile PBS, this compound, vehicle control (e.g., sterile saline).

  • Equipment: Hemocytometer, 27-30 gauge needles, 1 mL syringes, animal restrainer, IVIS imaging system.

2. Methodology

  • Cell Preparation: Culture B16-F10-luc2 cells to ~80% confluency. Harvest cells using trypsin, wash twice with cold, sterile PBS, and resuspend in PBS at a final concentration of 2.5 x 10^6 cells/mL. Keep cells on ice to maintain viability.

  • Animal Randomization: Randomly assign mice to two groups (n=10-15 per group): Vehicle Control and this compound Treatment.

  • Tumor Cell Injection: Warm mice under a heat lamp to dilate the lateral tail veins. Secure each mouse in a restrainer. Inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the lateral tail vein.

  • Treatment Administration: Begin treatment 24 hours post-injection. Administer this compound (dose to be determined by prior pharmacokinetic/pharmacodynamic studies) or vehicle control via the desired route (e.g., intraperitoneal or intravenous injection) daily or as determined by its half-life.

  • Monitoring: Perform whole-body bioluminescence imaging (BLI) weekly to monitor the progression of lung metastases.[13] Monitor animal weight and health status 3 times per week.

  • Endpoint Analysis (Day 21 or humane endpoint):

    • Euthanize mice via an approved method.

    • Perform final in vivo BLI.

    • Perfuse lungs with PBS, then harvest and weigh them.

    • Count the number of visible metastatic nodules on the lung surface.

    • Perform ex vivo BLI on the harvested lungs for a more sensitive quantification of tumor burden.[13]

    • Fix lungs in 10% neutral buffered formalin or Bouin's fixative for 24 hours for subsequent paraffin (B1166041) embedding and histological analysis (H&E staining) to confirm and quantify metastatic lesions.

Protocol 2: Spontaneous Breast Cancer Metastasis Model

This orthotopic model assesses the effect of this compound on the entire metastatic cascade originating from a primary tumor.

1. Materials

  • Cell Line: 4T1-luc2 (luciferase-expressing murine mammary carcinoma).

  • Animals: 8-10 week old female BALB/c mice.

  • Reagents: As in Protocol 1, plus Matrigel (optional, for enhancing tumor take).

  • Equipment: As in Protocol 1, plus surgical tools for tumor resection (optional), digital calipers.

2. Methodology

  • Cell Preparation: Prepare 4T1-luc2 cells as described previously. Resuspend the final cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^5 cells/mL.

  • Orthotopic Injection: Anesthetize mice. Inject 100 µL of the cell suspension (5 x 10^4 cells) into the 4th inguinal mammary fat pad.[11]

  • Primary Tumor Monitoring: Monitor primary tumor growth by measuring tumor length (L) and width (W) with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Treatment Initiation: Once primary tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize mice into treatment and vehicle control groups and begin the administration schedule as described in Protocol 1.

  • Primary Tumor Resection (Optional): To specifically study the effect of this compound on established micrometastases, the primary tumor can be surgically resected once it reaches a larger size (e.g., 500 mm³).[2] Continue treatment post-resection to target metastatic growth.

  • Metastasis Monitoring: Perform whole-body BLI weekly to detect and track the dissemination of cancer cells to distant sites, primarily the lungs and liver.[14]

  • Endpoint Analysis: Euthanize mice when the control group displays significant metastatic burden (determined by BLI signal) or when humane endpoints (e.g., tumor ulceration, >15% weight loss) are reached. Harvest the lungs, liver, and any other organs with a BLI signal. Perform ex vivo BLI and histological analysis as described in Protocol 1.

Experimental_Workflow cluster_exvivo Ex Vivo Analysis start Start: Select Model (e.g., Experimental Metastasis) cell_culture 1. Cell Culture (B16-luc2 Melanoma) start->cell_culture cell_prep 2. Cell Preparation (Harvest & Resuspend) cell_culture->cell_prep randomize 3. Animal Randomization (C57BL/6 Mice) cell_prep->randomize injection 4. IV Injection (Tail Vein) randomize->injection treatment 5. Treatment Initiation (Vehicle vs. This compound) injection->treatment monitoring 6. In Vivo Monitoring (Weekly BLI, Weight) treatment->monitoring endpoint 7. Endpoint (Day 21) monitoring->endpoint lung_harvest 8a. Harvest Lungs endpoint->lung_harvest nodule_count 8b. Count Surface Nodules lung_harvest->nodule_count exvivo_bli 8c. Ex Vivo BLI nodule_count->exvivo_bli analysis 9. Data Analysis & Comparison nodule_count->analysis histology 8d. Histology (H&E) exvivo_bli->histology exvivo_bli->analysis histology->analysis

Caption: Workflow for Experimental Metastasis Study.

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups. Data are typically presented as mean ± standard error of the mean (SEM). Statistical significance should be determined using appropriate tests (e.g., Student's t-test or ANOVA).

Table 1: Example Data Summary for Experimental Lung Metastasis Model

Treatment GroupNo. of Mice (n)Mean Lung Nodules (± SEM)Lung Weight (g, ± SEM)Total Lung BLI (photons/s, ± SEM)
Vehicle Control12155 ± 210.45 ± 0.058.5 x 10⁷ ± 1.1 x 10⁷
This compound (X mg/kg)1242 ± 9 **0.21 ± 0.03 **9.1 x 10⁶ ± 2.5 x 10⁶ **
*Statistically significant difference from Vehicle Control (p < 0.01) is denoted by *.

Table 2: Example Data Summary for Spontaneous Breast Cancer Metastasis Model

Treatment GroupNo. of Mice (n)Primary Tumor Vol. at Resection (mm³, ± SEM)Metastasis-Free Survival (%)Lung Metastasis Score (Histology, ± SEM)Liver Metastasis BLI (photons/s, ± SEM)
Vehicle Control15510 ± 4520%3.8 ± 0.45.2 x 10⁶ ± 1.5 x 10⁶
This compound (X mg/kg)15498 ± 5173% **1.1 ± 0.2 **4.1 x 10⁴ ± 1.8 x 10⁴ **
*Histology score from 0 (no mets) to 4 (extensive mets). Statistically significant difference from Vehicle Control (p < 0.01) is denoted by *.

References

Application Notes & Protocols: Cloning and Expression of Antistasin for Anticoagulant Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antistasin is a potent and highly specific inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1][2][3] Originally isolated from the salivary glands of the Mexican leech Haementeria officinalis, this 119-amino acid protein has significant therapeutic potential as an anticoagulant agent.[1] Its mechanism of action involves binding tightly to Factor Xa, thereby blocking the conversion of prothrombin to thrombin and preventing the formation of fibrin (B1330869) clots.[1][3] The production of recombinant this compound is essential for further research and development of this promising therapeutic protein. This document provides detailed protocols for cloning the this compound gene into an expression vector, producing the recombinant protein, and characterizing its activity.

Gene and Protein Characteristics

This compound is a 15-kDa protein characterized by a high content of disulfide bonds, which contribute to its stability and inhibitory function.[1][4] The protein exhibits a twofold internal homology, suggesting a gene duplication event during its evolution.[5] For the purpose of cloning, the gene sequence can be synthesized with codon optimization for the chosen expression host to ensure high levels of protein expression. The amino acid sequence of this compound from Haementeria officinalis can be found in the UniProt database under accession number P15358.[6]

Expression Systems

The choice of an expression system is critical for the successful production of functional recombinant this compound, particularly due to the presence of multiple disulfide bonds.

Expression SystemAdvantagesDisadvantagesSuitability for this compound
Bacterial (e.g., E. coli) Rapid growth, low cost, well-established protocols.Lack of post-translational modifications, potential for inclusion body formation.Challenging due to the need for correct disulfide bond formation. May require refolding protocols.
Yeast (e.g., Pichia pastoris) Capable of post-translational modifications, high-density culture, potential for secretion into the medium.Longer expression times compared to bacteria.A suitable system, as demonstrated by successful expression of functional this compound.[7]
Insect (Baculovirus Expression Vector System) High levels of protein expression, proper protein folding and disulfide bond formation.More complex and time-consuming than bacterial or yeast systems.A proven system for producing active recombinant this compound.[5][8]
Mammalian (e.g., HEK293, CHO) Provides the most authentic post-translational modifications and protein folding.High cost, complex culture conditions.Capable of producing high-quality this compound, often used for therapeutic protein production.[9]

For the following protocols, we will focus on the use of a yeast expression system (Pichia pastoris) due to its balance of cost-effectiveness and ability to produce correctly folded, secreted this compound.

Experimental Protocols

I. Gene Synthesis and Vector Preparation
  • This compound Gene Synthesis:

    • The amino acid sequence of Haementeria officinalis this compound (UniProt P15358) should be reverse-translated into a DNA sequence.

    • Codon optimization for Pichia pastoris is highly recommended to enhance translation efficiency.

    • Flank the coding sequence with appropriate restriction enzyme sites for cloning into the chosen expression vector (e.g., EcoRI and XhoI). Ensure these sites are not present within the this compound gene itself.

    • Include a start codon (ATG) and a stop codon (e.g., TAA).

    • To facilitate secretion, the gene can be fused in-frame with the α-mating factor secretion signal sequence present in many Pichia expression vectors.

  • Expression Vector Preparation:

    • The pPICZα A vector is a suitable choice for secreted expression in Pichia pastoris. This vector contains the AOX1 promoter for methanol-inducible expression, the α-mating factor secretion signal, a C-terminal polyhistidine tag for purification, and a Zeocin™ resistance gene for selection.

    • Digest 5-10 µg of the pPICZα A vector with the same restriction enzymes used to flank the synthesized this compound gene (e.g., EcoRI and XhoI).

    • Dephosphorylate the linearized vector using calf intestinal alkaline phosphatase (CIAP) to prevent self-ligation.

    • Purify the linearized vector by agarose (B213101) gel electrophoresis followed by gel extraction.

II. Cloning of this compound Gene into pPICZα A
  • Ligation:

    • Set up a ligation reaction with the purified, linearized pPICZα A vector and the synthesized, digested this compound gene insert. A molar ratio of 1:3 (vector:insert) is typically recommended.

    • Incubate the reaction with T4 DNA ligase at 16°C overnight or at room temperature for 1-2 hours.

  • Transformation into E. coli :

    • Transform chemically competent E. coli (e.g., DH5α) with the ligation mixture.

    • Plate the transformed cells on Low Salt LB agar (B569324) plates containing Zeocin™ (25 µg/mL).

    • Incubate at 37°C overnight.

  • Screening for Positive Clones:

    • Perform colony PCR on individual colonies using primers flanking the insertion site to identify clones with the correct insert size.

    • Inoculate positive colonies into liquid Low Salt LB medium with Zeocin™ and grow overnight at 37°C.

    • Isolate the plasmid DNA using a miniprep kit.

    • Confirm the presence and orientation of the insert by restriction digestion and DNA sequencing.

III. Transformation into Pichia pastoris
  • Linearization of the Recombinant Plasmid:

    • Linearize the confirmed recombinant plasmid (pPICZα A-antistasin) with an enzyme that cuts within the 5' AOX1 region (e.g., SacI or PmeI) to promote integration into the host genome.

  • Preparation of Competent P. pastoris Cells:

    • Prepare electrocompetent or chemically competent P. pastoris cells (e.g., X-33 or GS115 strain).

  • Transformation:

    • Transform the competent P. pastoris cells with the linearized recombinant plasmid via electroporation or chemical methods.

    • Plate the transformed cells on YPDS plates containing Zeocin™ (100 µg/mL).

    • Incubate at 30°C for 2-4 days until colonies appear.

IV. Expression and Purification of Recombinant this compound
  • Screening for High-Expressing Clones:

    • Inoculate several individual Zeocin™-resistant colonies into a buffered glycerol-complex medium (BMGY) and grow at 30°C with shaking.

    • Induce expression by pelleting the cells and resuspending them in a buffered methanol-complex medium (BMMY). Add methanol (B129727) to a final concentration of 0.5% every 24 hours to maintain induction.

    • Collect small aliquots of the culture supernatant at various time points (e.g., 24, 48, 72, 96 hours) and analyze by SDS-PAGE and Western blot (using an anti-His tag antibody) to identify the clone with the highest expression level.

  • Large-Scale Expression and Purification:

    • Grow the highest-expressing clone in a larger volume of BMGY and induce with BMMY as described above.

    • Harvest the culture supernatant by centrifugation.

    • Purify the secreted recombinant this compound from the supernatant using immobilized metal affinity chromatography (IMAC) by binding the polyhistidine tag to a Ni-NTA resin.

    • Elute the bound protein with an imidazole (B134444) gradient.

    • Further purify the protein using ion-exchange chromatography or size-exclusion chromatography if necessary.

    • Dialyze the purified protein into a suitable storage buffer and determine the protein concentration.

V. Functional Characterization of Recombinant this compound

The anticoagulant activity of the purified recombinant this compound can be determined by measuring its ability to inhibit Factor Xa.

Anti-Factor Xa Chromogenic Assay Protocol:

  • Principle: This assay measures the residual activity of Factor Xa after incubation with an inhibitor. A chromogenic substrate that is specifically cleaved by Factor Xa is used, and the release of the chromophore (p-nitroaniline) is measured spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the inhibitory activity of this compound.

  • Procedure:

    • In a 96-well plate, add purified recombinant this compound at various concentrations.

    • Add a known amount of human Factor Xa to each well and incubate for a specific time (e.g., 5-10 minutes) at 37°C to allow for inhibition.

    • Add the chromogenic substrate for Factor Xa (e.g., S-2222).

    • Monitor the change in absorbance at 405 nm over time using a microplate reader.

    • Calculate the rate of substrate hydrolysis for each concentration of this compound.

    • Plot the Factor Xa activity against the this compound concentration to determine the IC50 value.

Quantitative Data Summary

ParameterValueReference
This compound Molecular Weight ~15 kDa[4][5]
Number of Amino Acids 119[1]
Dissociation Constant (Ki) for Factor Xa 0.31 - 0.62 nM[1][2]
Recombinant Expression Yield (Yeast) Varies, can reach mg/L scale[7]
Recombinant Expression Yield (Baculovirus) Varies, can reach mg/L scale[8]
Anti-Factor Xa Assay Therapeutic Range (Heparin equivalent) 0.3–0.7 U/mL[10]

Visualizations

experimental_workflow cluster_gene_prep Gene Preparation and Cloning cluster_pichia_expression Yeast Expression cluster_protein_purification Protein Purification & Analysis gene_synthesis This compound Gene Synthesis (Codon Optimized) ligation Ligation gene_synthesis->ligation vector_prep Vector Preparation (pPICZα A Digestion) vector_prep->ligation transformation_ecoli Transformation into E. coli ligation->transformation_ecoli screening_ecoli Screening & Verification (Colony PCR, Sequencing) transformation_ecoli->screening_ecoli linearization Plasmid Linearization screening_ecoli->linearization transformation_pichia Transformation into P. pastoris linearization->transformation_pichia screening_pichia Screening for High-Expressing Clones transformation_pichia->screening_pichia large_scale_expression Large-Scale Expression (Methanol Induction) screening_pichia->large_scale_expression harvest Harvest Supernatant large_scale_expression->harvest purification IMAC Purification (Ni-NTA) harvest->purification analysis SDS-PAGE & Western Blot purification->analysis functional_assay Anti-Factor Xa Assay purification->functional_assay

Caption: Workflow for cloning and expressing recombinant this compound.

expression_vector cluster_vector pPICZα A-Antistasin Expression Vector 5_AOX1 5' AOX1 Promoter (Methanol Inducible) alpha_factor α-Factor Secretion Signal 5_AOX1->alpha_factor This compound This compound Gene alpha_factor->this compound His_Tag C-terminal 6xHis Tag This compound->His_Tag 3_AOX1_TT 3' AOX1 Transcription Termination His_Tag->3_AOX1_TT Zeocin_Resistance Zeocin Resistance Gene pUC_ori pUC ori (E. coli replication)

Caption: Schematic of the this compound expression vector.

coagulation_cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin:s->Thrombin:n  cleavage Fibrinogen Fibrinogen Fibrin Fibrin (Clot) Fibrinogen:s->Fibrin:n  cleavage FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Intrinsic & Extrinsic Pathways This compound This compound This compound->FactorXa Inhibition

Caption: this compound's role in the coagulation cascade.

References

Application Notes and Protocols for Quantifying Antistasin Concentration in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antistasin is a potent and highly specific inhibitor of coagulation Factor Xa, originally isolated from the salivary glands of the Mexican leech, Haementeria officinalis.[1][2] Its anticoagulant and potential anti-metastatic properties make it a subject of significant interest in therapeutic drug development.[3][4] Accurate quantification of this compound concentration in various solutions, including buffers, plasma, and other biological matrices, is crucial for research, process development, and quality control.

This document provides detailed application notes and protocols for three common methods for quantifying this compound concentration:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive and specific immunoassay.

  • Chromogenic Substrate Assay: A functional assay based on the inhibitory activity of this compound on Factor Xa.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used analytical technique for protein separation and quantification.

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Quantification

Application Note:

The sandwich ELISA is a highly sensitive and specific method for quantifying this compound. This assay "sandwiches" the this compound protein between two specific antibodies: a capture antibody coated on the ELISA plate and a detection antibody. The detection antibody is typically conjugated to an enzyme, such as horseradish peroxidase (HRP), which catalyzes a colorimetric reaction upon the addition of a substrate. The intensity of the resulting color is directly proportional to the concentration of this compound in the sample.

A critical prerequisite for developing an this compound-specific ELISA is the availability of a matched pair of high-affinity antibodies that recognize different epitopes on the this compound molecule.[5] As there are currently no commercially available ELISA kits for this compound, the development of custom polyclonal or monoclonal antibodies is a necessary first step.[6]

Key Performance Characteristics:

ParameterExpected Performance
Limit of Detection (LOD) ~1-10 ng/mL
Limit of Quantification (LOQ) ~5-30 ng/mL
Assay Range 10 - 1000 ng/mL
Precision (CV%) < 15%
Accuracy (% Recovery) 85-115%

Experimental Protocol: Development of a Sandwich ELISA for this compound

This protocol outlines the key steps for developing a sandwich ELISA for this compound, assuming the prior generation of specific capture and detection antibodies.

Materials and Reagents:

  • High-binding 96-well microplates

  • This compound standard (purified recombinant or native protein)

  • Anti-antistasin capture antibody

  • Anti-antistasin detection antibody (biotinylated)

  • Streptavidin-HRP conjugate

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Plate reader capable of measuring absorbance at 450 nm

Protocol Steps:

  • Plate Coating:

    • Dilute the capture antibody to a final concentration of 1-10 µg/mL in Coating Buffer.[3]

    • Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.[3]

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with Wash Buffer.

  • Standard and Sample Incubation:

    • Prepare a serial dilution of the this compound standard in Blocking Buffer to generate a standard curve (e.g., 1000 ng/mL to 1 ng/mL).

    • Prepare dilutions of the unknown samples in Blocking Buffer.

    • Add 100 µL of the standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate 3 times with Wash Buffer.

  • Detection Antibody Incubation:

    • Dilute the biotinylated detection antibody in Blocking Buffer to an optimized concentration (typically 0.1-1 µg/mL).

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 3 times with Wash Buffer.

  • Streptavidin-HRP Incubation:

    • Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted conjugate to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the plate 5 times with Wash Buffer.

  • Substrate Development and Measurement:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color develops.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm within 30 minutes of stopping the reaction.

Data Analysis:

  • Subtract the average zero standard optical density (OD) from all standard and sample ODs.

  • Plot the mean OD for each standard concentration on the y-axis against the corresponding concentration on the x-axis.

  • Generate a standard curve using a four-parameter logistic (4-PL) curve fit.[7]

  • Interpolate the concentration of this compound in the unknown samples from the standard curve.

  • Multiply by the dilution factor to obtain the final concentration.

Diagrams:

ELISA_Workflow cluster_PlatePrep Plate Preparation cluster_Assay Assay Steps cluster_Analysis Data Analysis Coat Coat with Capture Antibody Block Block Non-specific Sites Coat->Block AddSample Add Standard and Samples Block->AddSample AddDetection Add Detection Antibody AddSample->AddDetection AddEnzyme Add Streptavidin-HRP AddDetection->AddEnzyme AddSubstrate Add TMB Substrate AddEnzyme->AddSubstrate ReadOD Read Absorbance at 450 nm AddSubstrate->ReadOD GenerateCurve Generate Standard Curve ReadOD->GenerateCurve CalculateConc Calculate Concentration GenerateCurve->CalculateConc

Caption: Workflow for the development of a sandwich ELISA for this compound quantification.

Chromogenic Substrate Assay for this compound Quantification

Application Note:

This functional assay quantifies this compound based on its ability to inhibit the enzymatic activity of Factor Xa. In this assay, a known amount of Factor Xa is incubated with the this compound-containing sample. A chromogenic substrate that is specifically cleaved by Factor Xa is then added. The rate of color development, which is proportional to the residual Factor Xa activity, is measured spectrophotometrically at 405 nm. The concentration of this compound is inversely proportional to the Factor Xa activity.[8] This method is particularly useful for assessing the biological activity of this compound.

Key Performance Characteristics:

ParameterExpected Performance
Limit of Detection (LOD) ~1 nM
Limit of Quantification (LOQ) ~5 nM
Assay Range 5 - 100 nM
Precision (CV%) < 10%
Accuracy (% Recovery) 90-110%

Experimental Protocol:

Materials and Reagents:

  • 96-well microplate

  • This compound standard

  • Human Factor Xa

  • Factor Xa chromogenic substrate (e.g., S-2765)[9]

  • Assay Buffer (e.g., Tris-buffered saline, pH 7.4, with 1 mg/mL BSA)

  • Stop Solution (e.g., 20% acetic acid)

  • Plate reader capable of measuring absorbance at 405 nm

Protocol Steps:

  • Reagent Preparation:

    • Prepare a stock solution of this compound standard in Assay Buffer.

    • Prepare a working solution of Factor Xa in Assay Buffer (concentration to be optimized, typically resulting in a ΔA405/min of 0.2-0.5 in the absence of inhibitor).

    • Prepare the chromogenic substrate according to the manufacturer's instructions.

  • Assay Procedure:

    • Prepare a serial dilution of the this compound standard and unknown samples in Assay Buffer in a 96-well plate (50 µL/well).

    • Add 25 µL of the Factor Xa working solution to each well.

    • Incubate for 10-15 minutes at 37°C to allow for the inhibition reaction to occur.

    • Initiate the chromogenic reaction by adding 25 µL of the pre-warmed chromogenic substrate to each well.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 5-10 minutes at 37°C. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 10 minutes) and then add 25 µL of Stop Solution before reading the absorbance at 405 nm.

Data Analysis:

  • Calculate the rate of substrate hydrolysis (ΔA405/min) for each well.

  • Plot the percentage of Factor Xa inhibition versus the concentration of the this compound standard. The percentage of inhibition is calculated as: (1 - (Rate of sample / Rate of control)) * 100, where the control contains no this compound.

  • Generate a standard curve and determine the concentration of this compound in the unknown samples by interpolation.

Diagrams:

Coagulation_Pathway Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Activation FactorXa->Prothrombin Cleaves This compound This compound This compound->FactorXa Inhibits

Caption: this compound's mechanism of action via inhibition of Factor Xa in the coagulation cascade.

Chromogenic_Assay_Workflow cluster_Incubation Inhibition Step cluster_Detection Detection Step cluster_Analysis Data Analysis Mix Mix this compound (Sample/Standard) with Factor Xa Incubate Incubate at 37°C Mix->Incubate AddSubstrate Add Chromogenic Substrate Incubate->AddSubstrate Measure Measure Absorbance at 405 nm AddSubstrate->Measure CalculateRate Calculate Rate of Reaction Measure->CalculateRate PlotCurve Plot Inhibition Curve CalculateRate->PlotCurve DetermineConc Determine Concentration PlotCurve->DetermineConc

Caption: Workflow for the chromogenic substrate assay for this compound quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound Quantification

Application Note:

RP-HPLC is a robust and widely used technique for the separation, identification, and quantification of proteins.[10] For this compound, this method involves injecting the sample onto a hydrophobic stationary phase (e.g., a C8 or C18 column) and eluting it with a gradient of an organic mobile phase (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., trifluoroacetic acid, TFA). Detection is typically performed by measuring the UV absorbance at 214 nm or 280 nm. The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a purified this compound standard.

Key Performance Characteristics:

ParameterExpected Performance
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL
Assay Range 0.5 - 100 µg/mL
Precision (CV%) < 5%
Accuracy (% Recovery) 95-105%

Experimental Protocol:

Materials and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase column (e.g., C8 or C18, 300 Å pore size)

  • This compound standard

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample vials and filters (0.22 µm)

Protocol Steps:

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound standard in Mobile Phase A.

    • Create a series of standard solutions by diluting the stock solution with Mobile Phase A to cover the desired concentration range.

    • Clarify all samples and standards by centrifugation or filtration through a 0.22 µm filter before injection.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm, 300 Å

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm

    • Injection Volume: 20 µL

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 60% B (linear gradient)

      • 25-30 min: 60% to 20% B (linear gradient)

      • 30-35 min: 20% B (equilibration)

Data Analysis:

  • Integrate the peak area corresponding to this compound in the chromatograms of the standards and samples.

  • Plot a standard curve of peak area versus the concentration of the this compound standards.

  • Perform a linear regression analysis on the standard curve.

  • Determine the concentration of this compound in the unknown samples by interpolation from the standard curve.

Diagrams:

HPLC_Workflow cluster_Preparation Sample & Standard Preparation cluster_HPLC_Run HPLC Analysis cluster_Data_Analysis Data Analysis PrepareStandards Prepare Standards Filter Filter Samples and Standards PrepareStandards->Filter PrepareSamples Prepare Samples PrepareSamples->Filter Inject Inject into HPLC System Filter->Inject Separate Separate on C18 Column Inject->Separate Detect Detect by UV Absorbance Separate->Detect Integrate Integrate Peak Area Detect->Integrate PlotCurve Plot Standard Curve Integrate->PlotCurve Calculate Calculate Concentration PlotCurve->Calculate

Caption: Workflow for the quantification of this compound using RP-HPLC.

References

Troubleshooting & Optimization

Technical Support Center: Expression of Cysteine-Rich Proteins Like Antistasin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the expression, purification, and characterization of cysteine-rich proteins, with a special focus on the potent Factor Xa inhibitor, antistasin.

Frequently Asked Questions (FAQs)

Q1: Why is expressing cysteine-rich proteins like this compound so challenging?

A1: The primary challenge lies in the correct formation of multiple disulfide bonds. Cysteine-rich proteins require a specific pattern of disulfide bridges to fold into their biologically active three-dimensional structure. When expressed recombinantly, especially in prokaryotic systems like E. coli, several issues can arise:

  • Incorrect Disulfide Bond Formation: The reducing environment of the E. coli cytoplasm prevents the formation of disulfide bonds. This often leads to misfolded proteins and the formation of insoluble aggregates known as inclusion bodies.

  • Misfolding and Aggregation: Even if the protein is directed to the more oxidizing periplasmic space in E. coli, the high concentration of the expressed protein can lead to incorrect disulfide pairing and aggregation.

  • Low Yields: The complexity of folding and the potential for aggregation often result in low yields of soluble, active protein.

  • Toxicity: Overexpression of some complex proteins can be toxic to the host cells, leading to poor cell growth and reduced protein production.

Q2: My recombinant this compound is expressed as inclusion bodies in E. coli. What can I do?

A2: Expression in inclusion bodies is a common issue. The general workflow involves isolating the inclusion bodies, solubilizing the aggregated protein, and then refolding it into its active conformation.

  • Isolation of Inclusion Bodies: After cell lysis, inclusion bodies can be separated from soluble proteins by centrifugation.

  • Solubilization: The purified inclusion bodies are then solubilized using strong denaturants like 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride (GdnHCl) to unfold the misfolded protein completely.

  • Refolding: The denatured protein is then refolded by removing the denaturant, often through methods like dialysis or rapid dilution into a refolding buffer. This buffer typically contains a redox system (e.g., reduced and oxidized glutathione) to facilitate correct disulfide bond formation.

For a detailed protocol, please refer to the "Experimental Protocols" section below.

Q3: I am getting a very low yield of soluble this compound. How can I improve it?

A3: Low yield is a multifaceted problem. Here are several strategies you can employ:

  • Optimize Expression Conditions:

    • Lower Temperature: Reducing the induction temperature (e.g., to 15-20°C) can slow down protein synthesis, giving the protein more time to fold correctly.

    • Inducer Concentration: Optimize the concentration of the inducer (e.g., IPTG) to control the rate of protein expression.

  • Choice of Expression System:

    • E. coli Strains: Consider using specialized E. coli strains like SHuffle®, which have an oxidizing cytoplasm that promotes disulfide bond formation.

    • Periplasmic Expression: Target the protein to the periplasm of E. coli, which is a more oxidizing environment.

    • Eukaryotic Systems: If prokaryotic expression fails, consider eukaryotic systems like yeast (Pichia pastoris) or insect cells (using baculovirus), which have the cellular machinery for proper protein folding and disulfide bond formation.

  • Fusion Tags: Using solubility-enhancing fusion tags like Maltose Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO) can sometimes improve the solubility of the target protein.

Q4: How can I verify that my purified recombinant this compound is active?

A4: The activity of recombinant this compound is determined by its ability to inhibit Factor Xa. This is typically measured using a chromogenic assay. In this assay, Factor Xa cleaves a synthetic substrate, releasing a colored product that can be measured spectrophotometrically. The presence of active this compound will inhibit this reaction, leading to a decrease in color development. The inhibitory constant (Ki) can be calculated from these measurements. A detailed protocol for this assay is provided below.

Data Presentation: Comparison of Recombinant this compound Expression Systems

The choice of expression system significantly impacts the yield and characteristics of recombinant this compound. Below is a summary of reported yields in different systems.

Expression SystemHost OrganismTypical YieldPost-Translational ModificationsKey AdvantagesKey Disadvantages
Yeast Saccharomyces cerevisiae~1 mg/L[1]Glycosylation, Disulfide BondsSecretion into medium, Eukaryotic folding machineryLower yields compared to some systems, Potential for hyperglycosylation
Insect Cells Spodoptera frugiperda (Sf9)1-10 mg/L (Estimated)Glycosylation, Disulfide BondsHigh levels of soluble expression, Correct folding of complex proteinsMore complex and time-consuming than bacterial expression
Bacterial Escherichia coliVariable (often in inclusion bodies)None (without engineering)Rapid growth, High cell densities, Cost-effectiveIncorrect folding, Inclusion body formation, Lack of PTMs

Mandatory Visualization

Logical Workflow for Troubleshooting Low Yield of Soluble this compound

troubleshooting_workflow start Low Yield of Soluble This compound check_expression Check Total Protein Expression (SDS-PAGE of whole cell lysate) start->check_expression no_expression No or Very Low Expression check_expression->no_expression Negative good_expression Good Total Expression check_expression->good_expression Positive codon_optimization Optimize Codon Usage no_expression->codon_optimization vector_promoter Change Expression Vector/ Promoter no_expression->vector_promoter check_solubility Check Solubility (SDS-PAGE of soluble vs. insoluble fractions) good_expression->check_solubility insoluble Mostly Insoluble (Inclusion Bodies) check_solubility->insoluble soluble Mostly Soluble but Low Yield check_solubility->soluble lower_temp Lower Induction Temperature (15-25°C) insoluble->lower_temp lower_iptg Lower Inducer (IPTG) Concentration insoluble->lower_iptg refolding Optimize Solubilization and Refolding Protocol insoluble->refolding change_strain Switch to Specialized Strain (e.g., SHuffle®) soluble->change_strain periplasmic_targeting Target to Periplasm soluble->periplasmic_targeting eukaryotic_system Switch to Eukaryotic System (Yeast, Insect Cells) soluble->eukaryotic_system

Caption: Troubleshooting workflow for low yields of soluble this compound.

This compound's Mechanism of Action: Inhibition of Factor Xa

Caption: this compound inhibits the coagulation cascade by binding to Factor Xa.

Experimental Protocols

Protocol 1: Expression of Recombinant this compound in E. coli (Inclusion Bodies)

This protocol is a general guideline for expressing a cysteine-rich protein like this compound in a standard E. coli strain like BL21(DE3), which typically results in inclusion body formation.

  • Transformation: Transform the expression vector containing the this compound gene into E. coli BL21(DE3) competent cells. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the selective antibiotic. Grow at 37°C with shaking until the culture is turbid.

  • Expression Culture: Inoculate 1 L of LB medium (with antibiotic) with the starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Harvesting: Continue to incubate the culture for 3-4 hours at 37°C. Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. The cell pellet can be stored at -80°C.

Protocol 2: Solubilization and Refolding of this compound from Inclusion Bodies

This protocol provides a starting point for recovering active this compound from inclusion bodies. Optimization of buffer components and refolding conditions may be necessary.

  • Cell Lysis and Inclusion Body Isolation:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells by sonication on ice.

    • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

    • Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants, followed by a wash with buffer without detergent.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 6 M Guanidine-HCl, 10 mM DTT).

    • Incubate at room temperature with gentle stirring for 1-2 hours to completely dissolve the inclusion bodies.

    • Clarify the solution by centrifugation at 15,000 x g for 30 minutes.

  • Refolding by Rapid Dilution:

    • Prepare a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.5, 0.5 M L-arginine, 1 mM EDTA, 3 mM reduced glutathione (B108866) (GSH), 0.3 mM oxidized glutathione (GSSG)).

    • Slowly add the solubilized protein solution to the refolding buffer with gentle stirring to a final protein concentration of 0.05-0.1 mg/mL.

    • Incubate the refolding mixture at 4°C for 24-48 hours.

  • Concentration and Purification:

    • Concentrate the refolded protein solution using ultrafiltration.

    • Purify the refolded this compound using chromatography techniques such as ion-exchange and/or size-exclusion chromatography.

Protocol 3: Factor Xa Chromogenic Inhibition Assay

This assay is used to determine the inhibitory activity of the refolded recombinant this compound.

  • Reagents:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.3, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA.

    • Human Factor Xa.

    • Factor Xa Chromogenic Substrate (e.g., S-2222).

    • Recombinant this compound (at various concentrations).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of Assay Buffer.

    • Add 10 µL of various dilutions of your recombinant this compound to the wells.

    • Add 20 µL of a pre-diluted Factor Xa solution (concentration to be optimized to give a linear rate of substrate cleavage).

    • Incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the chromogenic substrate.

    • Measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each this compound concentration.

    • Plot the reaction velocity against the this compound concentration to determine the IC50 value.

    • The inhibitory constant (Ki) can be calculated using the Morrison equation for tight-binding inhibitors, as this compound is a slow, tight-binding inhibitor of Factor Xa.[2]

References

Technical Support Center: Optimizing Codon Usage for High-Yield Antistasin Expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing antistasin expression. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to maximizing the yield of recombinant this compound through codon usage optimization.

Frequently Asked Questions (FAQs)

Q1: What is codon optimization and why is it crucial for high-yield this compound expression?

A1: Codon optimization is the process of modifying the nucleotide sequence of a gene to enhance protein production in a specific host organism, without altering the amino acid sequence of the protein.[1][2] This is important because different organisms exhibit "codon usage bias," meaning they preferentially use certain synonymous codons over others due to varying abundances of corresponding transfer RNA (tRNA) molecules.[3][4][5] For a gene like this compound, which is naturally found in leeches, its native codon usage may not be optimal for high-level expression in common laboratory hosts such as E. coli, yeast, or mammalian cells.[6][7] Optimizing the this compound gene sequence to match the codon preferences of the expression host can significantly improve translation efficiency and, consequently, protein yield.[2][8][9]

Q2: How do I choose the best expression system for recombinant this compound?

A2: The choice of expression system depends on several factors, including the desired yield, post-translational modifications, and downstream applications.

  • E. coli : It is a popular choice due to its rapid growth, low cost, and well-established genetic tools. However, it lacks the machinery for complex post-translational modifications, and high expression can sometimes lead to the formation of insoluble inclusion bodies.[10] Codon optimization is particularly critical in E. coli to avoid rare codons that can stall translation.[1][11]

  • Yeast (e.g., Pichia pastoris, Saccharomyces cerevisiae) : Yeast systems offer a balance between the simplicity of prokaryotic systems and the protein processing capabilities of eukaryotic cells.[1] They can perform some post-translational modifications and are capable of secreting the protein, which simplifies purification.[12][13] Codon optimization in yeast has been shown to increase the expression and secretion of recombinant proteins.[8][9]

  • Mammalian Cells (e.g., CHO, HEK293) : For producing this compound that closely mimics the native protein with all its post-translational modifications, mammalian cell lines are the preferred choice.[1] However, these systems are generally more expensive and have lower growth rates. Codon optimization in mammalian cells can enhance protein production, but it's also important to consider factors like mRNA stability and proper protein folding.[1][14]

Q3: What are the key parameters to consider when designing a codon-optimized this compound gene?

A3: Several factors should be taken into account for effective codon optimization:

  • Codon Adaptation Index (CAI) : This is a measure of how well the codon usage of a gene matches that of highly expressed genes in the host organism. A CAI value closer to 1.0 generally indicates a higher likelihood of robust expression.[3]

  • GC Content : The overall GC content of the gene should be optimized for the expression host. Extreme GC content (either too high or too low) can affect mRNA stability and translation.

  • mRNA Secondary Structure : The formation of stable secondary structures, especially near the translation initiation site (Shine-Dalgarno sequence in bacteria or Kozak sequence in eukaryotes), can hinder ribosome binding and reduce protein expression.[1][3][10] Codon optimization algorithms should be used to minimize these structures.

  • Avoidance of Rare Codons : Codons that are rarely used by the host organism should be replaced with more frequent synonymous codons to prevent translational pausing or termination.[1][10]

  • Removal of Cryptic Splice Sites and Polyadenylation Signals : When expressing in eukaryotic systems, it's important to remove any sequences that could be misinterpreted as splice sites or polyadenylation signals, which could lead to truncated or unstable mRNA.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no this compound expression Suboptimal codon usage: The native this compound gene contains codons that are rare in the expression host.[10]1. Analyze Codon Usage: Use online tools or software to compare the codon usage of your this compound gene with that of your expression host. 2. Gene Synthesis with Codon Optimization: Synthesize a new version of the this compound gene that is fully optimized for your chosen host.[15] 3. Check CAI: Ensure the optimized gene has a high Codon Adaptation Index (CAI) for the target organism.[3]
mRNA instability: The mRNA transcript is being rapidly degraded.1. Optimize GC Content: Adjust the GC content of the optimized gene to be within the optimal range for the host. 2. Minimize mRNA Secondary Structures: Use codon optimization software to remove strong secondary structures, particularly in the 5' untranslated region (UTR).[1][3]
Inefficient translation initiation: The ribosome is not efficiently binding to the mRNA.1. Optimize Ribosome Binding Site (RBS): In E. coli, ensure a strong Shine-Dalgarno sequence is present upstream of the start codon. 2. Include a Kozak Sequence: In mammalian cells, ensure a consensus Kozak sequence is present around the start codon.[1]
Insoluble this compound (Inclusion Bodies in E. coli) High expression rate leading to misfolding: Overly rapid translation can overwhelm the cellular machinery for proper protein folding.[10]1. Lower Expression Temperature: Reduce the induction temperature to slow down protein synthesis and allow more time for proper folding. 2. Use a Weaker Promoter: Switch to a vector with a less potent promoter to reduce the rate of transcription and translation. 3. Co-express Chaperones: Co-express molecular chaperones that can assist in the proper folding of this compound.
Codon usage affecting co-translational folding: Synonymous codon changes can sometimes alter the rate of translation at specific points, affecting protein folding.[14]1. Strategic Use of Non-optimal Codons: While generally avoided, the strategic placement of some less frequent codons can introduce translational pauses that may aid in proper domain folding. This is an advanced strategy and requires careful design.
Truncated this compound protein Presence of premature stop codons or cryptic splice sites: The optimized sequence may have inadvertently introduced sequences that lead to premature termination or incorrect splicing (in eukaryotes).1. Sequence Verification: Carefully re-examine the optimized gene sequence for any unintended stop codons or cryptic splice sites. 2. Use Different Optimization Algorithms: Different codon optimization tools may produce slightly different sequences. Trying an alternative algorithm may resolve the issue.[14]
Instability of recombinant protein expression over time Epigenetic silencing of the transgene: In mammalian cells, the integrated gene can be silenced over time, leading to a decrease in expression.[16]1. Select for Stable Clones: During cell line development, screen for and select clones that maintain stable expression over multiple passages. 2. Consider Histone Acetylation: Research suggests that histone H3 hypoacetylation can be associated with unstable expression.[16] While direct intervention is complex, being aware of this phenomenon is important for long-term production strategies.

Experimental Protocols

Key Experiment: Codon Optimization and Gene Synthesis

Objective: To design and synthesize a codon-optimized this compound gene for expression in a selected host.

Methodology:

  • Obtain the Amino Acid Sequence: Start with the amino acid sequence of the desired this compound isoform.

  • Select the Expression Host: Choose the target expression system (e.g., E. coli K12, Pichia pastoris, or human cell lines).

  • Utilize Codon Optimization Software: Use a commercially available or free online codon optimization tool. Input the this compound amino acid sequence and select the target organism.

  • Set Optimization Parameters:

    • Prioritize the use of codons with the highest frequency in the host's genome.[17]

    • Adjust the GC content to the optimal range for the host (typically 45-55% for many common hosts).

    • Minimize mRNA secondary structures, especially around the start codon.

    • Avoid introducing internal ribosome entry sites (IRES), splice sites, or polyadenylation signals unless intended.

    • Incorporate necessary restriction sites for cloning into the expression vector.

  • Review and Finalize the Sequence: The software will generate an optimized DNA sequence. Manually review the sequence to ensure all parameters have been met and that no undesirable motifs have been created.

  • Gene Synthesis: Order the synthesis of the optimized gene from a commercial vendor. The synthesized gene is typically delivered within a plasmid vector.

Key Experiment: Expression and Purification of Recombinant this compound

Objective: To express the codon-optimized this compound and purify the recombinant protein.

Methodology:

  • Cloning: Subclone the synthesized codon-optimized this compound gene into a suitable expression vector for your chosen host. This vector should contain a strong promoter and a tag for purification (e.g., a His-tag).

  • Transformation/Transfection: Introduce the expression vector into the host cells. For E. coli, this is typically done by heat shock or electroporation. For yeast and mammalian cells, various transfection methods can be used.

  • Expression Induction:

    • In E. coli, induce protein expression with an appropriate inducer (e.g., IPTG for lac-based promoters).

    • In yeast, induction might be achieved by switching the carbon source (e.g., from glycerol (B35011) to methanol (B129727) for AOX1 promoter in P. pastoris).

    • In mammalian cells, expression can be transient or stable. For stable expression, select for cells that have integrated the gene into their genome.

  • Cell Lysis and Protein Extraction: After a suitable induction period, harvest the cells. Lyse the cells to release the protein. If the protein is secreted, it can be collected from the culture medium.

  • Purification:

    • Affinity Chromatography: This is often the first and most effective purification step. If a His-tag was used, Immobilized Metal Affinity Chromatography (IMAC) with a nickel-NTA resin is a common choice.[18]

    • Ion-Exchange Chromatography: Further purification can be achieved based on the protein's net charge at a specific pH.[6][12]

    • Size-Exclusion Chromatography: This step separates proteins based on their size and can be used to remove aggregates and other contaminants.

  • Purity and Concentration Analysis: Analyze the purity of the final protein sample using SDS-PAGE. Determine the protein concentration using a method like the Bradford assay or by measuring absorbance at 280 nm.

Visualizations

experimental_workflow start Start: this compound Amino Acid Sequence codon_opt Codon Optimization for Target Host start->codon_opt gene_syn Gene Synthesis codon_opt->gene_syn cloning Cloning into Expression Vector gene_syn->cloning transformation Transformation / Transfection cloning->transformation expression Protein Expression and Induction transformation->expression lysis Cell Lysis / Supernatant Collection expression->lysis purification Protein Purification (e.g., Affinity Chromatography) lysis->purification analysis Purity and Yield Analysis (SDS-PAGE, etc.) purification->analysis end End: Purified Recombinant this compound analysis->end

Caption: Experimental workflow for codon optimization and recombinant this compound expression.

logical_relationship codon_usage Codon Usage Bias translation_eff Translation Efficiency codon_usage->translation_eff impacts mrna_stability mRNA Stability codon_usage->mrna_stability affects protein_folding Protein Folding codon_usage->protein_folding influences protein_yield Protein Yield translation_eff->protein_yield directly affects mrna_stability->protein_yield contributes to protein_folding->protein_yield impacts soluble host_organism Host Organism host_organism->codon_usage determines

Caption: Logical relationships in codon optimization for protein expression.

Data Presentation

Table 1: Comparison of Codon Usage Frequencies for Select Amino Acids in Different Expression Hosts

Amino AcidCodonE. coli (K12) Frequency (%)S. cerevisiae Frequency (%)H. sapiens Frequency (%)
Leucine (Leu) CUC10.110.919.6
CUG49.911.439.6
UUA13.523.37.7
UUG12.928.712.9
CUA3.813.57.2
CUC9.82.219.5
Arginine (Arg) CGC21.64.810.4
CGG5.42.111.4
AGA2.348.012.2
AGG1.421.312.0
CGA3.66.86.2
CGU35.717.04.5
Glycine (Gly) GGU34.636.310.8
GGC28.817.022.2
GGA10.923.316.5
GGG15.723.416.5

Note: Data is illustrative and compiled from public codon usage databases. Frequencies can vary slightly between different strains and calculation methods.

References

Technical Support Center: Recombinant Antistasin Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for recombinant antistasin production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of recombinant this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in producing recombinant this compound?

A1: The primary challenges in producing recombinant this compound stem from its structure as a small, cysteine-rich protein with multiple disulfide bonds. Key difficulties include:

  • Low expression levels: Achieving high yields of recombinant proteins can be challenging in any system, and small, specialized proteins like this compound are no exception.

  • Incorrect disulfide bond formation: The presence of numerous cysteine residues requires a host system and conditions that promote proper disulfide bond formation to ensure the protein is correctly folded and biologically active.

  • Protein insolubility and aggregation: High-level expression can overwhelm the host cell's folding machinery, leading to the formation of insoluble and non-functional protein aggregates known as inclusion bodies, particularly in bacterial systems.

  • Proteolytic degradation: The expressed this compound may be susceptible to degradation by host cell proteases, reducing the final yield.

  • Host cell toxicity: Overexpression of a foreign protein can be toxic to the host cells, leading to poor growth and reduced protein production.

Q2: Which expression system is best for recombinant this compound?

A2: The optimal expression system depends on the specific research goals, required yield, and available resources.

  • E. coli : While cost-effective and fast, E. coli is generally not the preferred host for this compound due to its reducing cytoplasmic environment, which hinders disulfide bond formation. However, strategies exist to overcome this, such as targeting the protein to the periplasm or using engineered strains with an oxidizing cytoplasm.

  • Yeast (e.g., Pichia pastoris, Saccharomyces cerevisiae) : Yeast systems are a popular choice for this compound as they are eukaryotic, capable of forming disulfide bonds, and can secrete the protein into the culture medium, simplifying purification. P. pastoris is known for its ability to achieve high cell densities and high protein yields.

  • Insect Cells (Baculovirus Expression Vector System - BEVS) : Insect cells are another excellent option as they provide post-translational modifications, including disulfide bond formation, that are very similar to those in mammalian cells. This system is well-suited for producing complex proteins.

Q3: What is a typical yield for recombinant this compound?

A3: The yield of recombinant this compound can vary significantly depending on the expression system, cultivation conditions, and purification strategy. Published yields for this compound and similar proteins provide a general benchmark.

Troubleshooting Guides

Low Protein Expression

Problem: Little to no recombinant this compound is detected in the cell lysate or culture supernatant.

Potential Cause Troubleshooting Strategy Recommended Action
Suboptimal Codon Usage The codon usage of the this compound gene may not be optimized for the host organism, leading to inefficient translation.[1][2][3][4][5][6]Synthesize a codon-optimized version of the this compound gene tailored to the specific expression host (E. coli, P. pastoris, or insect cells).[1][2][3][4][5][6][7][8][9][10]
Inefficient Transcription The promoter driving this compound expression may be weak or improperly induced.Ensure the use of a strong, inducible promoter appropriate for the host system (e.g., T7 promoter in E. coli, AOX1 promoter in P. pastoris, polyhedrin promoter in BEVS). Optimize induction conditions (inducer concentration, timing, and duration).
mRNA Instability The this compound mRNA may be unstable and prone to degradation.Codon optimization can also improve mRNA stability.[3] Analyze the 5' and 3' untranslated regions of the expression vector for elements that may affect mRNA stability.
Protein Instability/Degradation The expressed this compound may be rapidly degraded by host cell proteases.Use protease-deficient host strains. Add protease inhibitors to the lysis buffer and during purification. Optimize culture conditions (e.g., lower temperature) to reduce protease activity.
Toxicity of this compound to Host Cells High-level expression of this compound may be toxic to the host cells, leading to poor growth and reduced protein production.Use a tightly regulated promoter to control basal expression. Lower the induction temperature and/or inducer concentration to reduce the rate of protein synthesis.
Protein Insolubility and Aggregation

Problem: Recombinant this compound is expressed but is found in an insoluble fraction (inclusion bodies).

Potential Cause Troubleshooting Strategy Recommended Action
Incorrect Disulfide Bond Formation The host cell's cytoplasm (especially in E. coli) is a reducing environment that prevents proper disulfide bond formation, leading to misfolded and aggregated protein.In E. coli, target the protein to the periplasm using a signal peptide. Use engineered E. coli strains (e.g., Origami™, SHuffle™) with a more oxidizing cytoplasm. Co-express disulfide bond isomerases (e.g., DsbC).
Overwhelming the Folding Machinery A high rate of protein synthesis can overwhelm the host cell's chaperones and folding machinery.Lower the induction temperature (e.g., 18-25°C). Reduce the inducer concentration. Use a weaker promoter or a lower copy number plasmid.
Suboptimal Culture Conditions The culture pH, temperature, or media composition may not be conducive to proper protein folding.Optimize culture parameters such as pH and temperature. Supplement the media with folding additives like sorbitol or glycerol.
Fusion Tag Issues The fusion tag used for purification may interfere with proper folding.Experiment with different fusion tags (e.g., GST, MBP, SUMO) that can enhance solubility. Consider cleaving the tag after purification.
Low Yield After Purification

Problem: The initial expression level appears adequate, but the final yield of purified this compound is low.

Potential Cause Troubleshooting Strategy Recommended Action
Inefficient Cell Lysis A significant portion of the recombinant this compound is not released from the host cells.Optimize the cell lysis method (e.g., sonication parameters, French press pressure, detergent concentration in lysis buffer).
Protein Loss During Chromatography This compound may not be binding efficiently to the chromatography resin or is being lost during wash steps.Optimize the binding buffer conditions (pH, ionic strength). Ensure the affinity tag is accessible. Use a slower flow rate during column loading. Optimize the wash buffer to minimize non-specific protein loss.
Inefficient Elution This compound binds to the resin but is not efficiently eluted.Optimize the elution buffer (e.g., increase imidazole (B134444) concentration for His-tags, change pH or salt concentration for ion exchange). Consider a gradient elution instead of a step elution.
Protein Precipitation After Elution The purified this compound is precipitating out of solution.Optimize the elution buffer by adding stabilizing agents such as glycerol, arginine, or a non-ionic detergent. Perform a buffer exchange into a suitable storage buffer immediately after elution.

Quantitative Data Summary

The following table summarizes reported yields for recombinant this compound and similar proteins in various expression systems. Note that yields are highly dependent on the specific experimental conditions.

ProteinExpression SystemYieldReference
Recombinant this compoundSaccharomyces cerevisiae~1 mg/L[11]
Recombinant Fahsin (this compound-type inhibitor)Pichia pastoris0.5 g/L[12]
Recombinant Human Alpha 1-AntitrypsinPichia pastoris60 mg/L[13]
Recombinant Fab fragmentPichia pastoris (fed-batch)250-458 mg/L[14][15]
Recombinant Proteins (general)Insect Cells (BEVS)0.1-50 mg/L[16][17]

Experimental Protocols

Expression in Pichia pastoris (Shake Flask)

This protocol is a general guideline for expressing a secreted recombinant protein in P. pastoris.

  • Transformation and Selection:

    • Linearize the pPICZαA expression vector containing the codon-optimized this compound gene with a suitable restriction enzyme.

    • Transform the linearized plasmid into competent P. pastoris cells (e.g., X-33, GS115) by electroporation.[13]

    • Select for positive transformants on YPDS plates containing Zeocin™.

  • Screening for High-Expressing Clones:

    • Inoculate several individual colonies into 10 mL of BMGY medium in 50 mL baffled flasks.

    • Grow at 28-30°C with vigorous shaking (250-300 rpm) for 16-18 hours until the culture reaches an OD600 of 2-6.[18]

    • Harvest the cells by centrifugation and resuspend the cell pellet in BMMY medium to an OD600 of 1.0 to induce expression.[18]

    • Add methanol (B129727) to a final concentration of 0.5-1% every 24 hours to maintain induction.[18]

    • Collect samples at 24, 48, 72, and 96 hours post-induction and analyze the supernatant for this compound expression by SDS-PAGE and Western blot.

  • Scale-up Expression:

    • Inoculate a high-expressing clone into a larger volume of BMGY medium (e.g., 200 mL in a 1 L baffled flask).

    • Grow and induce expression as described in the screening step.

    • Harvest the culture supernatant by centrifugation for subsequent purification.

Purification of Secreted this compound from Yeast Culture
  • Clarification of Supernatant:

    • Centrifuge the yeast culture at a high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the cells.

    • Filter the supernatant through a 0.45 µm and then a 0.22 µm filter to remove any remaining cells and debris.

  • Affinity Chromatography:

    • If using a His-tagged this compound, equilibrate a Ni-NTA or other immobilized metal affinity chromatography (IMAC) column with a suitable binding buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column extensively with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

    • Elute the bound this compound with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Ion-Exchange Chromatography:

    • Perform a buffer exchange on the eluted sample into a low-salt buffer.

    • Load the sample onto a cation or anion exchange column (depending on the pI of this compound and the buffer pH).

    • Wash the column with the low-salt buffer.

    • Elute the bound this compound with a linear gradient of increasing salt concentration.

  • Size-Exclusion Chromatography (Polishing Step):

    • Concentrate the fractions containing this compound.

    • Load the concentrated sample onto a size-exclusion chromatography column to separate it from any remaining impurities and aggregates.

    • Collect the fractions corresponding to monomeric this compound.

Visualizations

Expression_Workflow cluster_gene_synthesis Gene Synthesis & Cloning cluster_expression Expression cluster_purification Purification codon_optimization Codon Optimization of this compound Gene cloning Cloning into Expression Vector codon_optimization->cloning Optimized Gene transformation Transformation into Host Cells cloning->transformation screening Screening for High-Expressing Clones transformation->screening scale_up Scale-up Culture & Induction screening->scale_up harvest Harvest Cells/ Supernatant scale_up->harvest lysis Cell Lysis (if intracellular) harvest->lysis chromatography Chromatography (Affinity, IEX, SEC) lysis->chromatography analysis Purity & Yield Analysis chromatography->analysis

Caption: General workflow for recombinant this compound production.

Troubleshooting_Low_Yield cluster_expression_issues Expression Level Issues cluster_purification_issues Purification Issues cluster_solutions_expression Solutions for Expression cluster_solutions_solubility Solutions for Solubility cluster_solutions_purification Solutions for Purification start Low Recombinant This compound Yield no_protein No/Low Protein Expression in Lysate/Supernatant start->no_protein insoluble_protein Protein is Insoluble (Inclusion Bodies) start->insoluble_protein low_yield_after_purif Low Yield after Purification start->low_yield_after_purif codon_opt Codon Optimization no_protein->codon_opt promoter_opt Optimize Promoter/Induction no_protein->promoter_opt temp_opt Lower Expression Temp. no_protein->temp_opt host_strain Use Specialized Host Strain no_protein->host_strain insoluble_protein->temp_opt periplasmic_targeting Target to Periplasm (E. coli) insoluble_protein->periplasmic_targeting solubility_tags Use Solubility-Enhancing Tags insoluble_protein->solubility_tags folding_additives Add Folding Additives insoluble_protein->folding_additives lysis_opt Optimize Cell Lysis low_yield_after_purif->lysis_opt buffer_opt Optimize Chromatography Buffers low_yield_after_purif->buffer_opt stabilize_protein Add Stabilizing Agents low_yield_after_purif->stabilize_protein

Caption: Troubleshooting flowchart for low recombinant this compound yield.

UPR_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_cytosol Cytosol/Nucleus unfolded_protein Accumulation of Misfolded this compound ire1 Ire1 Sensor unfolded_protein->ire1 activates bip BiP Chaperone unfolded_protein->bip sequesters hac1_splicing HAC1 mRNA Splicing ire1->hac1_splicing initiates hac1_protein Hac1 Transcription Factor hac1_splicing->hac1_protein translation upr_genes UPR Target Genes (Chaperones, Foldases) hac1_protein->upr_genes upregulates transcription upr_genes->er_folding Increased ER Folding Capacity

Caption: Unfolded Protein Response (UPR) pathway in yeast.

References

preventing protein aggregation during antistasin purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation during the purification of antistasin and related proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a potent anticoagulant protein originally isolated from the salivary glands of the Mexican leech, Haementeria officinalis.[1][2] It is a relatively small (around 15-17 kDa), cysteine-rich protein that acts as a specific inhibitor of coagulation Factor Xa.[1][3] A key challenge during its purification is the tendency of the protein to aggregate. This aggregation can be caused by various factors including its high isoelectric point (pI ≈ 9.5), the exposure of hydrophobic patches, and the formation of incorrect disulfide bonds between its numerous cysteine residues.[1]

Q2: At what stages of purification is this compound likely to aggregate?

Protein aggregation can occur at any stage of the purification process, from cell lysis to final storage.[4] Key steps where this compound may be particularly prone to aggregation include:

  • High concentration steps: When the protein concentration is increased, for example, during elution from chromatography columns or through ultrafiltration, the likelihood of intermolecular interactions leading to aggregation increases.[4]

  • Buffer exchange/Dialysis: Changes in buffer composition, such as pH or ionic strength, can alter protein stability and lead to aggregation.

  • Freeze-thaw cycles: Proteins can be destabilized by the formation of ice crystals and changes in solute concentration during freezing and thawing, leading to aggregation.[4]

  • Long-term storage: Even at low temperatures, proteins can slowly aggregate over time if the storage conditions are not optimal.

Q3: What are the common signs of this compound aggregation?

Protein aggregation can manifest in several ways:

  • Visible precipitation: The most obvious sign is the appearance of turbidity or visible particles in the protein solution.

  • Loss of activity: Aggregation can lead to a decrease in the specific anticoagulant activity of this compound.

  • Chromatographic artifacts: During size-exclusion chromatography (SEC), the appearance of high molecular weight species eluting before the monomeric protein is a clear indication of soluble aggregates. In other chromatography techniques, aggregation can lead to peak broadening or loss of resolution.

  • Increased light scattering: Dynamic Light Scattering (DLS) can detect the presence of even small amounts of soluble aggregates by measuring an increase in the hydrodynamic radius of particles in solution.[5][6]

Q4: How can I detect and quantify this compound aggregation?

Several techniques can be used to monitor protein aggregation:

  • Size-Exclusion Chromatography (SEC): This is a widely used method to separate and quantify soluble aggregates based on their size.

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and determining the size distribution of particles in a solution.[5][6]

  • Native Polyacrylamide Gel Electrophoresis (PAGE): Running a native gel can sometimes reveal the presence of higher-order oligomers.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of large, light-scattering aggregates.

Troubleshooting Guides

Issue 1: Visible precipitation of this compound after elution from chromatography column.
Possible Cause Troubleshooting Step Rationale
High protein concentration in elution fractions 1. Reduce the amount of protein loaded onto the column. 2. Elute with a shallower gradient to decrease the protein concentration in the peak fractions. 3. Pool fractions containing the purified protein and immediately dilute with a stabilizing buffer.High protein concentrations increase the probability of intermolecular interactions that lead to aggregation.[4]
Suboptimal buffer conditions (pH, ionic strength) 1. Ensure the pH of the elution buffer is at least 1 unit away from this compound's pI (~9.5). A lower pH (e.g., 7.0-8.0) is generally recommended. 2. Screen a range of salt concentrations (e.g., 150-500 mM NaCl) in the elution buffer to identify conditions that maintain solubility.Proteins are often least soluble at their isoelectric point.[4] Appropriate ionic strength can shield electrostatic interactions that may contribute to aggregation.
Presence of unfolded or misfolded protein 1. Add stabilizing excipients to the elution buffer (see --INVALID-LINK--). 2. Perform purification steps at a lower temperature (e.g., 4°C).Additives can help to stabilize the native conformation of the protein. Lower temperatures can reduce the rate of unfolding and aggregation.
Issue 2: Soluble aggregates detected by SEC or DLS in the purified this compound.
Possible Cause Troubleshooting Step Rationale
Incorrect disulfide bond formation 1. Include a reducing agent in the lysis and chromatography buffers (see --INVALID-LINK--). 2. Ensure the choice of reducing agent is compatible with the chromatography resin (e.g., TCEP is generally more compatible with IMAC resins than DTT).[7][8]This compound is rich in cysteine residues, and incorrect disulfide bond formation can lead to aggregation.[1] Reducing agents help to maintain cysteines in a reduced state, preventing intermolecular disulfide bridging.
Hydrophobic interactions 1. Add non-denaturing detergents to the buffers (see --INVALID-LINK--). 2. Include additives like L-arginine and L-glutamate in the buffers to suppress protein-protein interactions (see --INVALID-LINK--).[9][10][11]Hydrophobic patches on the protein surface can interact, leading to aggregation. Detergents and certain amino acids can mask these hydrophobic regions or otherwise interfere with self-association.
Instability during storage 1. Add cryoprotectants like glycerol (B35011) or sucrose (B13894) to the final protein formulation before freezing (see --INVALID-LINK--). 2. Flash-freeze aliquots in liquid nitrogen and store at -80°C to minimize the formation of large ice crystals. 3. Avoid repeated freeze-thaw cycles.Cryoprotectants help to prevent protein denaturation and aggregation during freezing.[12][13]

Data Presentation

The following tables provide recommended starting concentrations for various additives to prevent this compound aggregation. It is crucial to empirically determine the optimal concentration for your specific experimental conditions.

Table 1: Stabilizing Excipients

Additive Recommended Starting Concentration Mechanism of Action Reference(s)
L-Arginine50 - 200 mMSuppresses protein-protein interactions and aggregation.[9][11][9][10][11]
L-Glutamate (often used with L-Arginine)50 - 200 mMWorks synergistically with L-arginine to enhance protein stability.[10][10]
Glycerol5 - 20% (v/v)Acts as an osmolyte, stabilizing the native protein structure. Also serves as a cryoprotectant.[12][13][12][13]
Sucrose5 - 10% (w/v)Similar to glycerol, it stabilizes proteins and acts as a cryoprotectant.[12]
Trimethylamine N-oxide (TMAO)100 - 500 mMA naturally occurring osmolyte that promotes protein folding and stability.[14][15][14][15]

Table 2: Reducing Agents

Additive Recommended Starting Concentration Notes Reference(s)
Dithiothreitol (B142953) (DTT)1 - 5 mMProne to oxidation, especially at neutral to alkaline pH. May not be compatible with some affinity resins (e.g., those using nickel).[7][16][7][16]
Tris(2-carboxyethyl)phosphine (B1197953) (TCEP)0.5 - 2 mMMore stable than DTT over a wider pH range and generally more compatible with metal affinity chromatography.[7][8][17][7][8][17][18]
β-Mercaptoethanol (BME)5 - 10 mMLess potent than DTT and has a strong odor.[19]

Table 3: Non-denaturing Detergents

Additive Recommended Starting Concentration Notes Reference(s)
Tween 200.01 - 0.1% (v/v)A non-ionic detergent commonly used to reduce non-specific binding and aggregation.[4][19][20]
CHAPS0.03 - 0.5% (w/v) (6-10 mM)A zwitterionic detergent often used for solubilizing membrane proteins, but can also help with soluble proteins.[21][22][20][21][22]

Experimental Protocols

Protocol 1: Purification of this compound using Heparin Affinity and Ion-Exchange Chromatography

This protocol is a general guideline based on published methods for this compound and similar proteins.[23][24][25][26] Optimization will be required.

Materials:

  • Cell lysate or conditioned media containing recombinant this compound.

  • Binding Buffer (Heparin): 20 mM Tris-HCl, pH 7.5, 50 mM NaCl.

  • Elution Buffer (Heparin): 20 mM Tris-HCl, pH 7.5, 1.5 M NaCl.

  • Binding Buffer (Cation Exchange): 20 mM MES, pH 6.0.

  • Elution Buffer (Cation Exchange): 20 mM MES, pH 6.0, 1 M NaCl.

  • HiTrap Heparin HP column.[27]

  • Cation exchange column (e.g., Mono S).

  • Chromatography system.

Methodology:

  • Sample Preparation: Clarify the this compound-containing sample by centrifugation and filtration (0.45 µm). Buffer exchange into Heparin Binding Buffer.

  • Heparin Affinity Chromatography: a. Equilibrate the HiTrap Heparin HP column with 5-10 column volumes (CV) of Binding Buffer. b. Load the prepared sample onto the column. c. Wash the column with 5-10 CV of Binding Buffer until the UV absorbance at 280 nm returns to baseline. d. Elute the bound this compound with a linear gradient of 0-100% Elution Buffer over 10-20 CV. e. Collect fractions and analyze for this compound activity and purity (e.g., by SDS-PAGE).

  • Ion-Exchange Chromatography: a. Pool the this compound-containing fractions from the heparin column and buffer exchange into the Cation Exchange Binding Buffer. b. Equilibrate the cation exchange column with 5-10 CV of Binding Buffer. c. Load the sample onto the column. d. Wash the column with 5-10 CV of Binding Buffer. e. Elute the bound this compound with a linear gradient of 0-100% Elution Buffer over 10-20 CV. f. Collect fractions and analyze for purity and aggregation.

Protocol 2: Detection and Quantification of this compound Aggregates by Size-Exclusion Chromatography (SEC)

Methodology:

  • Column and Mobile Phase: Select an SEC column with a fractionation range appropriate for this compound (e.g., Superdex 75 or similar). The mobile phase should be a buffer that maintains this compound stability (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0).

  • Sample Preparation: Filter the purified this compound sample through a 0.22 µm syringe filter.

  • Chromatographic Run: a. Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved. b. Inject a known amount of the this compound sample. c. Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas for the high molecular weight aggregates and the monomeric this compound. Calculate the percentage of aggregation.

Protocol 3: Detection of this compound Aggregates by Dynamic Light Scattering (DLS)

Methodology:

  • Sample Preparation: Filter the this compound sample through a 0.2 µm or smaller syringe filter into a clean DLS cuvette.[28]

  • Instrument Setup: Allow the DLS instrument to equilibrate to the desired temperature.

  • Data Acquisition: a. Measure the scattering intensity of the filtered buffer as a blank. b. Measure the scattering intensity of the this compound sample. Collect multiple readings for reproducibility.

  • Data Analysis: Analyze the data to obtain the size distribution and polydispersity index (PDI). An increase in the average hydrodynamic radius or a high PDI compared to a known monomeric standard indicates the presence of aggregates.[28]

Visualizations

Antistasin_Purification_Workflow cluster_0 Upstream cluster_1 Downstream Purification cluster_2 Analysis & Formulation Cell_Culture Cell Culture/ Expression Harvest Harvest Cell_Culture->Harvest Cell_Lysis Cell Lysis/ Clarification Harvest->Cell_Lysis Heparin_Affinity Heparin Affinity Chromatography Cell_Lysis->Heparin_Affinity Ion_Exchange Ion-Exchange Chromatography Heparin_Affinity->Ion_Exchange Polishing_SEC Polishing Step (e.g., SEC) Ion_Exchange->Polishing_SEC Aggregation_Analysis Aggregation Analysis (SEC, DLS) Polishing_SEC->Aggregation_Analysis Final_Formulation Final Formulation & Storage Aggregation_Analysis->Final_Formulation

Caption: A typical workflow for the purification and analysis of this compound.

Troubleshooting_Aggregation cluster_conditions Optimize Conditions cluster_additives Screen Additives start Aggregation Detected? ph Adjust pH (away from pI) start->ph salt Screen Salt Concentration start->salt temp Lower Temperature (e.g., 4°C) start->temp concentration Reduce Protein Concentration start->concentration stabilizers Stabilizers (Arg, Glu, Glycerol) start->stabilizers reducing_agents Reducing Agents (DTT, TCEP) start->reducing_agents detergents Detergents (Tween 20, CHAPS) start->detergents reanalyze Re-analyze for Aggregation (SEC/DLS) ph->reanalyze salt->reanalyze temp->reanalyze concentration->reanalyze stabilizers->reanalyze reducing_agents->reanalyze detergents->reanalyze reanalyze->start Aggregation still present

Caption: A decision tree for troubleshooting protein aggregation.

References

Technical Support Center: Optimizing Buffer Conditions for Antistasin Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the stability of antistasin in various experimental settings.

Troubleshooting Guides

This section addresses common issues encountered during the handling and storage of this compound, offering systematic approaches to identify and resolve stability problems.

Issue 1: this compound is precipitating or forming visible aggregates in solution.

Question: I am observing visible particles and cloudiness in my this compound solution after storage. What are the potential causes and how can I troubleshoot this?

Answer:

Visible precipitation of this compound is a clear indicator of protein aggregation, which can be caused by several factors related to the buffer environment. Here’s a step-by-step guide to address this issue:

  • Evaluate Buffer pH: Proteins are often least soluble at their isoelectric point (pI). This compound has a reported pI of approximately 9.5. If your buffer pH is close to this value, the protein's net charge will be minimal, reducing electrostatic repulsion and promoting aggregation.

    • Recommendation: Adjust the buffer pH to be at least 1-2 units away from the pI. For this compound, a buffer in the neutral to slightly acidic range (e.g., pH 6.0-7.5) is a good starting point.

  • Assess Ionic Strength: The salt concentration in your buffer plays a critical role in protein solubility.

    • Low Ionic Strength: Insufficient salt concentration may not adequately shield surface charges, leading to aggregation.

    • High Ionic Strength: Excessively high salt concentrations can lead to "salting out," where water molecules are sequestered by salt ions, reducing protein hydration and causing aggregation.

    • Recommendation: Start with a physiological salt concentration, such as 150 mM NaCl, and screen for the optimal concentration.

  • Consider Stabilizing Excipients: The addition of certain excipients can significantly enhance protein stability.

    • Recommendation: Refer to the table below for a summary of common excipients and their recommended starting concentrations for screening.

Issue 2: My this compound solution appears clear, but I am observing a loss of activity over time.

Question: Although my this compound solution is visually clear, its anticoagulant activity is decreasing upon storage. What could be the reason, and how can I investigate and prevent this?

Answer:

A loss of biological activity, even without visible aggregation, suggests more subtle forms of protein degradation or the formation of soluble aggregates.

  • Investigate Soluble Aggregates: Soluble aggregates are not visible to the naked eye but can be a primary cause of activity loss.

    • Recommendation: Use analytical techniques like Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to detect the presence of soluble aggregates. Detailed protocols for these methods are provided below.

  • Assess Conformational Stability: Changes in the three-dimensional structure of this compound can lead to inactivation.

    • Recommendation: Employ Differential Scanning Calorimetry (DSC) to measure the thermal stability (melting temperature, Tm) of this compound in different buffer conditions. A higher Tm generally indicates greater conformational stability. A detailed DSC protocol is available in this guide.

  • Prevent Oxidation: this compound contains multiple cysteine residues forming disulfide bonds, which are crucial for its structure and function. Oxidation of other residues can also lead to activity loss.

    • Recommendation: If oxidation is suspected, consider adding a reducing agent like DTT or TCEP to the buffer, especially during purification. For long-term storage, ensure the buffer is de-gassed and consider storage under an inert gas like nitrogen or argon.

Data Presentation: Buffer Optimization for this compound Stability

The following table summarizes key buffer components and their general effects on protein stability, providing a starting point for the optimization of your this compound formulation.

Buffer Component Parameter Typical Range Effect on this compound Stability
Buffering Agent pH6.0 - 7.5Maintains pH away from the pI of ~9.5 to ensure a net positive charge, enhancing solubility and reducing aggregation.
TypePhosphate, Histidine, CitrateThe choice of buffer can influence stability. Histidine is often used in monoclonal antibody formulations and can be a good candidate.
Salts Ionic Strength50 - 200 mM NaClModulates electrostatic interactions. An optimal concentration (typically around 150 mM) can shield charges and prevent aggregation.
Sugars/Polyols Stabilizer5-10% (w/v) Sucrose/TrehaloseThese excipients are preferentially excluded from the protein surface, favoring the compact, native state and increasing thermal stability.
Cryoprotectant2-10% (w/v) Sorbitol/MannitolProtects against freeze-thaw stress by forming a glassy matrix.
Amino Acids Stabilizer100 - 250 mM Glycine/ArginineArginine can suppress aggregation by interacting with hydrophobic patches on the protein surface. Glycine can also act as a stabilizer.
Surfactants Surface Stabilizer0.01 - 0.05% (w/v) Polysorbate 20/80Prevents surface-induced aggregation at air-water and solid-water interfaces.

Experimental Protocols

Buffer Screening Protocol using Differential Scanning Calorimetry (DSC)

This protocol outlines a method to screen for optimal buffer conditions by measuring the thermal stability of this compound.

a. Sample Preparation:

  • Dialyze the purified this compound extensively against a series of test buffers (e.g., different pH values, salt concentrations, and with/without excipients).
  • After dialysis, determine the protein concentration accurately. The recommended concentration for DSC is typically in the range of 0.5 - 1 mg/mL.[1]
  • Degas the protein samples and their corresponding dialysis buffers (to be used as references) under vacuum to prevent bubble formation during the scan.[1]

b. DSC Instrument Setup and Run:

  • Start up the DSC instrument and set the pressure in the cells to prevent boiling at high temperatures.[1]
  • Load the reference buffer into the reference cell and the corresponding protein sample into the sample cell.
  • Set the experimental parameters:
  • Start Temperature: 20°C
  • Final Temperature: 100°C
  • Scan Rate: 60-90 °C/hour
  • Perform buffer-buffer scans to establish a baseline before running the protein samples.

c. Data Analysis:

  • Subtract the reference (buffer-buffer) scan from the sample (protein-buffer) scan to obtain the protein's heat capacity curve.
  • Fit the data to a suitable model to determine the melting temperature (Tm), which is the peak of the unfolding transition.
  • Compare the Tm values across different buffer conditions. Higher Tm values indicate greater thermal stability.

Analysis of Soluble Aggregates by Size-Exclusion Chromatography (SEC)

This protocol describes the use of SEC to quantify the amount of monomeric, aggregated, and fragmented this compound.

a. Sample Preparation:

  • Prepare this compound samples in the desired buffer conditions.
  • Centrifuge the samples at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to remove any insoluble aggregates.
  • Transfer the supernatant to HPLC vials.

b. SEC Method:

  • Equilibrate the SEC column (e.g., a TSKgel G3000SWXL or similar) with the mobile phase (the same buffer as the sample, filtered and degassed) until a stable baseline is achieved.
  • Inject a defined volume of the this compound sample.
  • Run the separation using an isocratic flow of the mobile phase.
  • Monitor the eluent at 280 nm.

c. Data Analysis:

  • Identify the peaks corresponding to the monomer, aggregates (eluting earlier), and fragments (eluting later).
  • Integrate the area under each peak to determine the percentage of each species.
  • Compare the percentage of monomer across different buffer conditions and time points to assess stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? A1: this compound is a potent and highly selective inhibitor of coagulation Factor Xa.[2][3] Factor Xa is a critical enzyme in the coagulation cascade, responsible for converting prothrombin to thrombin.[4] By binding tightly to Factor Xa, this compound blocks this conversion, thereby preventing blood clot formation.[2][4]

Q2: How can I prevent my this compound from aggregating during concentration? A2: Protein aggregation during concentration is a common issue. Besides optimizing the buffer conditions as described above, you can try the following:

  • Add Stabilizers: Include excipients like arginine or glycerol (B35011) in your buffer before concentrating.

  • Gentle Concentration Method: Use a gentle concentration method like centrifugal ultrafiltration with a low-binding membrane.

  • Lower Temperature: Perform the concentration step at a lower temperature (e.g., 4°C) to slow down aggregation kinetics.

Q3: Is it better to store this compound in a liquid or frozen state? A3: For long-term storage, freezing at -80°C is generally recommended to minimize chemical degradation and microbial growth. However, it is crucial to use a cryoprotectant like glycerol (10-50%) or sugars (e.g., sucrose) to prevent damage from freeze-thaw cycles. For short-term storage and frequent use, refrigeration at 4°C in an optimized buffer is suitable. Always aliquot the protein into single-use volumes to avoid repeated freeze-thaw cycles.

Q4: What are the key degradation pathways for a protein like this compound? A4: Besides aggregation, other potential degradation pathways for this compound include:

  • Deamidation: Spontaneous hydrolysis of asparagine and glutamine side chains, which can alter the protein's charge and structure.

  • Oxidation: Modification of methionine, cysteine, tryptophan, and histidine residues by reactive oxygen species.

  • Proteolysis: Cleavage of the polypeptide chain by contaminating proteases. The inclusion of protease inhibitors during purification can mitigate this.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_methods Analytical Methods P1 Purified this compound P2 Buffer Exchange (Dialysis) into Test Buffers P1->P2 P3 Concentration Adjustment & Final Filtration P2->P3 A1 Initial Analysis (T=0) P3->A1 A2 Accelerated Stability Study (e.g., 40°C for 2 weeks) A1->A2 A3 Real-Time Stability Study (e.g., 4°C for 3 months) A1->A3 M1 SEC-HPLC (% Monomer) A1->M1 M2 DSC (Melting Temp, Tm) A1->M2 M3 DLS (Hydrodynamic Radius) A1->M3 A4 Final Analysis A2->A4 A3->A4 A4->M1 A4->M2 A4->M3

Caption: Workflow for Buffer Screening and Stability Assessment of this compound.

coagulation_cascade Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX FactorXa Factor Xa FactorX->FactorXa Activation Thrombin Thrombin FactorXa->Thrombin Converts Prothrombin Prothrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Converts Fibrinogen Fibrinogen This compound This compound This compound->FactorXa Inhibits

Caption: this compound's Mechanism of Action in the Coagulation Cascade.

References

Technical Support Center: Refolding Strategies for Insoluble Antistasin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refolding of insoluble recombinant antistasin. This resource is designed for researchers, scientists, and drug development professionals who are working with recombinant this compound expressed in the form of inclusion bodies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to facilitate your research.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization and refolding of this compound inclusion bodies.

Problem Possible Cause Suggested Solution
Low Yield of Solubilized this compound Incomplete cell lysis.Ensure complete cell disruption by optimizing sonication parameters or using a French press. The addition of lysozyme (B549824) can also improve lysis efficiency.
Inefficient solubilization of inclusion bodies.Increase the concentration of the denaturant (e.g., 6-8 M Guanidine Hydrochloride (Gdn-HCl) or 8 M Urea). Ensure sufficient incubation time with the solubilization buffer with gentle agitation.
Protein Precipitation During Refolding Protein concentration is too high.Decrease the initial protein concentration in the refolding buffer. A typical starting point is 10-50 µg/mL.
Incorrect refolding buffer composition.Optimize the refolding buffer. Key components to consider are pH, ionic strength, and the presence of additives that prevent aggregation (e.g., L-arginine, polyethylene (B3416737) glycol).
Rapid removal of the denaturant.Employ a gradual denaturant removal method such as stepwise dialysis against decreasing concentrations of the denaturant or a slow, continuous dilution.
Refolded this compound is Inactive Incorrect disulfide bond formation.This compound contains multiple disulfide bonds that are critical for its activity. Include a redox system, such as a combination of reduced and oxidized glutathione (B108866) (GSH/GSSG), in the refolding buffer to facilitate correct disulfide bond formation. The optimal ratio of GSH to GSSG often needs to be determined empirically.
Misfolded protein conformation.Screen a variety of refolding conditions, including different pH values, temperatures, and additives. On-column refolding can sometimes improve the yield of correctly folded protein.
Formation of Aggregates After Refolding Presence of impurities.Purify the solubilized this compound under denaturing conditions before initiating refolding. This can be achieved using techniques like immobilized metal affinity chromatography (IMAC) if the protein is His-tagged.
Sub-optimal refolding kinetics.Adjust the temperature of the refolding process. Lower temperatures (4-15°C) often slow down aggregation and favor correct folding.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when my recombinant this compound is expressed as insoluble inclusion bodies?

The first step is to efficiently isolate and wash the inclusion bodies to remove contaminating cellular components. This is crucial as impurities can interfere with the subsequent solubilization and refolding steps.

Q2: Which denaturant is better for solubilizing this compound inclusion bodies, Urea (B33335) or Guanidine Hydrochloride?

Both 8 M urea and 6 M Guanidine Hydrochloride (Gdn-HCl) are effective denaturants. Gdn-HCl is a stronger denaturant and is often more effective at solubilizing highly aggregated proteins. However, urea is a milder denaturant and may be preferable in some cases to preserve residual structure in the unfolded protein, which can sometimes aid in refolding. The choice may require empirical testing for optimal results with your specific this compound construct.

Q3: How do I remove the denaturant to initiate refolding?

There are several methods for denaturant removal, including:

  • Dilution: Rapid or stepwise dilution of the solubilized protein into a large volume of refolding buffer.

  • Dialysis: Stepwise dialysis against buffers with progressively lower concentrations of the denaturant.

  • On-column refolding: The solubilized protein is bound to a chromatography column (e.g., IMAC for His-tagged proteins) and the denaturant is gradually removed by flowing a gradient of decreasing denaturant concentration over the column.

Q4: Why is a redox system important for refolding this compound?

This compound is a protein with multiple disulfide bonds that are essential for its three-dimensional structure and biological activity as a Factor Xa inhibitor.[1][2] A redox system, typically a mixture of reduced and oxidized glutathione (GSH/GSSG), is included in the refolding buffer to promote the correct formation and shuffling of these disulfide bonds.[2]

Q5: How can I assess the activity of my refolded this compound?

The activity of refolded this compound can be determined by measuring its ability to inhibit the enzymatic activity of Factor Xa. This is typically done using a chromogenic assay where Factor Xa cleaves a synthetic substrate, releasing a colored product. The reduction in color formation in the presence of refolded this compound is proportional to its inhibitory activity.[3][4][5][6][7]

Experimental Protocols

Protocol 1: Isolation and Solubilization of this compound Inclusion Bodies
  • Cell Lysis: Resuspend the E. coli cell pellet expressing this compound in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).

  • Disruption: Disrupt the cells using sonication on ice or a French press.

  • Inclusion Body Isolation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C. The inclusion bodies will be in the pellet.

  • Washing: Wash the inclusion body pellet multiple times with a wash buffer (e.g., Lysis Buffer containing 1-2% Triton X-100) to remove cell debris and membrane proteins. Follow with a final wash with the lysis buffer without Triton X-100.

  • Solubilization: Resuspend the washed inclusion bodies in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 6 M Gdn-HCl, 10 mM DTT). Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.

  • Clarification: Centrifuge the solubilized protein solution at high speed to pellet any remaining insoluble material. The supernatant contains the denatured and reduced this compound.

Protocol 2: Refolding of this compound by Stepwise Dialysis
  • Preparation: Place the clarified, solubilized this compound solution into a dialysis bag with an appropriate molecular weight cutoff (e.g., 3-5 kDa).

  • First Dialysis: Dialyze against a buffer containing a reduced concentration of the denaturant (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 4 M Gdn-HCl, 1 mM DTT) for 4-6 hours at 4°C.

  • Subsequent Dialysis Steps: Continue to dialyze against buffers with progressively lower concentrations of Gdn-HCl (e.g., 2 M, 1 M, 0.5 M), each for 4-6 hours.

  • Redox Refolding Dialysis: For the final dialysis steps, use a refolding buffer without denaturant but containing a redox system. For example, dialyze against 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 2 mM GSH, 0.2 mM GSSG for 12-24 hours at 4°C, with at least one buffer change.

  • Clarification: After dialysis, centrifuge the refolded protein solution to remove any precipitated protein.

  • Purification: Purify the soluble, refolded this compound using a suitable chromatography method, such as ion-exchange or size-exclusion chromatography.

Protocol 3: Factor Xa Inhibition Assay
  • Reagents:

    • Human Factor Xa

    • Chromogenic Factor Xa substrate

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM CaCl2)

    • Refolded and purified this compound

  • Procedure:

    • In a 96-well plate, add a fixed amount of Factor Xa to each well.

    • Add varying concentrations of your refolded this compound to the wells. Include a control with no this compound.

    • Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow this compound to bind to Factor Xa.

    • Add the chromogenic substrate to all wells to start the reaction.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

  • Analysis: Calculate the rate of substrate cleavage for each this compound concentration. The percentage of inhibition can be determined relative to the control well without this compound.

Data Presentation

Table 1: Recommended Buffer Compositions for this compound Refolding
Buffer Type Component Concentration Range Purpose
Lysis Buffer Tris-HCl, pH 8.050-100 mMBuffering agent
NaCl100-300 mMIonic strength
EDTA1-5 mMProtease inhibitor
Wash Buffer Lysis Buffer--
Triton X-1001-2% (v/v)Detergent to remove membrane proteins
Solubilization Buffer Tris-HCl, pH 8.050-100 mMBuffering agent
Gdn-HCl or Urea6-8 MDenaturant
DTT10-20 mMReducing agent to break disulfide bonds
Refolding Buffer Tris-HCl, pH 8.0-9.050-100 mMBuffering agent; slightly alkaline pH promotes disulfide exchange
NaCl100-300 mMIonic strength
L-arginine0.4-0.8 MAdditive to suppress aggregation
GSH (Reduced Glutathione)1-5 mMComponent of the redox system
GSSG (Oxidized Glutathione)0.1-0.5 mMComponent of the redox system

Visualizations

Antistasin_Refolding_Workflow cluster_upstream Upstream Processing cluster_refolding Inclusion Body Processing and Refolding cluster_downstream Downstream Processing E_coli_Expression E. coli Expression of this compound Cell_Harvest Cell Harvest E_coli_Expression->Cell_Harvest Cell_Lysis Cell Lysis Cell_Harvest->Cell_Lysis IB_Isolation Inclusion Body Isolation & Washing Cell_Lysis->IB_Isolation Solubilization Solubilization (6M Gdn-HCl, DTT) IB_Isolation->Solubilization Refolding Refolding (Dialysis/Dilution, Redox Buffer) Solubilization->Refolding Purification Purification of Refolded this compound Refolding->Purification Activity_Assay Factor Xa Inhibition Assay Purification->Activity_Assay

Caption: Experimental workflow for recombinant this compound refolding.

Troubleshooting_Logic Start Insoluble this compound (Inclusion Bodies) Solubilization Solubilization Successful? Start->Solubilization Optimize_Solubilization Optimize Solubilization: - Increase Denaturant Conc. - Longer Incubation Solubilization->Optimize_Solubilization No Refolding_Step Refolding Solubilization->Refolding_Step Yes Optimize_Solubilization->Solubilization Precipitation Precipitation during Refolding? Refolding_Step->Precipitation Optimize_Refolding_Buffer Optimize Refolding: - Lower Protein Conc. - Add Aggregation Inhibitors - Slower Denaturant Removal Precipitation->Optimize_Refolding_Buffer Yes Activity_Check Refolded Protein Active? Precipitation->Activity_Check No Optimize_Refolding_Buffer->Refolding_Step Optimize_Redox Optimize Redox System: - Adjust GSH/GSSG Ratio - Screen pH and Additives Activity_Check->Optimize_Redox No Success Soluble, Active this compound Activity_Check->Success Yes Optimize_Redox->Refolding_Step

Caption: Troubleshooting logic for this compound refolding.

References

Technical Support Center: Antistasin Proteolytic Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the proteolytic degradation of antistasin during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our FAQs and troubleshooting guides are designed to provide direct answers to common problems encountered during the handling and experimentation of this compound.

Q1: I am observing a loss of this compound activity in my experiments. What are the likely causes?

A loss of this compound activity is often attributed to proteolytic degradation. This compound, like many recombinant proteins, is susceptible to cleavage by proteases, which can be introduced from various sources during your experimental workflow. The primary suspects are residual host cell proteases from the expression system or contamination during purification and handling.

Q2: My recombinant this compound, expressed in insect cells, shows multiple bands on an SDS-PAGE gel, suggesting degradation. What types of proteases are common in insect cell expression systems?

Insect cell expression systems, such as those using Sf9 or High Five™ cells, are known to secrete proteases into the culture medium. The primary classes of proteases identified in these systems are metalloproteases, cysteine proteases, and carboxyl proteases.[1] These enzymes can degrade your recombinant this compound during expression and purification.

Q3: How can I prevent proteolytic degradation of this compound during purification?

Preventing proteolysis requires a multi-pronged approach, starting from cell lysis through to final storage. Here are key recommendations:

  • Work at low temperatures: Perform all purification steps at 4°C to minimize protease activity.

  • Use protease inhibitor cocktails: Incorporate a broad-spectrum protease inhibitor cocktail into your lysis buffer. For this compound expressed in insect cells, ensure your cocktail is effective against metalloproteases (use an EDTA-free cocktail if using downstream immobilized metal affinity chromatography) and cysteine/serine proteases.[2][3]

  • Minimize freeze-thaw cycles: Repeatedly freezing and thawing your this compound samples can lead to aggregation and increased susceptibility to proteolysis.[4][5][6][7][8] Aliquot your purified protein into single-use volumes.

  • Optimize purification workflow: A streamlined and rapid purification process will limit the time your protein is exposed to potential proteases.

Q4: What is the optimal pH and buffer for storing this compound to ensure its stability?

While specific comprehensive stability studies for this compound are not widely published, general principles for protein stability suggest that the optimal pH is typically near the protein's isoelectric point (pI) or in a range where its structural integrity is maximal. For long-term storage, a buffer containing cryoprotectants like glycerol (B35011) can be beneficial. It is recommended to perform a stability study to determine the optimal buffer and pH for your specific this compound construct and application.[9][10][11][12][13]

Q5: How can I detect and analyze the degradation of my this compound sample?

Several techniques can be employed to detect and characterize this compound degradation:

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a straightforward method to visualize protein degradation.[14] The appearance of lower molecular weight bands is indicative of proteolytic cleavage.

  • Western Blotting: This technique offers higher specificity by using an anti-antistasin antibody to detect the protein and its fragments.

  • Mass Spectrometry: For detailed analysis, mass spectrometry can be used to identify the exact cleavage sites on the this compound molecule by analyzing the molecular weights of the degradation fragments.[15][16][17][18]

Q6: I suspect my this compound is degraded. How can I confirm if its activity is compromised?

The primary function of this compound is to inhibit Factor Xa. Therefore, a Factor Xa activity assay is the most direct way to assess the functional integrity of your this compound. A decrease in its ability to inhibit Factor Xa correlates with degradation or misfolding.[19][20][21][22][23]

Data Presentation

Table 1: Common Proteases in Insect Cell Expression Systems and Recommended Inhibitors.

Protease ClassExamplesRecommended InhibitorsNotes
MetalloproteasesEDTA, 1,10-PhenanthrolineUse EDTA-free cocktails if performing IMAC.
Cysteine ProteasesCathepsinsE-64, Leupeptin
Serine ProteasesPMSF, AEBSF, AprotininPMSF has a short half-life in aqueous solutions.
Carboxyl (Aspartic) ProteasesPepstatin A

Table 2: Troubleshooting Guide for this compound Degradation.

Problem Possible Cause Recommended Solution
Multiple lower MW bands on SDS-PAGEProteolytic degradation during expression/purification.Add a broad-spectrum protease inhibitor cocktail to the lysis buffer. Optimize purification for speed and low temperature.
Loss of Factor Xa inhibitory activityDegradation of the active site or conformational changes.Perform a Factor Xa activity assay. Confirm protein integrity with SDS-PAGE/Western Blot. Re-purify with fresh protease inhibitors.
Protein precipitation upon storageAggregation, possibly triggered by initial proteolysis or buffer conditions.Optimize storage buffer (pH, excipients). Minimize freeze-thaw cycles by aliquoting.
Inconsistent results between batchesVariable levels of protease contamination or different handling procedures.Standardize the purification and storage protocols. Consistently use fresh protease inhibitors.

Experimental Protocols

Protocol 1: SDS-PAGE and Western Blot for this compound Degradation Analysis

1. Sample Preparation: a. Mix your this compound sample with 4X Laemmli sample buffer. b. For reducing conditions, add β-mercaptoethanol or DTT. c. Heat the samples at 95-100°C for 5 minutes.

2. SDS-PAGE: a. Load the prepared samples onto a polyacrylamide gel (e.g., 15% for good resolution of small fragments). b. Run the gel at a constant voltage until the dye front reaches the bottom.

3. Staining (for visualization): a. Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain. b. Destain until protein bands are clearly visible against a clear background. c. Analyze for the presence of bands with lower molecular weight than full-length this compound.

4. Western Blotting (for specific detection): a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. b. Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. c. Incubate the membrane with a primary antibody specific for this compound overnight at 4°C. d. Wash the membrane three times with TBST. e. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane three times with TBST. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Protocol 2: Factor Xa Chromogenic Activity Assay

1. Principle: This assay measures the residual activity of Factor Xa after incubation with this compound. The residual Factor Xa cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The color intensity is inversely proportional to the inhibitory activity of this compound.[19][20][21][22][23]

2. Reagents:

  • Factor Xa
  • Chromogenic Factor Xa substrate (e.g., S-2765)
  • Assay buffer (e.g., Tris-HCl, pH 8.3, containing NaCl and CaCl2)
  • This compound standard and test samples

3. Procedure (Microplate format): a. Prepare a standard curve of known this compound concentrations. b. In a 96-well plate, add a fixed amount of Factor Xa to each well. c. Add your this compound standards and samples to the respective wells and incubate for a defined period (e.g., 5-10 minutes) at 37°C to allow for inhibition. d. Add the chromogenic substrate to all wells to start the reaction. e. Read the absorbance at 405 nm at regular intervals (kinetic assay) or after a fixed time point (endpoint assay) using a microplate reader.

4. Data Analysis: a. Plot the absorbance (or rate of absorbance change) against the this compound concentration for the standards to generate a standard curve. b. Determine the concentration of active this compound in your samples by interpolating their absorbance values on the standard curve.

Protocol 3: Mass Spectrometry for Cleavage Site Identification

1. Sample Preparation: a. Separate the degradation products from the intact this compound using SDS-PAGE. b. Excise the bands corresponding to the degradation fragments. c. Perform in-gel digestion of the protein fragments using a specific protease (e.g., trypsin). d. Extract the resulting peptides from the gel.

2. LC-MS/MS Analysis: a. Analyze the extracted peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. The mass spectrometer will determine the mass-to-charge ratio of the peptides and their fragment ions.

3. Data Analysis: a. Use database search algorithms (e.g., Mascot, Sequest) to identify the peptide sequences from the MS/MS data. b. By mapping the identified peptides to the known amino acid sequence of this compound, the N- and C-terminal peptides of the degradation fragments can be identified, thus pinpointing the exact cleavage sites.[15][16][17][18]

Visualizations

Experimental_Workflow_for_Troubleshooting_Antistasin_Degradation cluster_problem Problem Identification cluster_analysis Analysis of Degradation cluster_activity Functional Assessment cluster_mitigation Mitigation Strategies Problem Loss of Activity or Unexpected Bands on SDS-PAGE SDS_PAGE SDS-PAGE Analysis Problem->SDS_PAGE Visualize Activity_Assay Factor Xa Activity Assay Problem->Activity_Assay Assess Function Western_Blot Western Blot Analysis SDS_PAGE->Western_Blot Confirm Identity Mass_Spec Mass Spectrometry Western_Blot->Mass_Spec Identify Cleavage Sites Inhibitors Add Protease Inhibitors Mass_Spec->Inhibitors Select specific inhibitors Activity_Assay->Inhibitors If activity is low Temp_Control Optimize Temperature Inhibitors->Temp_Control Implement Buffer_Opt Optimize Buffer/pH Temp_Control->Buffer_Opt Implement Minimize_FT Minimize Freeze-Thaw Buffer_Opt->Minimize_FT Implement

Caption: Troubleshooting workflow for this compound degradation.

Antistasin_Degradation_Pathway Recombinant_this compound Full-Length Recombinant this compound Host_Proteases Host Cell Proteases (e.g., Metalloproteases, Cysteine Proteases) Recombinant_this compound->Host_Proteases Exposure during expression/purification Degradation_Fragments Degraded this compound Fragments Host_Proteases->Degradation_Fragments Cleavage Loss_of_Activity Loss of Factor Xa Inhibitory Activity Degradation_Fragments->Loss_of_Activity

Caption: Proteolytic degradation pathway of recombinant this compound.

Mitigation_Strategy_Logic Start Start: this compound Sample Check_Degradation Assess Degradation (SDS-PAGE / Activity Assay) Start->Check_Degradation Degradation_Present Degradation Detected Check_Degradation->Degradation_Present Yes No_Degradation No Degradation Check_Degradation->No_Degradation No Implement_Mitigation Implement Mitigation Strategies Degradation_Present->Implement_Mitigation Protease_Inhibitors Add Protease Inhibitor Cocktail Implement_Mitigation->Protease_Inhibitors Low_Temp Maintain Low Temperature (4°C) Implement_Mitigation->Low_Temp Optimize_Buffer Optimize Storage Buffer (pH, Excipients) Implement_Mitigation->Optimize_Buffer Aliquot Aliquot to Minimize Freeze-Thaw Implement_Mitigation->Aliquot Re_evaluate Re-evaluate Degradation Protease_Inhibitors->Re_evaluate Low_Temp->Re_evaluate Optimize_Buffer->Re_evaluate Aliquot->Re_evaluate Success Successful Mitigation Re_evaluate->Success Resolved Further_Troubleshoot Further Troubleshooting Needed Re_evaluate->Further_Troubleshoot Unresolved

References

Technical Support Center: Optimizing Factor Xa Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their Factor Xa (FXa) inhibition assays for enhanced reproducibility and accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a chromogenic Factor Xa inhibition assay?

A1: The chromogenic Factor Xa inhibition assay is a functional, colorimetric method used to measure the activity of FXa. The principle involves the cleavage of a synthetic chromogenic substrate by active FXa, which releases a colored product (typically p-nitroaniline, pNA). The amount of color produced is directly proportional to the FXa activity and can be measured spectrophotometrically at a wavelength of 405 nm.[1] In the presence of an inhibitor, the activity of FXa is reduced, leading to a decrease in color development. The degree of inhibition is inversely proportional to the concentration of the inhibitor.[1][2]

Q2: What are the key components of a typical Factor Xa inhibition assay?

A2: The essential components of a Factor Xa inhibition assay system include:

  • Factor Xa: Purified human or bovine Factor Xa enzyme.[1][3]

  • Chromogenic Substrate: A synthetic peptide substrate specific for Factor Xa that releases a colored molecule upon cleavage.[3]

  • Assay Buffer: A buffer, typically Tris-based, to maintain a stable pH and optimal ionic strength for the enzymatic reaction.[3][4]

  • Inhibitor/Test Compound: The substance being evaluated for its ability to inhibit Factor Xa activity.

  • Controls: Positive controls (no inhibitor) and negative controls (no enzyme) are crucial for data normalization and quality control. A known FXa inhibitor, such as Rivaroxaban, is often used as a reference control.[1]

Q3: When should I use a kinetic vs. an endpoint reading for my assay?

A3: The choice between a kinetic and an endpoint reading depends on the experimental goals.

  • Endpoint assays measure the total amount of product formed after a fixed incubation time (e.g., 30-60 minutes).[1] They are generally simpler to perform and suitable for high-throughput screening (HTS) to identify potential inhibitors.

  • Kinetic assays involve taking multiple readings over a period of time. This approach provides more detailed information about the enzyme's reaction rate and the inhibitor's mechanism of action. It is often preferred for lead optimization and detailed characterization of inhibitors.

Q4: How does the presence of solvents, like DMSO, affect the assay?

A4: Many test compounds are dissolved in organic solvents, most commonly dimethyl sulfoxide (B87167) (DMSO). It is crucial to be aware of the potential effects of the solvent on the assay. High concentrations of DMSO can inhibit enzyme activity or interfere with the assay components, leading to false-positive or false-negative results.[5][6] It is recommended to keep the final concentration of DMSO in the assay as low as possible, typically below 1%, and to ensure that the same concentration of DMSO is present in all wells, including controls, to normalize for any solvent effects.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during Factor Xa inhibition assays and provides potential causes and solutions.

Problem Potential Causes Recommended Solutions
High Well-to-Well Variability - Inaccurate pipetting or liquid handling.- Incomplete mixing of reagents.- Temperature fluctuations across the plate.- Edge effects in the microplate.- Calibrate and verify the performance of all pipettes and automated liquid handlers.- Ensure thorough mixing of all reagents before and after addition to the wells.- Use a temperature-controlled incubator and allow plates to equilibrate to the reaction temperature.- Avoid using the outer wells of the microplate or fill them with buffer to maintain a humid environment.
Low Signal or No Enzyme Activity - Inactive or degraded Factor Xa enzyme.- Incorrect buffer composition (pH, ionic strength).- Substrate degradation.- Presence of a potent, unknown inhibitor in the reagents.- Store the Factor Xa enzyme at the recommended temperature (typically -80°C) and avoid repeated freeze-thaw cycles.[1]- Prepare fresh assay buffer and verify its pH.- Aliquot and store the substrate as recommended by the manufacturer, protected from light.- Test each reagent individually for inhibitory activity.
High Background Signal - Substrate auto-hydrolysis.- Contamination of reagents or microplate.- Interfering substances in the test compound solution.- Run a "no enzyme" control to determine the rate of substrate auto-hydrolysis and subtract this from all measurements.- Use high-quality, sterile reagents and microplates.- Test the compound solution in a "no enzyme" control to check for direct reaction with the substrate or colorimetric interference.
Inconsistent IC50 Values - Variability in enzyme or substrate concentration between experiments.- Inconsistent incubation times.- Compound instability or precipitation at higher concentrations.- Lot-to-lot variability of reagents.- Prepare fresh dilutions of enzyme and substrate for each experiment from a concentrated stock.- Use a precise timer for all incubation steps.- Visually inspect the wells for any signs of compound precipitation. Test compound solubility in the assay buffer.- Qualify new lots of reagents by running a standard inhibitor and comparing the results to historical data.
Assay Drift During HTS Run - Reagent degradation over time.- Temperature changes during the run.- Evaporation from the microplate wells.- Prepare fresh reagents and keep them on ice during the screening run.- Monitor and control the temperature of the screening environment.- Use plate sealers to minimize evaporation, especially for long incubation times.

Experimental Protocols

Key Experiment: Chromogenic Factor Xa Inhibition Assay

This protocol provides a general methodology for determining the inhibitory activity of a test compound against Factor Xa.

Materials:

  • Human Factor Xa (e.g., diluted to 0.125 ng/µl in assay buffer)[1]

  • Chromogenic FXa Substrate (e.g., PR Substrate 2, diluted 100-fold in assay buffer)[1]

  • Assay Buffer (e.g., PR-02 Buffer)[1]

  • Test Inhibitor (serially diluted)

  • Reference Inhibitor (e.g., Rivaroxaban)

  • 96-well transparent microplate[1]

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare fresh dilutions of the Factor Xa enzyme and chromogenic substrate in assay buffer immediately before use. Keep diluted enzyme on ice.[1]

  • Add Test Inhibitor: To the wells of the 96-well plate, add 10 µl of the serially diluted test inhibitor. For the positive control (100% activity), add 10 µl of assay buffer containing the same concentration of solvent (e.g., DMSO) as the test compound wells.

  • Add Factor Xa: Add 40 µl of the diluted Factor Xa solution to all wells except the "no enzyme" control wells.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 50 µl of the diluted chromogenic substrate to all wells to start the enzymatic reaction.[1]

  • Read Absorbance: Immediately begin reading the absorbance at 405 nm at regular intervals (e.g., every minute) for 30-60 minutes for a kinetic assay, or perform a single endpoint reading after a fixed incubation time.[1]

  • Data Analysis:

    • For each concentration of the inhibitor, calculate the rate of substrate hydrolysis (change in absorbance per unit of time) for kinetic assays, or use the final absorbance value for endpoint assays.

    • Normalize the data by expressing the remaining FXa activity as a percentage of the positive control (uninhibited enzyme).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Visualizations

FactorXa_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) add_enzyme Add Factor Xa Enzyme prep_reagents->add_enzyme prep_inhibitor Prepare Serial Dilutions of Test Inhibitor add_inhibitor Add Inhibitor/Controls to Microplate prep_inhibitor->add_inhibitor add_inhibitor->add_enzyme incubate_inhibitor Incubate (Enzyme-Inhibitor Binding) add_enzyme->incubate_inhibitor add_substrate Add Chromogenic Substrate incubate_inhibitor->add_substrate read_plate Measure Absorbance at 405 nm (Kinetic or Endpoint) add_substrate->read_plate calc_activity Calculate % Inhibition read_plate->calc_activity plot_curve Plot Dose-Response Curve calc_activity->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for a chromogenic Factor Xa inhibition assay.

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions issue Poor Reproducibility pipetting Pipetting Errors issue->pipetting reagents Reagent Instability issue->reagents temp Temperature Fluctuations issue->temp solvent Solvent Effects issue->solvent calibrate Calibrate Pipettes pipetting->calibrate fresh_reagents Use Fresh Aliquots reagents->fresh_reagents temp_control Control Temperature temp->temp_control solvent_control Include Solvent Controls solvent->solvent_control

Caption: Troubleshooting logic for poor assay reproducibility.

References

troubleshooting variability in antistasin activity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with antistasin activity assays.

Troubleshooting Guide

This guide addresses common issues that can lead to variability in this compound activity assays, presented in a question-and-answer format.

Question: Why am I seeing high variability between my replicate wells?

Answer: High variability between replicates is often due to technical errors in assay setup. Here are several potential causes and solutions:

  • Pipetting Inaccuracy: Small volumes of reagents are often used in these assays, making them sensitive to pipetting errors.

    • Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Make sure to pre-wet the pipette tip. When adding reagents to a 96-well plate, change tips for each replicate if you suspect carryover.

  • Inadequate Mixing: Failure to properly mix reagents upon addition to the wells can lead to inconsistent results.

    • Solution: Gently mix the contents of the wells after adding each reagent, for example, by using a plate shaker or by gently pipetting up and down without introducing bubbles.

  • Temperature Fluctuations: Enzymatic reactions are sensitive to temperature. Inconsistent temperatures across the plate can cause variability.

    • Solution: Ensure the entire plate is at the correct temperature (usually 37°C) before adding reagents and during incubation steps. Avoid placing the plate on a cold surface.

  • Bubbles in Wells: Bubbles can interfere with the light path of the plate reader, leading to inaccurate absorbance readings.

    • Solution: Be careful not to introduce bubbles when pipetting. If bubbles are present, they can sometimes be removed by gently tapping the plate on the benchtop or by using a sterile pipette tip to pop them.

Question: My calculated this compound activity is lower than expected. What could be the cause?

Answer: Lower than expected activity can stem from several factors related to the reagents or the sample itself.

  • Degraded this compound: this compound is a protein and can degrade if not stored properly.

    • Solution: Aliquot your this compound stock upon receipt and store it at the recommended temperature (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles.

  • Incorrect Reagent Concentrations: An error in the dilution of Factor Xa or the chromogenic substrate can lead to inaccurate results.

    • Solution: Double-check all calculations and ensure that all reagents are prepared to the correct concentrations as specified in the protocol.

  • Sub-optimal Assay Conditions: The pH and ionic strength of the buffer can impact enzyme activity.

    • Solution: Ensure your assay buffer is correctly prepared and the pH is verified.

  • Presence of Interfering Substances: If you are testing this compound in a complex sample matrix (like plasma), other components could interfere with the assay.

    • Solution: Include appropriate controls to test for matrix effects. It may be necessary to purify your sample or use a different assay format.

Question: My absorbance readings are either too high (saturating the detector) or too low (close to blank). How can I fix this?

Answer: This issue is typically related to the concentrations of the enzyme or substrate, or the incubation time.

  • Readings Too High: This indicates that there is too much residual Factor Xa activity, meaning the this compound concentration is too low to cause significant inhibition, or the reaction has proceeded for too long.

    • Solution: Increase the concentration of this compound in your assay. You may also need to decrease the concentration of Factor Xa or shorten the incubation time with the chromogenic substrate.

  • Readings Too Low: This suggests that Factor Xa has been almost completely inhibited, or that the enzyme/substrate concentrations are too low to generate a sufficient signal.

    • Solution: Decrease the concentration of this compound. You can also try increasing the concentration of Factor Xa or the chromogenic substrate, or extending the incubation time.

Frequently Asked Questions (FAQs)

What is the principle of a chromogenic this compound activity assay?

A chromogenic this compound activity assay is a functional test that measures the ability of this compound to inhibit Factor Xa. The basic principle is as follows:

  • This compound is incubated with a known, excess amount of Factor Xa.

  • During this incubation, this compound binds to and inhibits a portion of the Factor Xa.

  • A chromogenic substrate, which is a molecule that releases a colored compound when cleaved by Factor Xa, is added to the mixture.

  • The remaining, uninhibited Factor Xa cleaves the substrate, leading to a color change.

  • The intensity of the color, measured by a spectrophotometer (usually at 405 nm), is inversely proportional to the amount of active this compound in the sample. The more this compound present, the less active Factor Xa remains, and the lower the color intensity.[1]

What are the critical pre-analytical variables to control for when working with plasma samples?

When testing this compound activity in plasma, several pre-analytical factors are critical for obtaining accurate and reproducible results:

  • Anticoagulant Choice: Use 3.2% sodium citrate (B86180) as the anticoagulant.[2] Other anticoagulants like EDTA or heparin will interfere with the assay.[3]

  • Tube Fill Volume: Blood collection tubes must be filled to the proper volume (at least 90% full) to ensure the correct blood-to-anticoagulant ratio.[4] Under-filling can lead to dilution and erroneous results.[4]

  • Sample Processing: Plasma should be separated from blood cells promptly (ideally within 1 hour) by centrifugation to obtain platelet-poor plasma.[2] A double-centrifugation step is often recommended to minimize platelet contamination.[2]

  • Sample Storage: If not tested immediately, plasma should be frozen and stored at -20°C or, for longer-term storage, at -80°C. Avoid repeated freeze-thaw cycles.

Which substances can interfere with a chromogenic anti-Xa assay?

Several substances can interfere with chromogenic anti-Xa assays, potentially leading to inaccurate results. It is important to be aware of these, especially when working with clinical samples.

Interfering SubstanceEffect on AssayMechanism of Interference
Heparin Falsely elevates apparent anti-Xa activityHeparin potentiates antithrombin III, which in turn inhibits Factor Xa.[5]
Direct Oral Anticoagulants (DOACs) Falsely elevates apparent anti-Xa activityDrugs like rivaroxaban (B1684504) and apixaban (B1684502) are direct Factor Xa inhibitors and will be measured by the assay.[6][7]
Hemolysis (High Plasma Hemoglobin) Falsely lowers apparent anti-Xa activityHemoglobin can interfere with the optical reading of the chromogenic substrate.[8] Interference may occur at plasma hemoglobin levels above 70 mg/dL.[8]
Icterus (High Bilirubin) Falsely lowers apparent anti-Xa activityHigh levels of bilirubin (B190676) can interfere with the spectrophotometric measurement.[1] Interference may be seen with bilirubin levels above 16 mg/dL.[8]
Lipemia (High Triglycerides) Falsely elevates apparent anti-Xa activityVery high levels of triglycerides can interfere with the light path of the spectrophotometer.[1]
Low Antithrombin Levels Falsely lowers apparent anti-Xa activity (in some assay kits)If the assay kit relies on the sample's own antithrombin and its levels are low, the inhibitory effect of heparin-like substances will be underestimated.[1] Many commercial kits include exogenous antithrombin to mitigate this.[5]

How should I prepare a standard curve for my assay?

A standard curve is essential for quantifying the activity of your test samples.

  • Reference Standard: Use a well-characterized batch of this compound with a known activity as your reference standard.

  • Dilution Series: Prepare a series of dilutions of the reference standard in the same buffer that you will use for your samples. The concentration range should cover the expected activity of your test samples, from minimal to maximal inhibition.

  • Plotting the Curve: Run the dilutions in the assay alongside your samples. Plot the absorbance values (or the rate of change in absorbance) against the known concentrations of the standard.

  • Curve Fitting: Use a suitable regression model to fit the data. A four-parameter logistic (4PL) model is often used for sigmoidal dose-response curves.

  • Quantification: The activity of your unknown samples can then be interpolated from this standard curve.

Experimental Protocols & Visualizations

Detailed Methodology: Chromogenic Anti-Factor Xa Activity Assay

This protocol is a general guideline and may need to be optimized for your specific reagents and laboratory conditions. It is based on the principle of measuring residual Factor Xa activity after incubation with an inhibitor.

Materials:

  • Test sample containing this compound

  • This compound reference standard

  • Factor Xa (bovine or human)

  • Chromogenic Factor Xa substrate (e.g., S-2222)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 8.4)

  • Stopping Reagent (e.g., 20% acetic acid or 2% citric acid)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 405 nm

  • Incubator or heating block at 37°C

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the Factor Xa and chromogenic substrate in the assay buffer to the desired working concentrations. Prepare a dilution series of your this compound reference standard and your test samples in the assay buffer.

  • Assay Setup:

    • Add a specific volume (e.g., 50 µL) of your test samples, standards, and a buffer blank to the wells of the microplate.

    • Pre-warm the plate to 37°C for a few minutes.

  • Factor Xa Addition:

    • Add a defined volume (e.g., 25 µL) of the pre-warmed Factor Xa solution to each well.

    • Mix gently and incubate at 37°C for a specific time (e.g., 2 minutes) to allow this compound to inhibit Factor Xa.

  • Substrate Addition:

    • Add a defined volume (e.g., 25 µL) of the pre-warmed chromogenic substrate solution to each well to start the color development reaction.

  • Kinetic or Endpoint Reading:

    • Kinetic: Immediately place the plate in the microplate reader (pre-set to 37°C) and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 5 minutes). The rate of color change (mOD/min) is calculated.

    • Endpoint: Incubate the plate at 37°C for a fixed time (e.g., 5 minutes). Then, add a stopping reagent (e.g., 25 µL of acetic acid) to each well to stop the reaction.[9] Read the final absorbance at 405 nm.

  • Calculation:

    • Subtract the absorbance of the blank from all readings.

    • Plot the standard curve (absorbance vs. concentration of this compound standard).

    • Determine the concentration of this compound in your test samples by interpolating their absorbance values from the standard curve.

Signaling Pathway: The Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that leads to the formation of a stable fibrin (B1330869) clot. Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic pathways. This compound directly inhibits Factor Xa, thereby blocking the downstream generation of thrombin and subsequent fibrin formation.[4]

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway (Contact Activation) cluster_Extrinsic Extrinsic Pathway (Tissue Factor) cluster_Common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI XIa Factor XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa X Factor X IXa->X + VIIIa VIIIa Factor VIIIa TF Tissue Factor VIIa Factor VIIa TF->VIIa VII Factor VII VII->VIIa VIIa->X + TF Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin + Va Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Va Factor Va This compound This compound This compound->Xa Assay_Workflow cluster_Reaction Reaction Steps Start Start Prep Prepare Reagents (Buffer, this compound Sample, FXa, Substrate) Start->Prep Plate Pipette this compound Sample/Standard into 96-well plate Prep->Plate Incubate1 Add Factor Xa (FXa) Incubate at 37°C Plate->Incubate1 AddSubstrate Add Chromogenic Substrate Incubate1->AddSubstrate Inhibition Occurs Read Measure Absorbance at 405 nm (Kinetic or Endpoint) AddSubstrate->Read Color Develops Analyze Calculate Activity (vs. Standard Curve) Read->Analyze End End Analyze->End

References

Technical Support Center: Strategies to Improve Antistasin Expression in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the expression of antistasin in mammalian cells. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and enhance your protein expression yields.

Troubleshooting Guides

This section addresses specific issues you may encounter during your this compound expression experiments in a question-and-answer format.

Question: I am observing very low or no expression of recombinant this compound in my mammalian cell culture. What are the potential causes and how can I troubleshoot this?

Answer:

Low or undetectable expression of this compound can stem from several factors, ranging from the expression vector design to the transfection and cell culture conditions. Here is a step-by-step troubleshooting guide:

  • Verify Plasmid Integrity and Transfection Efficiency:

    • Plasmid Quality: Ensure you are using high-purity, endotoxin-free plasmid DNA. Contaminants can significantly reduce transfection efficiency and cell viability.

    • Sequence Verification: Confirm the integrity of your this compound expression cassette by sequencing to ensure the coding sequence, promoter, and other regulatory elements are correct and in-frame.

    • Transfection Control: Always include a positive control vector (e.g., expressing a fluorescent protein like GFP) in your transfection experiments to assess the efficiency of your transfection protocol independently of this compound expression. If the positive control shows low expression, optimize your transfection parameters.

  • Optimize the Expression Vector:

    • Promoter Choice: The promoter driving this compound expression is critical. While the CMV promoter is strong and widely used, it can be prone to silencing in stable cell lines.[1][2] Consider using a promoter like EF-1α, which may provide more stable, long-term expression.[1][2]

    • Codon Optimization: The codon usage of the native this compound gene (from the leech Haementeria officinalis) may not be optimal for expression in mammalian cells. Synthesizing the gene with codons optimized for your host system (e.g., CHO or HEK293 cells) can significantly enhance translation efficiency and protein yield.[3][4][5]

    • Signal Peptide: Since this compound is a secreted protein, the choice of signal peptide is crucial for efficient translocation into the endoplasmic reticulum and subsequent secretion. If you are using the native this compound signal peptide, consider replacing it with a well-characterized, high-efficiency signal peptide from a highly secreted mammalian protein, such as human albumin or human IFNα2.[6][7]

  • Cellular Health and Culture Conditions:

    • Cell Viability: Ensure your cells are healthy and in the logarithmic growth phase at the time of transfection. Cell viability should be above 90%.

    • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as it can severely impact cell health and protein expression.

Question: My this compound is expressed, but it appears to be stuck inside the cells and is not being secreted efficiently. What can I do?

Answer:

Poor secretion of this compound can be due to issues with protein folding, disulfide bond formation, or overwhelming the cellular secretion machinery.

  • Signal Peptide Optimization: As mentioned previously, the signal peptide is a primary determinant of secretion efficiency. Experiment with different signal peptides known to be effective in your host cell line.

  • Protein Folding and Disulfide Bonds: this compound is a small protein with a high number of disulfide bonds, which are critical for its proper folding and activity.

    • ER Stress: Overexpression of a complex protein like this compound can lead to an accumulation of unfolded or misfolded protein in the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR). While the UPR can initially aid in folding, chronic activation can lead to a shutdown of protein synthesis and apoptosis.

    • Co-expression of Chaperones: To assist with proper folding and disulfide bond formation, consider co-expressing ER-resident chaperones and foldases like Protein Disulfide Isomerase (PDI) or Ero1.[8][9][10] However, the effect of chaperone co-expression can be protein-specific, and optimization is required.[11]

  • Reduce Expression Rate: Paradoxically, reducing the rate of protein synthesis can sometimes lead to higher yields of correctly folded and secreted protein. This can be achieved by:

    • Using a weaker promoter.

    • Lowering the amount of plasmid DNA used for transfection.[12]

    • Reducing the culture temperature (e.g., from 37°C to 30-32°C) after transfection, which can slow down cellular processes and give the protein more time to fold correctly.

Question: I have successfully generated a stable cell line, but the expression of this compound is decreasing over time. What is causing this instability?

Answer:

The loss of recombinant protein expression in stable cell lines is a common issue and can be attributed to genetic or epigenetic factors.[12]

  • Gene Silencing: The CMV promoter is known to be susceptible to epigenetic silencing over long-term culture.[1][2] If you are using a CMV promoter, this is a likely cause. For future stable cell line development, consider using the EF-1α promoter, which is less prone to silencing.[1][2]

  • Loss of Gene Copies: Random integration of the expression vector into the host cell genome can lead to integration into unstable regions of the chromosome. This can result in the loss of gene copies during cell division.

  • Selection Pressure: Ensure that you are maintaining adequate selection pressure by keeping the appropriate concentration of the selection antibiotic in the culture medium to prevent the overgrowth of non-producing cells.

Frequently Asked Questions (FAQs)

What is the best mammalian cell line for expressing this compound?

Both Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO) cells are suitable for expressing recombinant this compound.

  • HEK293 cells are often used for transient expression due to their high transfection efficiency, making them ideal for rapid, small- to medium-scale production and for testing different expression constructs.[13][14][15][16]

  • CHO cells are the industry standard for large-scale production of therapeutic proteins and are well-suited for developing stable cell lines that can produce high titers of this compound.[17][18][19]

How can I optimize the codon usage of the this compound gene?

Several commercial gene synthesis services offer codon optimization algorithms. When optimizing the this compound sequence for expression in CHO or HEK293 cells, the algorithm will replace rare codons with those that are more frequently used in the host organism, which can lead to increased translation efficiency.[3][5][20] It is also important to consider GC content and to avoid cryptic splice sites and other undesirable sequence motifs.

Which signal peptide should I use for this compound secretion?

While the native this compound signal peptide can be used, its efficiency in mammalian cells is not well-documented. It is often beneficial to test a panel of well-characterized, high-efficiency signal peptides. Some strong candidates include:

  • Signal peptide from human albumin[6]

  • Signal peptide from human IFNα2[7][21]

  • Signal peptide from human azurocidin[6] The optimal signal peptide can be protein-specific, so empirical testing is recommended.

Should I use transient or stable transfection for this compound expression?

The choice between transient and stable transfection depends on your experimental goals:

  • Transient transfection is suitable for rapid, small- to medium-scale production for research purposes, such as testing different constructs or producing small amounts of protein for initial characterization.[22] Expression is typically high but temporary (lasting for a few days).[13]

  • Stable transfection is necessary for long-term, large-scale production of this compound, for example, in biopharmaceutical manufacturing.[17][23] This process involves integrating the this compound gene into the host cell's genome and selecting for cells that consistently produce the protein.[17]

Data Presentation

Table 1: Comparison of Promoters for Recombinant Protein Expression in Mammalian Cells

PromoterHost Cell LineExpression CharacteristicsKey Considerations
CMV HEK293, CHOHigh-level transient expression.[24]Prone to silencing in stable cell lines, leading to decreased expression over time.[1][2]
EF-1α HEK293, CHOModerate to high-level, stable long-term expression.[1][2]Generally less prone to silencing than CMV, making it a better choice for stable cell line development.[1][25]

Table 2: Effect of Signal Peptide Choice on Secreted Protein Yield (Model Proteins)

Signal PeptideModel ProteinHost Cell LineRelative Secretion Level (Fold Increase vs. Control)
Human AlbuminAntibodyCHO~1.5 - 2.0
Human AzurocidinAntibodyCHO~1.5 - 2.0
Human IFNα2eGFPHEK293~2.0[7][21]
IgG kappaAntibodyHEK293~1.5 - 3.0[26]

Note: The data in this table is derived from studies on model proteins (antibodies, eGFP) and serves as a guide for selecting candidate signal peptides for this compound expression. The actual performance will need to be empirically determined for this compound.

Experimental Protocols

Protocol 1: Transient Transfection of this compound in HEK293 Cells (6-well plate format)

Materials:

  • HEK293 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Opti-MEM™ I Reduced Serum Medium

  • Transfection reagent (e.g., PEI, Lipofectamine™ 3000)

  • This compound expression plasmid (codon-optimized for human/CHO, with a high-efficiency signal peptide)

  • Positive control plasmid (e.g., pEGFP-N1)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection (typically 0.5 x 10^6 cells per well).

  • Transfection Complex Preparation (per well):

    • Tube A: Dilute 2.5 µg of the this compound plasmid DNA in 125 µL of Opti-MEM™.

    • Tube B: Dilute the transfection reagent in 125 µL of Opti-MEM™ according to the manufacturer's instructions (e.g., for PEI at a 1 mg/mL stock, a 3:1 ratio of PEI:DNA is common, so 7.5 µL would be used).

    • Combine the contents of Tube A and Tube B, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow complexes to form.[13]

  • Transfection:

    • Gently add the 250 µL of the DNA-transfection reagent complex dropwise to the well containing the cells.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Harvest:

    • Incubate the cells at 37°C in a CO2 incubator.

    • After 48-72 hours, harvest the cell culture supernatant for analysis of secreted this compound. Centrifuge the supernatant to remove cells and debris.[15]

Protocol 2: Generation of a Stable this compound-Expressing CHO Cell Pool

Materials:

  • CHO cells (e.g., CHO-K1)

  • Complete growth medium (e.g., F-12K with 10% FBS)

  • This compound expression plasmid containing a selectable marker (e.g., neomycin or puromycin (B1679871) resistance gene)

  • Selection antibiotic (e.g., G418 or puromycin)

  • Transfection reagent

Procedure:

  • Determine Optimal Antibiotic Concentration: Before starting, perform a kill curve experiment to determine the minimum concentration of the selection antibiotic that kills all non-transfected CHO cells within 7-10 days.

  • Transfection:

    • Transfect CHO cells with the linearized this compound expression plasmid using an optimized transfection protocol (e.g., electroporation or a lipid-based reagent).

  • Selection:

    • 48 hours post-transfection, begin the selection process by replacing the growth medium with a medium containing the predetermined optimal concentration of the selection antibiotic.

    • Replace the selection medium every 3-4 days.

  • Expansion of Stable Pool:

    • After 2-3 weeks, antibiotic-resistant cells will begin to form colonies.

    • Continue to culture the cells in the presence of the selection antibiotic. The surviving cells represent a mixed population (a "pool") of stably transfected cells.

    • Expand this stable pool for further analysis of this compound expression and for cryopreservation.

  • Single-Cell Cloning (Optional but Recommended):

    • To obtain a monoclonal cell line with uniform expression levels, perform single-cell cloning from the stable pool using methods like limiting dilution or FACS.

    • Screen individual clones for high-level, stable expression of this compound.

Protocol 3: Purification of His-tagged this compound from Cell Culture Supernatant

Materials:

  • Cell culture supernatant containing His-tagged this compound

  • Ni-NTA agarose (B213101) resin

  • Binding Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Chromatography column

Procedure:

  • Sample Preparation:

    • Harvest the cell culture supernatant and clarify by centrifugation (e.g., 3000 x g for 15 minutes) to remove cells and debris.

    • Adjust the pH of the supernatant to ~8.0 and add NaCl to a final concentration of 300 mM.

  • Column Equilibration:

    • Pack a chromatography column with Ni-NTA agarose resin.

    • Equilibrate the column with 5-10 column volumes (CVs) of Binding Buffer.[27]

  • Protein Binding:

    • Load the prepared supernatant onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding of the His-tagged this compound to the resin.

  • Washing:

    • Wash the column with 10-20 CVs of Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound His-tagged this compound from the column with 5-10 CVs of Elution Buffer. Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.

  • Buffer Exchange (Optional):

    • If necessary, perform buffer exchange on the purified protein fractions into a suitable storage buffer using dialysis or a desalting column.

Visualizations

experimental_workflow cluster_vector Vector Construction cluster_transfection Transfection cluster_expression Expression & Harvest cluster_purification Purification codon_opt Codon Optimization of this compound Gene signal_peptide Choice of High-Efficiency Signal Peptide codon_opt->signal_peptide promoter_selection Promoter Selection (e.g., CMV or EF-1α) signal_peptide->promoter_selection vector_backbone Cloning into Mammalian Expression Vector promoter_selection->vector_backbone transfection Transient or Stable Transfection vector_backbone->transfection cell_culture HEK293 or CHO Cell Culture cell_culture->transfection culture_period Cell Culture (48-72h for transient) transfection->culture_period harvest Harvest Supernatant culture_period->harvest clarification Clarification of Supernatant harvest->clarification affinity_chrom Affinity Chromatography (e.g., Ni-NTA) clarification->affinity_chrom analysis Analysis (SDS-PAGE, Western Blot) affinity_chrom->analysis troubleshooting_low_expression cluster_check1 Initial Checks cluster_solutions Optimization Strategies start Low/No this compound Expression check_plasmid Verify Plasmid Integrity (Sequencing) start->check_plasmid check_transfection Check Transfection Efficiency (Positive Control) start->check_transfection optimize_vector Optimize Vector: - Codon Usage - Signal Peptide - Promoter check_plasmid->optimize_vector check_transfection->optimize_vector If transfection is good optimize_culture Optimize Culture: - Cell Health - Mycoplasma Test check_transfection->optimize_culture If transfection is poor end Improved Expression optimize_vector->end Re-transfect optimize_culture->end Re-transfect secretion_pathway mRNA This compound mRNA ribosome Ribosome mRNA->ribosome Translation er Endoplasmic Reticulum (ER) ribosome->er Translocation (via Signal Peptide) golgi Golgi Apparatus er->golgi Folding & Disulfide Bonds (PDI, Chaperones) vesicles Secretory Vesicles golgi->vesicles Processing & Packaging extracellular Extracellular Space vesicles->extracellular Secretion

References

Technical Support Center: Overcoming Disulfide Bond Formation Issues in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with disulfide bond formation during recombinant protein expression in E. coli.

Troubleshooting Guides

This section provides solutions to common problems encountered during the expression of disulfide-bonded proteins in E. coli.

Issue 1: Low or No Yield of Target Protein

Possible Cause: The reducing environment of the E. coli cytoplasm prevents the formation of disulfide bonds, which can be crucial for the proper folding and stability of many eukaryotic proteins.[1][2] This can lead to protein misfolding and subsequent degradation.

Troubleshooting Steps:

  • Expression in the Periplasm: Target the protein to the periplasm, the oxidizing compartment of E. coli that contains the necessary machinery for disulfide bond formation.[2][3] This is achieved by fusing a signal peptide to the N-terminus of the recombinant protein.

  • Cytoplasmic Expression in Engineered Strains: Utilize engineered E. coli strains with a more oxidizing cytoplasm.[1][4][5] Strains like SHuffle and Origami have mutations in the thioredoxin reductase (trxB) and glutathione (B108866) reductase (gor) genes, which are key components of the cytoplasmic reducing pathways.[1][5][6]

  • Co-expression of Folding Catalysts: Co-express enzymes that facilitate disulfide bond formation and isomerization.[1][7]

    • Periplasmic Expression: Co-expressing DsbA and DsbC can enhance the formation of correct disulfide bonds in the periplasm.[7][8]

    • Cytoplasmic Expression: The CyDisCo system involves co-expressing a thiol oxidase (like Erv1p) and a protein disulfide isomerase (like PDI) to promote disulfide bond formation in the cytoplasm.[1][9]

Issue 2: Formation of Inclusion Bodies

Possible Cause: High-level expression of recombinant proteins, especially those with multiple disulfide bonds, can overwhelm the cellular folding machinery, leading to misfolding and aggregation into insoluble inclusion bodies.[4][10][11]

Troubleshooting Steps:

  • Optimize Expression Conditions:

    • Lower Induction Temperature: Reducing the culture temperature (e.g., to 16-25°C) after induction can slow down the rate of protein synthesis, giving the nascent polypeptide more time to fold correctly.[4][5][12]

    • Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of protein expression and potentially reduce inclusion body formation.[4]

  • Utilize Engineered Strains and Folding Catalysts: As with low protein yield, employing strains like SHuffle or implementing the CyDisCo system can promote correct folding and solubility.[1][6][12]

  • Co-express Chaperones: Molecular chaperones can assist in proper protein folding and prevent aggregation.[8][13] Co-expression of periplasmic chaperones like Skp, FkpA, and SurA can be beneficial for proteins targeted to the periplasm.[8]

  • Refolding from Inclusion Bodies: If the above strategies are unsuccessful, the protein can be purified from inclusion bodies and refolded in vitro. This typically involves solubilizing the aggregated protein with denaturants (e.g., urea, guanidine (B92328) hydrochloride) followed by a refolding step in a buffer containing a redox system (e.g., reduced and oxidized glutathione).[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the cytoplasm and the periplasm of E. coli regarding disulfide bond formation?

A1: The cytoplasm of wild-type E. coli is a reducing environment due to the presence of two primary reducing pathways: the thioredoxin system (TrxA, TrxC, and TrxB) and the glutaredoxin system (involving glutathione and glutathione reductase).[1][9] This reducing environment actively prevents the formation of stable disulfide bonds.[2][14] In contrast, the periplasm is an oxidizing compartment and contains the Dsb (disulfide bond) family of enzymes, which catalyze the formation and isomerization of disulfide bonds.[2][3][15]

Q2: When should I choose periplasmic expression over cytoplasmic expression?

A2: Periplasmic expression is a good starting point for proteins with a small number of disulfide bonds and a relatively simple structure.[1] The native Dsb machinery in the periplasm can efficiently handle their folding.[15] However, the secretion apparatus can be overloaded, limiting the yield of the target protein.[1]

Q3: What are the advantages of using engineered strains like SHuffle or Origami?

A3: These strains have a more oxidizing cytoplasm due to mutations in the trxB and gor genes, allowing for the formation of disulfide bonds in this compartment.[1][5][6] This can lead to higher yields compared to periplasmic expression as it bypasses the limitations of the secretion machinery.[1] SHuffle strains also express a cytoplasmic version of the disulfide bond isomerase DsbC, which helps in the correction of misfolded disulfide bonds.[6][9]

Q4: What is the CyDisCo system and when is it useful?

A4: The CyDisCo (Cytoplasmic Disulfide bond formation in E. coli) system involves the co-expression of a thiol oxidase (e.g., yeast mitochondrial Erv1p) and a protein disulfide isomerase (e.g., human PDI) in the cytoplasm.[1][9] This system actively catalyzes the formation and isomerization of disulfide bonds.[1] It can be particularly effective for producing complex proteins with multiple disulfide bonds that are difficult to express using other methods.[1]

Q5: Can co-expression of chaperones improve the yield of my disulfide-bonded protein?

A5: Yes, co-expression of molecular chaperones can significantly improve the soluble yield of recombinant proteins by assisting in their proper folding and preventing aggregation.[8][13] For periplasmically expressed proteins, chaperones like Skp, FkpA, and SurA can be beneficial.[8] In the cytoplasm, chaperones like GroEL/GroES and DnaK/DnaJ/GrpE can be co-expressed.

Data Presentation

Table 1: Comparison of E. coli Strains for Disulfide-Bonded Protein Expression

StrainGenotype/FeaturesExpression CompartmentAdvantagesDisadvantages
Wild-type (e.g., BL21(DE3))Standard genotypePeriplasm (with signal peptide)Utilizes native Dsb machinerySecretion pathway can be a bottleneck, limiting yield
Origami™trxB and gor mutationsCytoplasmOxidizing cytoplasm allows disulfide bond formationSlower growth rate compared to wild-type
SHuffle®trxB and gor mutations, cytoplasmic DsbC expressionCytoplasmOxidizing cytoplasm and disulfide isomerase activitySlower growth rate

Table 2: Common Folding Catalysts and Chaperones for Co-expression

NameFunctionLocalizationUse Case
DsbA/DsbCDisulfide bond formation and isomerizationPeriplasmEnhancing folding of periplasmically targeted proteins[7]
CyDisCo (Erv1p/PDI)Catalyzes disulfide bond formation and isomerizationCytoplasmExpression of complex proteins with multiple disulfide bonds in the cytoplasm[1]
Skp, FkpA, SurAPeriplasmic chaperonesPeriplasmImproving solubility and folding of proteins in the periplasm[8]
GroEL/GroES, DnaK/DnaJ/GrpECytoplasmic chaperonesCytoplasmAssisting folding of proteins expressed in the cytoplasm

Experimental Protocols

Protocol 1: Periplasmic Protein Extraction

  • Cell Harvesting: Centrifuge the E. coli culture at 5,000 x g for 10 minutes at 4°C.

  • Osmotic Shock:

    • Resuspend the cell pellet in ice-cold osmotic shock buffer (e.g., 30 mM Tris-HCl pH 8.0, 20% sucrose, 1 mM EDTA).

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully decant the supernatant.

    • Resuspend the cell pellet in ice-cold 5 mM MgSO4.

    • Incubate on ice for 10 minutes with gentle agitation.

  • Collection of Periplasmic Fraction:

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • The supernatant contains the periplasmic proteins.

Protocol 2: Analysis of Protein Solubility

  • Cell Lysis: Resuspend a cell pellet from a known volume of culture in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA) and lyse the cells by sonication or with a French press.

  • Separation of Soluble and Insoluble Fractions:

    • Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C.

    • The supernatant contains the soluble protein fraction.

    • The pellet contains the insoluble fraction (including inclusion bodies).

  • Analysis: Analyze equal volumes of the total cell lysate, soluble fraction, and resuspended insoluble fraction by SDS-PAGE and Western blot to determine the distribution of the target protein.

Visualizations

Disulfide_Bond_Formation_Periplasm cluster_cytoplasm Cytoplasm (Reducing) cluster_membrane Inner Membrane cluster_periplasm Periplasm (Oxidizing) Unfolded_Protein Unfolded Protein (Reduced Cysteines) SecYEG SecYEG Translocon Unfolded_Protein->SecYEG Translocation DsbA_ox DsbA (ox) SecYEG->DsbA_ox Protein enters periplasm DsbB DsbB DsbB->DsbA_ox DsbA_red DsbA (red) Misfolded_Protein Misfolded Protein (Incorrect Disulfide Bonds) DsbA_ox->Misfolded_Protein Disulfide bond formation DsbA_red->DsbB Re-oxidation DsbC DsbC Folded_Protein Correctly Folded Protein (Disulfide Bonds) DsbC->Folded_Protein Misfolded_Protein->DsbC Isomerization

Caption: Disulfide bond formation pathway in the E. coli periplasm.

Cytoplasmic_Disulfide_Bond_Strategies cluster_wildtype Wild-type Cytoplasm (Reducing) cluster_engineered Engineered Cytoplasm (Oxidizing) trxB trxB Reducing_Pathways Reducing Pathways trxB->Reducing_Pathways gor gor gor->Reducing_Pathways No_DSB No Stable Disulfide Bonds Reducing_Pathways->No_DSB SHuffle SHuffle/Origami Strains (ΔtrxB, Δgor) DSB_Formation Disulfide Bond Formation SHuffle->DSB_Formation CyDisCo CyDisCo System (Erv1p + PDI) CyDisCo->DSB_Formation

Caption: Strategies for achieving disulfide bond formation in the E. coli cytoplasm.

Troubleshooting_Workflow Start Start: Expression of Disulfide-Bonded Protein Check_Expression Low/No Expression or Inclusion Bodies? Start->Check_Expression Periplasmic_Expression Strategy 1: Target to Periplasm Check_Expression->Periplasmic_Expression Yes Success Soluble, Correctly Folded Protein Check_Expression->Success No Optimize_Conditions Optimize Expression: - Lower Temperature - Reduce Inducer Periplasmic_Expression->Optimize_Conditions Cytoplasmic_Expression Strategy 2: Cytoplasmic Expression Engineered_Strains Use Engineered Strains (SHuffle, Origami) Cytoplasmic_Expression->Engineered_Strains CyDisCo_System Co-express CyDisCo Engineered_Strains->CyDisCo_System CyDisCo_System->Success Coexpress_Chaperones Co-express Chaperones Optimize_Conditions->Coexpress_Chaperones Coexpress_Chaperones->Cytoplasmic_Expression

Caption: Troubleshooting workflow for disulfide-bonded protein expression in E. coli.

References

Technical Support Center: Endotoxin Removal from Recombinant Antistasin Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing endotoxins from recombinant antistasin preparations.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove endotoxins from recombinant this compound preparations?

Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria, such as E. coli, which are commonly used for recombinant protein production.[1][2] Even trace amounts of endotoxins can trigger potent inflammatory responses in vivo, leading to fever, septic shock, and organ failure.[1][3][4] For therapeutic proteins like this compound, an anticoagulant, endotoxin (B1171834) contamination can lead to severe adverse effects in patients and interfere with in vitro assays, compromising experimental results.[1][5][6]

Q2: What are the common methods for removing endotoxins from protein solutions?

Several methods are employed for endotoxin removal, each with its own advantages and limitations. The choice of method depends on the properties of the target protein, the level of endotoxin contamination, and the desired final purity. Common techniques include:

  • Phase Separation using Triton X-114: This method utilizes the non-ionic detergent Triton X-114, which forms a separate phase at temperatures above its cloud point (23°C), partitioning endotoxins into the detergent-rich phase while the protein remains in the aqueous phase.[1]

  • Affinity Chromatography: This technique uses ligands with high affinity for endotoxins, such as Polymyxin (B74138) B or immobilized histidine, to capture LPS from the protein solution.[1][7]

  • Ion-Exchange Chromatography (IEX): Anion-exchange chromatography is effective for endotoxin removal because endotoxins are strongly negatively charged at most pH levels.[1][8]

  • Ultrafiltration: This method separates molecules based on size. Since endotoxins tend to form large aggregates (>100 kDa), ultrafiltration with an appropriate molecular weight cutoff membrane can separate them from smaller proteins.[1]

Q3: Which endotoxin removal method is most effective?

The effectiveness of a method can vary depending on the specific protein and buffer conditions. However, studies have shown that phase separation with Triton X-114 can be highly effective. One study reported a greater than 99% reduction in endotoxin levels with a protein recovery of over 90%.[7] Anion-exchange chromatography is also a very effective method due to the strong negative charge of endotoxins.[1]

Troubleshooting Guides

Issue 1: Low Protein Recovery After Endotoxin Removal

Low recovery of your recombinant this compound is a common issue during endotoxin removal. Here are some potential causes and troubleshooting steps:

Possible Cause Troubleshooting Steps
Protein Precipitation Optimize buffer conditions (pH, ionic strength) to ensure protein stability.[9] Include stabilizing additives if necessary.[9]
Non-specific Binding to Resin If using affinity or ion-exchange chromatography, your protein may be binding to the resin.[10] Try adding a mild detergent (e.g., 0.1% Tween 20) or increasing the salt concentration in the wash buffers to reduce non-specific interactions.[9] For polymyxin B columns, protein sticking via endotoxin bridges can be an issue; adding a detergent or EDTA might help.[10]
Protein Degradation Protease contamination can lead to protein loss. Consider adding protease inhibitors to your sample.[9]
Inappropriate Method Selection The chosen method may not be suitable for your specific this compound construct. For example, negatively charged proteins can be lost during anion-exchange chromatography if conditions are not optimized.[11][12] Consider trying an alternative method like Triton X-114 phase separation.
Issue 2: High Endotoxin Levels Persist After Purification

If you are still detecting significant endotoxin levels after your removal process, consider the following:

Possible Cause Troubleshooting Steps
High Initial Endotoxin Load The endotoxin removal capacity of your chosen method may be saturated.[13] Consider performing an initial wash step with Triton X-114 while the protein is bound to a primary purification resin (e.g., Ni-NTA).[13]
Endotoxin Masking Certain buffer components or protein-endotoxin interactions can "mask" the endotoxin, making it undetectable by the LAL assay.[8][14] This can lead to a false sense of security, with the endotoxin becoming active later. Try different sample preparation methods for the LAL assay to unmask the endotoxin.[14]
Re-contamination Endotoxins are ubiquitous. Ensure all buffers, glassware, and plasticware are pyrogen-free.[15] Use certified endotoxin-free materials whenever possible.
Inefficient Removal Method The chosen method may not be optimal. For instance, the efficiency of anion exchangers can be reduced at high salt concentrations.[5] If using Triton X-114, ensure the temperature is appropriate for phase separation and that the phases are separated completely.[1]

Experimental Protocols

Protocol 1: Endotoxin Removal using Triton X-114 Phase Separation

This protocol is a general guideline and may require optimization for your specific this compound preparation.

Materials:

  • Recombinant this compound solution

  • Triton X-114 (pre-condensed and sterile)

  • Endotoxin-free buffers (e.g., Tris-HCl, PBS)

  • Endotoxin-free centrifuge tubes

  • Incubators or water baths set to 4°C and 37°C

  • High-speed centrifuge

Procedure:

  • Preparation: Cool the protein sample and a stock solution of 10% (v/v) Triton X-114 to 4°C.

  • Detergent Addition: Add Triton X-114 to the protein sample to a final concentration of 1% (v/v).[1] Mix gently by inverting the tube and incubate on ice or at 4°C for 30 minutes with gentle stirring to ensure a homogenous solution.[1]

  • Phase Separation: Transfer the mixture to a 37°C water bath and incubate for 10 minutes to induce phase separation.[1] The solution will become cloudy as the detergent phase separates.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 20,000 x g) for 10-15 minutes at 25-30°C to pellet the detergent-rich phase containing the endotoxins.[1]

  • Collection of Aqueous Phase: Carefully collect the upper aqueous phase, which contains the purified protein, avoiding the detergent phase at the bottom.

  • Repeat (Optional): For higher purity, the aqueous phase can be subjected to one or two additional rounds of Triton X-114 phase separation.[1]

  • Detergent Removal: Residual Triton X-114 can be removed by hydrophobic interaction chromatography or by using a detergent-removing resin.

Protocol 2: Limulus Amebocyte Lysate (LAL) Assay (Gel-Clot Method)

The LAL assay is the standard method for detecting and quantifying endotoxins.[15][16] This protocol outlines the basic steps for a qualitative gel-clot assay.

Materials:

  • Limulus Amebocyte Lysate (LAL) reagent

  • Control Standard Endotoxin (CSE)

  • LAL Reagent Water (endotoxin-free)

  • Depyrogenated glass test tubes (e.g., 10 x 75 mm) and pipettes

  • Heating block or water bath at 37°C ± 1°C

Procedure:

  • Reagent Preparation: Reconstitute the LAL reagent and CSE according to the manufacturer's instructions using LAL Reagent Water.

  • Standard Curve: Prepare a series of two-fold dilutions of the CSE to bracket the labeled sensitivity of the LAL reagent.[16][17]

  • Sample Preparation: Prepare dilutions of your this compound sample. It is crucial to determine if your sample is inhibitory or enhancing to the assay by running positive product controls.

  • Assay:

    • Pipette 0.1 mL of each standard, sample dilution, and a negative control (LAL Reagent Water) into separate depyrogenated test tubes.

    • Add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the highest concentration.

    • Gently mix and place the tubes in a 37°C non-circulating water bath or dry heat block.[16][17]

  • Incubation and Reading: Incubate the tubes for exactly 60 minutes, undisturbed. After incubation, carefully invert each tube 180°.

    • Positive Result: A solid gel clot forms and remains at the bottom of the tube.

    • Negative Result: No clot has formed, or the clot breaks apart.

  • Interpretation: The endotoxin concentration in your sample is determined by the last dilution that gives a positive result, in comparison to the standard curve.

Data Presentation

Table 1: Comparison of Common Endotoxin Removal Methods

MethodPrincipleEndotoxin Removal EfficiencyProtein RecoveryAdvantagesDisadvantages
Triton X-114 Phase Separation Partitioning into a detergent-rich phase>99%[7]>90%[7]High efficiency, rapid, scalable[1]Requires subsequent detergent removal, which can lead to some product loss[11][12]
Polymyxin B Affinity Chromatography High-affinity binding of endotoxin to immobilized Polymyxin BVariable, can be highVariable, can be low due to non-specific binding[10]High specificity for endotoxin[1]Potential for protein loss, Polymyxin B can leach from the column
Anion-Exchange Chromatography Electrostatic interaction; endotoxins are strongly negatively chargedHighDependent on protein's pI; can be low for acidic proteins[1][12]Highly effective, well-established technique[1]Less effective at high salt concentrations, potential for protein binding[5][12]
Ultrafiltration Size exclusion; endotoxins form large aggregates28.9% to 99.8%[1]HighSimple, physical removal methodEfficiency is highly variable and depends on several factors[1]

Visualizations

Endotoxin_Removal_Workflow cluster_prep Sample Preparation cluster_removal Endotoxin Removal Options cluster_post Post-Removal Processing Start Recombinant this compound (High Endotoxin) Initial_Quant Quantify Endotoxin (LAL Assay) Start->Initial_Quant Triton_X114 Triton X-114 Phase Separation Initial_Quant->Triton_X114 Option 1 IEX Anion-Exchange Chromatography Initial_Quant->IEX Option 2 Affinity Affinity Chromatography (e.g., Polymyxin B) Initial_Quant->Affinity Option 3 Post_Quant Quantify Endotoxin (LAL Assay) Triton_X114->Post_Quant IEX->Post_Quant Affinity->Post_Quant Check_Recovery Assess Protein Recovery & Activity Post_Quant->Check_Recovery Final_Product Endotoxin-Free This compound Check_Recovery->Final_Product

Caption: A generalized workflow for the removal of endotoxins from recombinant this compound preparations.

LAL_Assay_Pathway Endotoxin Endotoxin (LPS) FactorC Factor C (Proenzyme) Endotoxin->FactorC activates ActivatedFactorC Activated Factor C (Serine Protease) FactorC->ActivatedFactorC FactorB Factor B (Proenzyme) ActivatedFactorC->FactorB activates ActivatedFactorB Activated Factor B FactorB->ActivatedFactorB ProclottingEnzyme Proclotting Enzyme ActivatedFactorB->ProclottingEnzyme activates ClottingEnzyme Clotting Enzyme ProclottingEnzyme->ClottingEnzyme Coagulogen Coagulogen (Soluble Protein) ClottingEnzyme->Coagulogen cleaves Coagulin Coagulin (Insoluble Gel) Coagulogen->Coagulin polymerizes to form

Caption: The enzymatic cascade of the Limulus Amebocyte Lysate (LAL) assay leading to gel clot formation.

References

Validation & Comparative

Comparative Efficacy of Antistasin and Rivaroxaban: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticoagulant drug development, the selective inhibition of Factor Xa (FXa) remains a cornerstone of therapeutic strategies. This guide provides a comparative overview of two distinct FXa inhibitors: antistasin, a naturally derived polypeptide from the Mexican leech Haementeria officinalis, and rivaroxaban (B1684504), a synthetic small molecule that has seen widespread clinical use. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed methodologies, and pathway visualizations to facilitate an informed comparison.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and rivaroxaban exert their anticoagulant effects by directly targeting and inhibiting Factor Xa, a critical enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. However, their molecular nature and specific interactions with FXa differ significantly.

This compound , a 119-amino acid protein, is a potent and highly selective, reversible, slow-tight binding inhibitor of FXa.[1][2] Its mechanism involves the insertion of its reactive site, with an arginine residue at the P1 position, into the active site of FXa, mimicking the natural substrate of the enzyme.[1][2]

Rivaroxaban is an orally bioavailable small molecule that acts as a selective, direct inhibitor of FXa.[3] It competitively and reversibly binds to the active site of both free FXa and FXa bound in the prothrombinase complex.[3][4][5] Unlike heparin-based anticoagulants, its activity is independent of antithrombin III.[6]

The distinct origins and structures of these two inhibitors—a large protein from a natural source versus a synthetically designed small molecule—underpin their different pharmacokinetic and pharmacodynamic profiles.

In Vitro Efficacy: A Quantitative Comparison

The following tables summarize key quantitative data on the in vitro efficacy of this compound and rivaroxaban from various studies. It is important to note that these values were determined in different experimental settings, and direct comparison should be made with caution.

Table 1: In Vitro Inhibitory Potency of this compound against Factor Xa

ParameterValueSpeciesSource
Dissociation Constant (Kd)0.31 - 0.62 nMNot Specified[1][2]
Inhibition Constant (Ki)61 pMNot Specified[7]

Table 2: In Vitro Inhibitory Potency of Rivaroxaban against Factor Xa

ParameterValueSpeciesSource
Inhibition Constant (Ki)0.4 nMHuman[4][5]
IC50 (Free FXa)Not Specified--
IC50 (Prothrombinase-bound FXa)2.1 nMHuman[4][5][6]
IC50 (Clot-associated FXa)75 nMHuman[4][5]
IC50 (Endogenous FXa in plasma)21 nMHuman, Rabbit[6]
IC50 (Endogenous FXa in plasma)290 nMRat[6]

In Vivo Efficacy: Antithrombotic Effects

Both this compound and rivaroxaban have demonstrated dose-dependent antithrombotic activity in various animal models.

Recombinant this compound (rATS) has been shown to be as effective as standard heparin in suppressing thromboplastin-induced fibrinopeptide A generation in a rhesus monkey model of disseminated intravascular coagulation.[8] A single subcutaneous administration of rATS (1 mg/kg) resulted in prolonged anticoagulant effects, maintaining an activated partial thromboplastin (B12709170) time (aPTT) at least two-fold higher than baseline for over 30 hours.[8] However, repeated administration led to the development of neutralizing antibodies, suggesting potential immunogenicity with chronic use.[8]

Rivaroxaban has shown efficacy in various animal models of venous and arterial thrombosis.[4][5] In a rabbit model, it also demonstrated the ability to inhibit the growth of pre-existing clots.[3] Clinical trials in humans have established its efficacy in preventing and treating deep vein thrombosis and pulmonary embolism, as well as reducing the risk of stroke in patients with atrial fibrillation.[9][10]

Experimental Protocols

Chromogenic Anti-Factor Xa Assay

This assay is a standard method to determine the inhibitory activity of substances like this compound and rivaroxaban on Factor Xa.

Principle: The assay measures the residual activity of a known amount of FXa after incubation with the inhibitor. A chromogenic substrate, which releases a colored compound when cleaved by FXa, is used for detection. The amount of color produced is inversely proportional to the activity of the inhibitor.

Methodology:

  • Preparation of Reagents:

    • Purified human Factor Xa.

    • Chromogenic substrate specific for Factor Xa (e.g., S-2222).

    • Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration).

    • Test inhibitor (this compound or rivaroxaban) at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed amount of Factor Xa to each well.

    • Add varying concentrations of the inhibitor to the wells and incubate for a specific period to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the chromogenic substrate.

    • Measure the absorbance of the released colored product at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each inhibitor concentration.

    • Plot the percentage of FXa inhibition against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of FXa activity.

Visualizing the Molecular Pathways and Experimental Processes

To better understand the context of this compound and rivaroxaban's function, the following diagrams illustrate the coagulation cascade and a typical experimental workflow.

Coagulation_Cascade Intrinsic Pathway Intrinsic Pathway Extrinsic Pathway Extrinsic Pathway Factor Xa Factor Xa Extrinsic Pathway->Factor Xa Common Pathway Common Pathway Thrombin Thrombin Factor Xa->Thrombin Prothrombin This compound This compound Rivaroxaban Rivaroxaban Rivaroxaban->Factor Xa Fibrin Fibrin Thrombin->Fibrin Fibrinogen

Diagram 1: Inhibition of the Coagulation Cascade.

Experimental_Workflow start Prepare Reagents (FXa, Substrate, Inhibitor) plate Dispense FXa and Inhibitor into 96-well plate start->plate incubate Incubate for Binding plate->incubate add_substrate Add Chromogenic Substrate incubate->add_substrate measure Measure Absorbance (405 nm) add_substrate->measure analyze Calculate IC50 measure->analyze

Diagram 2: Chromogenic Anti-FXa Assay Workflow.

Conclusion

Both this compound and rivaroxaban are highly potent and selective inhibitors of Factor Xa, a key target in anticoagulation therapy. While rivaroxaban, a small molecule, has achieved significant clinical success as an oral anticoagulant, the polypeptide this compound represents a potent inhibitor from a natural source. The choice between such molecules in drug development depends on a multitude of factors including oral bioavailability, immunogenicity, and manufacturing feasibility. The data and protocols presented in this guide aim to provide a foundational resource for researchers to compare these two important molecules and to inform future research in the field of anticoagulation.

References

A Head-to-Head Comparison of Antistasin and Tick Anticoagulant Peptide (TAP) as Potent Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective and specific anticoagulants is paramount. Among the naturally derived inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade, antistasin from the Mexican leech and Tick Anticoagulant Peptide (TAP) from the soft tick Ornithodoros moubata have emerged as subjects of intense study. This guide provides a comprehensive, data-driven comparison of these two potent anticoagulants, detailing their biochemical properties, inhibitory mechanisms, and in vivo efficacy, supported by experimental data and protocols.

Biochemical and Inhibitory Properties: A Tale of Two Potent Inhibitors

This compound and TAP, despite both targeting Factor Xa, exhibit distinct structural and kinetic profiles. This compound is a larger protein composed of 119 amino acids, while TAP is a more compact 60-amino acid peptide.[1][2] Both are highly specific for Factor Xa, functioning as slow, tight-binding inhibitors.[2][3]

The inhibitory constant (Ki), a measure of the potency of an inhibitor, underscores their high affinity for Factor Xa. This compound has an estimated dissociation constant for the enzyme-inhibitor complex between 0.31 and 0.62 nM.[3] Recombinant TAP (rTAP) demonstrates a similar high affinity with a dissociation constant of approximately 0.18 nM.[2]

PropertyThis compoundTick Anticoagulant Peptide (TAP)
Source Mexican leech (Haementeria officinalis)Soft tick (Ornithodoros moubata)
Number of Amino Acids 119[1]60[2]
Molecular Weight ~15 kDa[4]~7 kDa
Target Enzyme Factor Xa[3]Factor Xa[2]
Mechanism of Inhibition Reversible, slow, tight-binding, primarily competitive[3]Reversible, slow, tight-binding, competitive[2]
Inhibition Constant (Ki) 0.31 - 0.62 nM[3]~0.18 nM (for rTAP)[2]
Reactive Site (P1) Arginine at position 34[3]N-terminal region interacts with FXa active site

In Vivo Efficacy: A Direct Comparative Study

A direct head-to-head comparison of recombinant this compound (rATS) and recombinant TAP (rTAP) was conducted in a rabbit model of venous stasis thrombosis induced by thromboplastin.[5] This study revealed that while both are effective in preventing thrombus formation, rATS is significantly more potent.[5]

The data indicates that rATS was approximately 10-fold more potent than rTAP in this model.[5] For instance, an infusion of rATS at 2.5 µg/kg/min reduced normalized clot weight to 2 ± 1%, whereas a much higher dose of rTAP (64 µg/kg/min) was required to achieve a similar reduction (2 ± 1%).[5]

AgentDose (i.v. infusion)Normalized Clot Weight (%)
Control (Saline) -100
rTAP 21 µg/kg/min13 ± 3[5]
37 µg/kg/min8 ± 2[5]
64 µg/kg/min2 ± 1[5]
rATS 1.25 µg/kg/min16 ± 5[5]
2.5 µg/kg/min2 ± 1[5]
5.0 µg/kg/min1 ± 0.8[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental setups discussed, the following diagrams are provided.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X VIIIa, PL, Ca2+ VIIIa VIIIa Xa Xa X->Xa VII VII VIIa VIIa VII->VIIa VIIa->X TF, Ca2+ TF Tissue Factor TF->VIIa Prothrombin Prothrombin Xa->Prothrombin Va, PL, Ca2+ Va Va Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->Xa TAP TAP TAP->Xa in_vivo_workflow Animal_Model Rabbit Venous Stasis Model Treatment_Groups Saline (Control) rTAP (21, 37, 64 µg/kg/min) rATS (1.25, 2.5, 5.0 µg/kg/min) Animal_Model->Treatment_Groups Thrombosis_Induction Thromboplastin Injection Treatment_Groups->Thrombosis_Induction Stasis Venous Occlusion Thrombosis_Induction->Stasis Thrombus_Harvest Harvest and Weigh Thrombus Stasis->Thrombus_Harvest Data_Analysis Normalize Clot Weight and Compare Groups Thrombus_Harvest->Data_Analysis

References

Unraveling the Anti-Metastatic Potential of Antistasin and its Alternatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental validation of the anti-metastatic effects of antistasin in various cancer models remains limited in publicly available research, its mechanism of action as a potent inhibitor of coagulation Factor Xa (FXa) places it within a class of compounds that have demonstrated significant anti-metastatic properties. This guide provides a comparative analysis of the anti-metastatic effects of other direct FXa inhibitors, alongside established agents like aspirin (B1665792) and statins, to offer researchers, scientists, and drug development professionals a comprehensive overview of the current landscape.

This guide synthesizes available preclinical data, details key experimental methodologies, and visualizes the complex signaling pathways involved in metastasis and its inhibition.

Comparative Efficacy of Anti-Metastatic Agents

The following tables summarize the quantitative data on the anti-metastatic effects of various agents across different cancer models. It is important to note the absence of specific data for this compound in these comparisons. The data for other FXa inhibitors are presented as a proxy to infer the potential effects of this compound.

Table 1: In Vivo Anti-Metastatic Effects of Factor Xa Inhibitors

Cancer ModelAgentDosing RegimenMetastatic SiteReduction in MetastasisReference
Colorectal Cancer
Colon26 (mouse)EdoxabanOrally, daily-Significant suppression of tumor growth[1][2]
Melanoma
B16F10 (mouse)Dalteparin (LMWH, inhibits FXa)Sub-cutaneously 30 min before FXa administrationLungSignificantly reduced lung metastasis[3][4][5]
Breast Cancer
MDA-MB-231 (human) in NSG miceRivaroxaban0.4 or 1.0 mg/g in dietLung, LiverDid not inhibit tumor growth and metastasis[6]
HCC1806 (human) in NOD-SCID miceRivaroxabanNot specified-Did not significantly inhibit tumor growth and metastasis[6]
T-cell Lymphoma
Syngeneic in DBA/2 miceWX-FX4 (synthetic FXa inhibitor)1.5 mg/kg twice dailyLiver> 90% reduction[7]
Fibrosarcoma
Human in CD1 nu/nu miceWX-FX4 (synthetic FXa inhibitor)1.5 mg/kg twice dailyLung> 60% reduction[7]

Table 2: In Vitro Effects of Factor Xa Inhibitors on Cancer Cell Migration and Invasion

Cell LineAgentConcentrationEffect on Migration/InvasionReference
Breast, Lung, Colon Cancer Cell Lines Factor Xa0.75 U/ml (130.5 nM)Markedly diminished migration[8]
Ovarian Cancer (OVCAR3), Colorectal Cancer (CaCO-2) Apixaban5 µg/mlReduced migratory capacity[9]

Table 3: Anti-Metastatic Effects of Aspirin and Statins in Preclinical Models

Cancer ModelAgentDosing RegimenMetastatic SiteReduction in MetastasisReference
Melanoma
B16BL6 (mouse)Simvastatin or Fluvastatin10 mg/kgLungSignificant inhibition of spontaneous metastasis[10]
Mouse modelAspirinNot specifiedLungReduced frequency of metastases[11][12]
Breast Cancer
Spontaneous metastasis models (mouse)AtorvastatinNot specifiedLung, LiverSignificantly reduced proliferation of metastatic cells[13][14]
Hepatocellular Carcinoma
Rat modelAspirin0.5% in dietLungSignificantly reduced the degree of metastasis

Key Signaling Pathways in Metastasis and its Inhibition

The process of metastasis is governed by a complex network of signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways modulated by Factor Xa inhibitors, aspirin, and statins.

FactorXa_Metastasis_Pathway FXa Factor Xa PAR1 PAR1 FXa->PAR1 activates PAR2 PAR2 FXa->PAR2 activates G_protein G-protein Signaling PAR1->G_protein PAR2->G_protein MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK PI3K_AKT PI3K/Akt Pathway G_protein->PI3K_AKT VEGF VEGF Production MAPK_ERK->VEGF Migration Cell Migration & Invasion MAPK_ERK->Migration MMPs MMP Production PI3K_AKT->MMPs PI3K_AKT->Migration Angiogenesis Angiogenesis VEGF->Angiogenesis MMPs->Migration This compound This compound / Other FXa Inhibitors This compound->FXa inhibits

Caption: Factor Xa signaling pathway in cancer metastasis.

Aspirin_Metastasis_Pathway Platelets Platelets COX1 COX-1 Platelets->COX1 Tumor_Cell Tumor Cell Platelets->Tumor_Cell aggregates with TXA2 Thromboxane A2 (TXA2) COX1->TXA2 produces TXA2->Platelets activates Endothelial_Cell Endothelial Cell Tumor_Cell->Endothelial_Cell adheres to Adhesion Tumor-Endothelial Adhesion Endothelial_Cell->Adhesion Metastasis Metastasis Adhesion->Metastasis Aspirin Aspirin Aspirin->COX1 inhibits Statin_Metastasis_Pathway HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate (B85504) Mevalonate HMGCR->Mevalonate produces Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Protein_Prenylation Protein Prenylation (Ras, Rho, Rac) Isoprenoids->Protein_Prenylation Signaling Pro-metastatic Signaling Protein_Prenylation->Signaling Metastasis Metastasis Signaling->Metastasis Statins Statins Statins->HMGCR inhibit Experimental_Workflow_Metastasis cluster_invitro In Vitro Preparation cluster_invivo In Vivo Model cluster_analysis Analysis Cell_Culture Cancer Cell Culture Tumor_Implantation Tumor Cell Implantation (Orthotopic or Tail Vein) Cell_Culture->Tumor_Implantation Compound_Prep Compound Preparation Treatment Administer Compound (e.g., Oral, IV, IP) Compound_Prep->Treatment Animal_Model Select Animal Model (e.g., Nude Mice) Animal_Model->Tumor_Implantation Tumor_Implantation->Treatment Monitoring Monitor Tumor Growth & Metastasis (Imaging) Treatment->Monitoring Necropsy Necropsy & Tissue Collection Monitoring->Necropsy Quantification Quantify Metastases (e.g., Nodule Count, Area) Necropsy->Quantification Histo Histological Analysis Necropsy->Histo

References

Antistasin: A Comparative Analysis of its Cross-Reactivity with Serine Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of antistasin, a potent anticoagulant protein, against its primary target, Factor Xa, and other related serine proteases. The information presented herein is supported by experimental data to offer a clear perspective on the selectivity of this compound, a crucial factor for its therapeutic potential.

Introduction to this compound

This compound is a 119-amino acid protein originally isolated from the salivary glands of the Mexican leech, Haementeria officinalis[1][2]. It is a highly potent and selective inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade[1][3]. By specifically targeting Factor Xa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin (B1330869) clots[4]. This high degree of selectivity is a key attribute, minimizing off-target effects and enhancing its safety profile as a potential anticoagulant therapeutic. The inhibitory mechanism of this compound is characterized as slow, tight-binding, and reversible[1][2].

Comparative Inhibitory Activity of this compound

Experimental evidence demonstrates the remarkable selectivity of this compound for Factor Xa over other serine proteases involved in hemostasis and digestion. The dissociation constant (K_i) for the this compound-Factor Xa complex is in the low nanomolar range, indicating a very high affinity. In contrast, its inhibitory activity against other serine proteases such as thrombin, trypsin, plasmin, and kallikrein is negligible at physiological concentrations.

Serine ProteasePrimary FunctionThis compound Inhibition Constant (K_i)Selectivity vs. Factor Xa
Factor Xa Blood Coagulation (Prothrombin activation)0.31 - 0.62 nM [1][2]-
Thrombin Blood Coagulation (Fibrinogen cleavage)No significant inhibition reportedHigh
Trypsin DigestionNo significant inhibition reportedHigh
Plasmin Fibrinolysis (Clot dissolution)No significant inhibition reportedHigh
Plasma Kallikrein Blood Coagulation & InflammationNo significant inhibition reportedHigh

Note: The lack of specific high K_i values in the literature for proteases other than Factor Xa underscores the high selectivity of this compound. Studies have consistently reported a lack of significant inhibition for these enzymes.

The high specificity of this compound is attributed to the conformation of its reactive site loop, with a critical arginine residue at the P1 position (Arg-34), which fits perfectly into the S1 pocket of Factor Xa[1][5]. While other this compound-like proteins from different leech species exhibit broader or different inhibitory profiles, the archetypal this compound from H. officinalis remains the benchmark for Factor Xa-specific inhibition[6]. For instance, poecistasin, another this compound-type inhibitor, inhibits Factor XIIa, kallikrein, trypsin, and elastase, but not Factor Xa or thrombin[6].

Experimental Protocols

The determination of the inhibitory activity of this compound against various serine proteases typically involves enzymatic assays that measure the rate of substrate hydrolysis in the presence and absence of the inhibitor.

Determination of Inhibition Constant (K_i)

Objective: To quantify the inhibitory potency of this compound against a specific serine protease.

Materials:

  • Purified this compound

  • Purified serine protease (e.g., Factor Xa, thrombin, trypsin)

  • Chromogenic or fluorogenic substrate specific to the protease

  • Assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and CaCl₂)

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the serine protease and this compound in the assay buffer. The concentration of the active enzyme should be accurately determined.

  • Assay Setup: In a 96-well microplate, add varying concentrations of this compound to the wells.

  • Pre-incubation: Add a fixed concentration of the serine protease to each well containing this compound. Incubate the mixture for a defined period to allow the enzyme and inhibitor to reach equilibrium.

  • Initiation of Reaction: Add the specific chromogenic or fluorogenic substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a reader and measure the change in absorbance or fluorescence over time at a specific wavelength. The rate of substrate hydrolysis is proportional to the enzyme activity.

  • Data Analysis:

    • Plot the initial reaction velocities against the substrate concentration in the absence of the inhibitor to determine the Michaelis-Menten constant (K_m).

    • Plot the initial reaction velocities against the inhibitor concentration at a fixed substrate concentration.

    • For tight-binding inhibitors like this compound, the data should be fitted to the Morrison equation to determine the apparent K_i. The true K_i can then be calculated using the Cheng-Prusoff equation if the inhibition is competitive.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the cross-reactivity of this compound.

G cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis cluster_result Result p1 Purified this compound a1 Incubate Protease with this compound p1->a1 p2 Serine Proteases (Factor Xa, Thrombin, etc.) p2->a1 p3 Specific Substrates a2 Add Substrate p3->a2 a1->a2 a3 Measure Activity (Kinetic Reading) a2->a3 d1 Plot Velocity vs. [Inhibitor] a3->d1 d2 Calculate Ki d1->d2 r1 Comparative Table of Ki Values d2->r1

Workflow for this compound Cross-Reactivity Assessment.

References

A Comparative Kinetic Analysis of Factor Xa Inhibition: Antistasin vs. Modern Oral Anticoagulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinetic parameters of antistasin, a potent polypeptide inhibitor of Factor Xa (FXa) derived from the Mexican leech, with three leading direct oral anticoagulants (DOACs): rivaroxaban (B1684504), apixaban (B1684502), and edoxaban (B1671109). By presenting key kinetic data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows, this document aims to serve as a valuable resource for researchers in the fields of hematology, pharmacology, and drug development.

Performance Comparison: Kinetic Profile of Factor Xa Inhibitors

The efficacy of a Factor Xa inhibitor is intrinsically linked to its kinetic profile, specifically its association rate (Kon), dissociation rate (Koff), and the resulting inhibition constant (Ki). These parameters dictate the speed of onset, duration of action, and overall potency of the inhibitor. The following table summarizes the key kinetic data for this compound and its synthetic counterparts.

InhibitorInhibition Constant (Ki) (nM)Association Rate (Kon) (M-1s-1)Dissociation Rate (Koff) (s-1)
This compound0.31 - 0.62[1][2]Not ReportedNot Reported
Rivaroxaban0.41.7 x 1075.0 x 10-3
Apixaban0.08[3]7.3 x 106~7.5 x 10-3 (estimated)[3]
Edoxaban0.561 (free FXa)[4][5]Not ReportedNot Reported
2.98 (prothrombinase-bound FXa)

Experimental Protocols: Determining Kinetic Parameters

The kinetic analysis of Factor Xa inhibitors is commonly performed using a chromogenic substrate assay. This method allows for the determination of Ki, Kon, and Koff by measuring the residual activity of Factor Xa in the presence of the inhibitor.

Principle of the Chromogenic Substrate Assay

The assay relies on a synthetic chromogenic substrate that is specifically cleaved by Factor Xa, releasing a colored product (p-nitroaniline) that can be quantified spectrophotometrically at 405 nm. The rate of color development is directly proportional to the activity of Factor Xa. In the presence of an inhibitor, the rate of substrate cleavage is reduced, and by analyzing the reaction kinetics under different inhibitor and substrate concentrations, the key kinetic parameters can be calculated.

Materials and Reagents
  • Purified human Factor Xa

  • Chromogenic substrate for Factor Xa (e.g., S-2765)

  • Inhibitors: this compound (recombinant or purified), Rivaroxaban, Apixaban, Edoxaban

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 150 mM) and CaCl2 (e.g., 5 mM)

  • 96-well microplates

  • Spectrophotometer capable of kinetic measurements at 405 nm

Procedure for Kinetic Analysis

1. Determination of the Michaelis-Menten Constant (Km) of the Substrate:

  • Prepare a series of dilutions of the chromogenic substrate in assay buffer.

  • Add a fixed concentration of Factor Xa to each well of a microplate.

  • Initiate the reaction by adding the different concentrations of the substrate.

  • Measure the initial velocity (rate of change in absorbance at 405 nm) for each substrate concentration.

  • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km.

2. Determination of the Inhibition Constant (Ki):

  • Perform the assay with a fixed concentration of Factor Xa and a substrate concentration equal to the Km.

  • Add varying concentrations of the inhibitor to the wells and pre-incubate with Factor Xa for a sufficient time to reach equilibrium.

  • Initiate the reaction by adding the chromogenic substrate.

  • Measure the steady-state velocity for each inhibitor concentration.

  • Plot the fractional velocity (velocity with inhibitor / velocity without inhibitor) against the inhibitor concentration and fit the data to the appropriate inhibition model (e.g., competitive, non-competitive) to determine the Ki. For tight-binding inhibitors, the Morrison equation should be used.

3. Determination of the Association Rate (Kon) and Dissociation Rate (Koff):

  • For slow-binding inhibitors, the progress of the reaction over time in the presence of the inhibitor can be monitored to determine Kon and Koff.

  • Mix Factor Xa and the inhibitor in a cuvette or microplate well.

  • At various time points, add the chromogenic substrate and measure the initial velocity.

  • Alternatively, continuously monitor the reaction progress after the addition of the inhibitor to a mixture of Factor Xa and substrate.

  • The resulting progress curves can be fitted to equations describing slow-binding inhibition to extract the values for Kon and Koff. The observed rate constant (kobs) for the onset of inhibition can be determined at different inhibitor concentrations, and a plot of kobs versus inhibitor concentration will yield Kon from the slope and Koff from the y-intercept.

Visualizing the Molecular Interactions and Experimental Process

To better understand the biological context and the experimental approach, the following diagrams have been generated using the Graphviz DOT language.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI Contact Activation IX Factor IX XI->IX X Factor X IX->X with VIIIa VIIIa Factor VIIIa Xa Factor Xa X->Xa TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VII Factor VII VII->TF_VIIa TF_VIIa->X Thrombin Thrombin (IIa) Xa->Thrombin with Va Prothrombin Prothrombin (II) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Fibrinogen Fibrinogen Fibrinogen->Fibrin This compound This compound & Other Inhibitors This compound->Xa

Coagulation cascade showing the central role of Factor Xa and the point of inhibition.

kinetic_assay_workflow start Start: Prepare Reagents prepare_inhibitor Prepare Inhibitor Dilutions (this compound, Rivaroxaban, etc.) start->prepare_inhibitor prepare_FXa Prepare Factor Xa Solution start->prepare_FXa prepare_substrate Prepare Chromogenic Substrate Solution start->prepare_substrate incubate Incubate Factor Xa with Inhibitor prepare_inhibitor->incubate prepare_FXa->incubate add_substrate Add Chromogenic Substrate prepare_substrate->add_substrate incubate->add_substrate measure_absorbance Measure Absorbance at 405 nm (Kinetic Read) add_substrate->measure_absorbance analyze_data Data Analysis: - Calculate Initial Velocities - Plot and Fit Data to Kinetic Models - Determine Ki, Kon, Koff measure_absorbance->analyze_data end End: Report Kinetic Parameters analyze_data->end

Experimental workflow for the kinetic analysis of Factor Xa inhibitors.

References

A Comparative Analysis of Antistasin and Other Direct Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory potency of antistasin against Factor Xa (FXa), a critical enzyme in the coagulation cascade. We present its performance alongside other commercially available direct FXa inhibitors, supported by experimental data and detailed protocols for in vitro assessment.

Inhibitory Potency: A Head-to-Head Comparison

This compound, a potent polypeptide inhibitor originally isolated from the salivary glands of the Mexican leech Haementeria officinalis, demonstrates high affinity for Factor Xa. Its inhibitory activity, as indicated by its dissociation constant (Ki), is comparable to, and in some cases surpasses, that of leading synthetic oral anticoagulants. The Ki value represents the concentration of an inhibitor required to bind to half of the free enzyme, with a lower Ki indicating a higher binding affinity and more potent inhibition.

InhibitorTypeKi for Factor Xa (nM)
This compound Polypeptide0.31 - 0.62[1][2]
Apixaban Small Molecule0.25[3]
Rivaroxaban Small MoleculeNot directly reported as Ki, IC50 varies by assay
Edoxaban Small MoleculeIC50 values suggest potent inhibition, ranked higher than Apixaban in some assays[4]

Note: Direct comparison of IC50 values can be challenging due to variations in experimental conditions. The Ki value provides a more standardized measure of inhibitor potency.

The Coagulation Cascade and the Role of Factor Xa

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin (B1330869) clot. This process is divided into the intrinsic, extrinsic, and common pathways. Factor Xa is a serine protease that sits (B43327) at the convergence of the intrinsic and extrinsic pathways, initiating the common pathway. Its primary role is to convert prothrombin (Factor II) to thrombin (Factor IIa), a crucial step in the formation of fibrin from fibrinogen. The central position of Factor Xa makes it a prime target for anticoagulant therapies.

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X Factor X IXa->X TF Tissue Factor (III) TF_VIIa TF-VIIa Complex TF->TF_VIIa VII VII VIIa VIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Prothrombinase Complex (Xa, Va) Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Fibrin Fibrin (Ia) Fibrinogen->Fibrin This compound This compound This compound->Xa Inhibition

Caption: The Coagulation Cascade highlighting Factor Xa's central role.

Experimental Protocol: Determining the Inhibition Constant (Ki) of a Factor Xa Inhibitor

This protocol outlines a method for determining the Ki of a Factor Xa inhibitor using a chromogenic substrate assay. This in vitro assay measures the enzymatic activity of Factor Xa by monitoring the cleavage of a synthetic substrate that releases a colored product (p-nitroaniline), which can be quantified spectrophotometrically.

Materials:

  • Purified human Factor Xa

  • Chromogenic Factor Xa substrate (e.g., S-2765)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)

  • Test inhibitor (e.g., this compound) at various concentrations

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., sterile water or DMSO).

    • Create a series of dilutions of the inhibitor in assay buffer to cover a range of concentrations expected to produce 20-80% inhibition.

    • Prepare a solution of human Factor Xa in assay buffer. The final concentration should be kept low, ideally below the expected Ki, to avoid tight-binding conditions.

    • Prepare a solution of the chromogenic substrate in assay buffer. The concentration should be at or below the Michaelis-Menten constant (Km) for the substrate.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the Factor Xa solution to each well.

    • Add a corresponding volume of each inhibitor dilution to the appropriate wells. Include a control well with assay buffer instead of the inhibitor (for 100% enzyme activity) and a blank well with assay buffer only (for background absorbance).

    • Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed chromogenic substrate to all wells.

    • Immediately place the microplate in a microplate reader and measure the change in absorbance at 405 nm over time (kinetic mode) or after a fixed incubation period (endpoint mode). The rate of color development is proportional to the Factor Xa activity.

  • Data Analysis:

    • For each inhibitor concentration, calculate the initial reaction velocity (rate of change in absorbance).

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor that produces 50% inhibition).

    • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Km of the substrate for the enzyme.

This guide provides a foundational understanding of this compound's potent inhibition of Factor Xa and a framework for its comparative evaluation against other direct Factor Xa inhibitors. The provided experimental protocol offers a standardized method for researchers to independently verify and expand upon these findings.

References

A Comparative Analysis of the In Vivo Half-Life of Antistasin and Other Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo half-life of the naturally derived Factor Xa inhibitor, antistasin, with synthetic, orally available Factor Xa inhibitors, including rivaroxaban, apixaban, and edoxaban. The information presented herein is supported by experimental data to aid in research and development decisions.

Executive Summary

Direct Factor Xa inhibitors are a cornerstone of modern anticoagulant therapy. Their efficacy and safety profiles are significantly influenced by their pharmacokinetic properties, particularly their in-vivo half-life, which dictates dosing frequency and management in clinical settings. This guide focuses on comparing the half-life of this compound, a potent polypeptide Factor Xa inhibitor originally isolated from the salivary glands of the Mexican leech, with the widely used small-molecule oral anticoagulants rivaroxaban, apixaban, and edoxaban. While precise in vivo half-life data for this compound in humans is not available, preclinical studies suggest a significant duration of action. In contrast, the oral Factor Xa inhibitors have well-characterized half-lives in human subjects, which are crucial for their clinical application.

Data Presentation: In Vivo Half-Life Comparison

The following table summarizes the in vivo half-life of various Factor Xa inhibitors based on available clinical and preclinical data.

InhibitorChemical ClassIn Vivo Half-LifeSpecies/SubjectNotes
This compound (recombinant) PolypeptideData not available-In vivo efficacy studies in rhesus monkeys have demonstrated a dose-dependent suppression of thromboplastin-induced fibrinopeptide A generation, suggesting a sustained anticoagulant effect.[1]
Rivaroxaban Oxazolidinone5 - 9 hoursHealthy young adultsHalf-life can be longer in elderly individuals (11 - 13 hours).
Apixaban Pyrazolopyridine~12 hoursHealthy adults
Edoxaban Thiazole carboxamide10 - 14 hoursHealthy adults

Signaling Pathway: The Coagulation Cascade and Factor Xa Inhibition

Factor Xa is a critical enzyme in the coagulation cascade, where the intrinsic and extrinsic pathways converge. It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa), which in turn cleaves fibrinogen to form fibrin, the primary component of a blood clot. Factor Xa inhibitors, such as this compound and the "-xabans," directly bind to and inhibit the active site of Factor Xa, thereby preventing thrombin generation and subsequent clot formation.

Figure 1. Simplified diagram of the coagulation cascade highlighting the central role of Factor Xa and its inhibition.

Experimental Protocols

The determination of the in vivo half-life of these Factor Xa inhibitors involves pharmacokinetic studies in preclinical animal models and human clinical trials. Below are generalized methodologies for such studies.

General Protocol for In Vivo Half-Life Determination in Humans (for Rivaroxaban, Apixaban, Edoxaban)

1. Study Design:

  • Phase I Clinical Trials: Typically single-center, open-label, single-dose or dose-escalation studies.

  • Participants: Healthy adult volunteers, often with specific cohorts for elderly subjects or individuals with renal or hepatic impairment.

  • Drug Administration: Oral administration of a single dose of the Factor Xa inhibitor.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

2. Sample Processing and Analysis:

  • Plasma Separation: Whole blood is collected in tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate plasma.

  • Bioanalytical Method: The concentration of the drug in plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method offers high sensitivity and specificity.

3. Pharmacokinetic Analysis:

  • Data Analysis: Plasma concentration-time data for each participant is analyzed using non-compartmental pharmacokinetic models.

  • Half-Life Calculation: The terminal elimination half-life (t½) is calculated as 0.693/λz, where λz is the terminal elimination rate constant determined from the slope of the log-linear phase of the plasma concentration-time curve.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow cluster_study Clinical Study cluster_lab Laboratory Analysis cluster_analysis Data Analysis DrugAdmin Drug Administration (Oral Dose) BloodSampling Serial Blood Sampling DrugAdmin->BloodSampling PlasmaSep Plasma Separation BloodSampling->PlasmaSep LCMS LC-MS/MS Analysis PlasmaSep->LCMS PKModel Pharmacokinetic Modeling LCMS->PKModel HalfLifeCalc Half-Life Calculation PKModel->HalfLifeCalc

Figure 2. General experimental workflow for determining the in vivo half-life of oral Factor Xa inhibitors.

In Vivo Efficacy Study of Recombinant this compound in a Primate Model
  • Animal Model: A rhesus monkey model of mild disseminated intravascular coagulation was utilized.[1]

  • Intervention: Recombinant this compound (rATS) was administered.

  • Efficacy Endpoint: The study measured the generation of fibrinopeptide A, a marker of thrombin activity, induced by thromboplastin.

  • Results: rATS was shown to fully suppress thromboplastin-induced fibrinopeptide A generation in a dose-dependent manner, indicating a potent and sustained anticoagulant effect in vivo.[1] The duration of this effect provides an indirect measure of its biological activity over time.

Conclusion

The orally available Factor Xa inhibitors—rivaroxaban, apixaban, and edoxaban—have well-defined in vivo half-lives in the range of 5 to 14 hours in healthy adults, allowing for once or twice-daily dosing regimens. In contrast, while the precise pharmacokinetic profile of this compound remains to be fully elucidated in humans, preclinical evidence points towards a potent and durable anticoagulant effect. Further research into the in vivo half-life and clearance of this compound and other naturally derived anticoagulants is warranted to explore their therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative pharmacokinetic studies.

References

Immunogenicity of Recombinant Antistasin vs. Other Anticoagulants in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the immunogenicity of recombinant antistasin and other recombinant anticoagulants, primarily focusing on hirudin, in various animal models. The information is intended to assist researchers and drug development professionals in evaluating the potential immunogenic risks associated with these therapeutic proteins.

Executive Summary

The development of recombinant anticoagulants has provided valuable alternatives to traditional therapies. However, as with all protein-based therapeutics, the potential for an immune response, or immunogenicity, is a critical consideration. This guide summarizes the available data on the immunogenicity of recombinant this compound and compares it with the more extensively studied recombinant hirudin. A significant challenge in this comparison is the limited publicly available data on the immunogenicity of recombinant this compound in animal models. In contrast, the immunogenic potential of recombinant hirudin has been documented in both preclinical animal studies and clinical trials.

Comparative Immunogenicity Data

Due to a lack of available quantitative data from direct comparative studies, this section presents a summary of findings for recombinant hirudin.

Recombinant Hirudin:

Studies have shown that recombinant hirudin (r-hirudin) can elicit an antibody response in various species. In some human patients treated with r-hirudin for extended periods, the incidence of anti-hirudin antibody (AHAb) formation has been reported to be as high as 74%[1]. These antibodies, primarily of the IgG subclass, have been shown to have clinically relevant consequences, including neutralizing the anticoagulant activity of r-hirudin and altering its pharmacokinetic profile[1].

Animal ModelKey FindingsReference
Rats Administration of a monoclonal mouse anti-hirudin antibody with neutralizing capacity almost completely abolished the anticoagulant activity of r-hirudin. Non-neutralizing antibodies were found to significantly prolong the elimination half-life of r-hirudin.[1]

Recombinant this compound:

A thorough review of publicly available literature yielded no specific studies detailing the immunogenicity of recombinant this compound (rATS) in animal models. While a study from 1991 described the production of rATS and its in vivo efficacy in a rhesus monkey model of disseminated intravascular coagulation, it did not include data on the immunological response to the protein[1]. Therefore, a direct comparison of antibody titers and other immunogenicity parameters between recombinant this compound and hirudin is not possible at this time.

Experimental Protocols

The assessment of immunogenicity for therapeutic proteins typically involves a tiered approach, including screening, confirmation, and characterization of anti-drug antibodies (ADAs). Below are detailed methodologies for key experiments used in such assessments.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Drug Antibody (ADA) Detection

This protocol outlines a common bridging ELISA format for the detection of ADAs against a recombinant protein.

Materials:

  • Recombinant protein (e.g., r-hirudin)

  • Biotinylated recombinant protein

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • 96-well microtiter plates

  • Coating buffer (e.g., phosphate-buffered saline [PBS], pH 7.4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% bovine serum albumin [BSA])

  • Sample diluent (e.g., blocking buffer)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Serum samples from immunized and control animals

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the recombinant protein (2-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add diluted serum samples (e.g., 1:100 in sample diluent) to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Biotinylated Protein Incubation: Add biotinylated recombinant protein to the wells and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate to the wells and incubate for 30 minutes at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Neutralization Assay

This protocol describes a functional assay to determine if the detected ADAs can neutralize the biological activity of the anticoagulant.

Materials:

  • Recombinant anticoagulant (e.g., r-hirudin)

  • Thrombin

  • Chromogenic thrombin substrate

  • Assay buffer (e.g., Tris-buffered saline [TBS], pH 7.4)

  • Serum samples containing putative neutralizing antibodies

  • Control serum

Procedure:

  • Antibody-Anticoagulant Incubation: Pre-incubate a fixed concentration of the recombinant anticoagulant with serial dilutions of the test serum and control serum for 1-2 hours at 37°C. This allows any neutralizing antibodies to bind to the anticoagulant.

  • Thrombin Addition: Add a standard amount of thrombin to each well and incubate for a short period (e.g., 5 minutes) at 37°C.

  • Substrate Addition: Add the chromogenic thrombin substrate to each well.

  • Kinetic Reading: Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader. The rate of color development is proportional to the amount of active thrombin.

  • Data Analysis: The neutralizing capacity of the antibodies is determined by the degree to which they restore thrombin activity compared to the control serum.

Visualizations

Experimental Workflow for Immunogenicity Assessment

Immunogenicity_Assessment_Workflow cluster_animal_phase Animal Immunization Phase cluster_lab_phase Laboratory Analysis Phase cluster_data_analysis Data Analysis & Interpretation Animal_Models Animal Models (Mice, Rabbits, Rats) Immunization Immunization with Recombinant Anticoagulant Animal_Models->Immunization Serum_Collection Serum Sample Collection Immunization->Serum_Collection Screening_Assay Screening Assay (e.g., ELISA) Serum_Collection->Screening_Assay Confirmation_Assay Confirmatory Assay Screening_Assay->Confirmation_Assay Positive Samples Neutralization_Assay Neutralization Assay Confirmation_Assay->Neutralization_Assay Confirmed Positive Characterization Further Characterization (e.g., Isotyping, Titer) Confirmation_Assay->Characterization Confirmed Positive Data_Analysis Data Analysis (Antibody Titer, Neutralizing Capacity) Neutralization_Assay->Data_Analysis Characterization->Data_Analysis Risk_Assessment Immunogenicity Risk Assessment Data_Analysis->Risk_Assessment

Caption: Workflow for assessing the immunogenicity of a recombinant anticoagulant.

Logical Relationship for Interpreting Immunogenicity Data

Immunogenicity_Interpretation Immunogenicity_Data Immunogenicity Data (ADA Titer, Prevalence) Neutralizing_Activity Neutralizing Activity Immunogenicity_Data->Neutralizing_Activity determines Pharmacokinetics Pharmacokinetics (PK) - Altered clearance - Reduced exposure Immunogenicity_Data->Pharmacokinetics can alter Safety Safety Concerns - Hypersensitivity - Cross-reactivity Immunogenicity_Data->Safety can lead to Pharmacodynamics Pharmacodynamics (PD) - Reduced efficacy Neutralizing_Activity->Pharmacodynamics impacts Clinical_Impact Overall Clinical Impact Pharmacokinetics->Clinical_Impact Pharmacodynamics->Clinical_Impact Safety->Clinical_Impact

Caption: Interpreting the clinical impact of immunogenicity data.

References

A Comparative Analysis of Antistasin Isoform Inhibitory Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the inhibitory activity of various antistasin isoforms and related proteins. It is intended for researchers, scientists, and drug development professionals working in the fields of coagulation, thrombosis, and drug discovery. This document summarizes key quantitative data on inhibitory constants, details relevant experimental methodologies, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Introduction to this compound and its Isoforms

This compound is a potent and highly selective inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1][2] Originally isolated from the salivary glands of the Mexican leech Haementeria officinalis, this compound has become a prototype for a family of serine protease inhibitors found in various blood-feeding and even non-hematophagous organisms.[2][3] These naturally occurring inhibitors exhibit a range of specificities, with different isoforms targeting various proteases involved in hemostasis and other physiological processes. Understanding the comparative inhibitory activity of these isoforms is crucial for the development of novel anticoagulant and anti-thrombotic agents with improved efficacy and safety profiles.

Comparative Inhibitory Activity of this compound Isoforms

The inhibitory activity of this compound and its related proteins varies significantly, reflecting their diverse evolutionary origins and physiological roles. While the archetypal this compound is a powerful inhibitor of Factor Xa, other members of this family exhibit preferences for different serine proteases. The following table summarizes the available quantitative and qualitative data on the inhibitory activity of several key this compound isoforms.

InhibitorSource OrganismTarget Protease(s)Inhibitory Constant (Ki)
This compound Haementeria officinalis (Mexican Leech)Factor Xa0.31 - 0.62 nM[1][2]
Recombinant this compound (rATS) - Arg at P1 Genetically EngineeredFactor Xa61 pM
Recombinant this compound (rATS) - Lys at P1 Genetically EngineeredFactor Xa1.28 nM
Bdellastasin Hirudo medicinalis (Medical Leech)Trypsin, PlasminNanomolar range[4]
Poecistasin Poecilobdella manillensis (Leech)Factor XIIa, Kallikrein, Trypsin, ElastaseNot reported
Hirustasin Hirudo medicinalis (Medical Leech)Tissue Kallikrein, Trypsin, ChymotrypsinNot reported
Ghilanten Haementeria ghilianii (Amazon Leech)Factor XaNot reported
Therostasin Theromyzon tessulatum (Leech)Factor XaNot reported

Note: The Ki values for recombinant this compound mutants highlight the critical role of the P1 residue in determining inhibitory potency. The substitution of arginine with lysine (B10760008) at this position results in a significant decrease in affinity for Factor Xa. It is important to note that the inhibitory constants for different isoforms are often determined in separate studies, which may employ slightly different experimental conditions.

Experimental Protocols

The determination of the inhibitory activity of this compound isoforms is typically performed using a chromogenic substrate-based kinetic assay. The following is a detailed methodology for a standard Factor Xa inhibition assay.

Protocol: Chromogenic Factor Xa Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of an this compound isoform against human Factor Xa.

Materials:

  • Purified human Factor Xa

  • This compound isoform (inhibitor) of interest

  • Chromogenic substrate for Factor Xa (e.g., Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide acetate (B1210297) or Chromogenix S-2222)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound isoform in the assay buffer.

    • Prepare a series of dilutions of the inhibitor stock solution to be tested.

    • Prepare a working solution of human Factor Xa in the assay buffer. The final concentration should be in the low nanomolar range and should be optimized to give a linear rate of substrate hydrolysis over the course of the assay.

    • Prepare a stock solution of the chromogenic substrate in sterile deionized water or as recommended by the manufacturer.

  • Assay Setup:

    • To the wells of a 96-well microplate, add a fixed volume of the assay buffer.

    • Add a specific volume of each inhibitor dilution to the respective wells. Include a control well with no inhibitor.

    • Add a fixed volume of the Factor Xa working solution to all wells.

    • Incubate the plate at 37°C for a predetermined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme and reach equilibrium.

  • Kinetic Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed chromogenic substrate to all wells.

    • Immediately place the microplate in the plate reader, pre-set to 37°C.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.

  • Data Analysis:

    • For each inhibitor concentration, determine the initial velocity (rate of change of absorbance) of the reaction from the linear portion of the absorbance versus time plot.

    • Plot the initial velocity as a function of the inhibitor concentration.

    • The data can be fitted to the Morrison equation for tight-binding inhibitors or other appropriate models to determine the inhibitory constant (Ki).

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the coagulation cascade and the experimental workflow for determining inhibitory activity.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X VIIIa, Ca2+, PL VII VII VIIa VIIa VII->VIIa Tissue Factor VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va, Ca2+, PL Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin This compound This compound This compound->Xa Inhibition

The Coagulation Cascade and the Site of this compound Inhibition.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Dilutions Prepare Inhibitor Dilutions Incubation Incubate Inhibitor + Factor Xa Inhibitor_Dilutions->Incubation Enzyme_Solution Prepare Factor Xa Solution Enzyme_Solution->Incubation Substrate_Solution Prepare Chromogenic Substrate Reaction_Initiation Add Substrate Substrate_Solution->Reaction_Initiation Incubation->Reaction_Initiation Kinetic_Reading Kinetic Absorbance Reading (405 nm) Reaction_Initiation->Kinetic_Reading Velocity_Calculation Calculate Initial Velocities Kinetic_Reading->Velocity_Calculation Ki_Determination Determine Ki Value Velocity_Calculation->Ki_Determination

Workflow for Determining Inhibitory Activity.

Conclusion

The this compound family of serine protease inhibitors represents a rich source of potential therapeutic agents. Their diverse inhibitory profiles, with some isoforms potently and selectively targeting Factor Xa while others inhibit different proteases, offer a range of possibilities for the development of novel anticoagulants and other drugs. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate further research and development in this promising area. By understanding the structure-activity relationships and inhibitory mechanisms of these fascinating molecules, the scientific community can continue to advance the design of next-generation therapeutics for thrombotic and other diseases.

References

benchmarking antistasin performance against new oral anticoagulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticoagulant performance of antistasin, a potent Factor Xa inhibitor derived from the Mexican leech, against three leading new oral anticoagulants (NOACs): apixaban, rivaroxaban, and dabigatran (B194492). This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and thrombosis research by presenting key performance data, detailed experimental methodologies, and a visual representation of their mechanisms of action.

Performance Data Summary

The following table summarizes the key in vitro performance indicators of this compound and the selected NOACs. The primary metric for comparison is the inhibitory constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and greater potency of the inhibitor.

AnticoagulantTargetInhibitory Constant (Kᵢ) (nM)Primary Coagulation Assay Affected
This compound Factor Xa0.31 - 0.62[1]Activated Partial Thromboplastin Time (aPTT)
Apixaban Factor Xa0.08[2]Prothrombin Time (PT) and aPTT
Rivaroxaban Factor Xa0.4[3][4][5]Prothrombin Time (PT)
Dabigatran Thrombin (Factor IIa)4.5[6]Activated Partial Thromboplastin Time (aPTT)

Mechanism of Action: A Visual Guide

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. Both this compound and the new oral anticoagulants exert their effects by targeting specific key proteases in this cascade. The diagram below illustrates the intrinsic, extrinsic, and common pathways of the coagulation cascade and highlights the points of inhibition for each of the discussed anticoagulants.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_inhibitors Anticoagulant Inhibition XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa VIIIa VIIIa X Factor X IXa->X + VIIIa Xa Factor Xa X->Xa TF Tissue Factor (TF) VII VII TF->VII VIIa VIIa VII->VIIa VIIa->X + TF Prothrombin Prothrombin (II) Xa->Prothrombin + Va Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Fibrin Fibrin (Ia) Fibrinogen->Fibrin This compound This compound This compound->Xa Apixaban Apixaban Apixaban->Xa Rivaroxaban Rivaroxaban Rivaroxaban->Xa Dabigatran Dabigatran Dabigatran->Thrombin

Caption: The Coagulation Cascade and Points of Anticoagulant Inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are representative of standard laboratory procedures for evaluating anticoagulant performance.

Determination of Inhibitory Constant (Kᵢ)

1. Factor Xa Inhibition Assay (for this compound, Apixaban, Rivaroxaban)

  • Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of purified human Factor Xa. The activity of Factor Xa is determined by its ability to cleave a chromogenic substrate, releasing a colored product (p-nitroaniline, pNA), which can be quantified spectrophotometrically.

  • Materials:

    • Purified human Factor Xa

    • Chromogenic Factor Xa substrate (e.g., S-2765)

    • Tris-HCl buffer (pH 7.4) containing NaCl and CaCl₂

    • Test inhibitor (this compound, Apixaban, or Rivaroxaban) at various concentrations

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • A solution of purified human Factor Xa is prepared in the Tris-HCl buffer.

    • Varying concentrations of the test inhibitor are pre-incubated with the Factor Xa solution in the wells of a 96-well microplate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme binding to reach equilibrium.

    • The reaction is initiated by the addition of the chromogenic Factor Xa substrate to each well.

    • The rate of pNA release is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.

    • The initial reaction velocities are calculated for each inhibitor concentration.

    • The Kᵢ value is determined by fitting the data of initial velocity versus inhibitor concentration to the Morrison equation for tight-binding inhibitors or by using Dixon or Cornish-Bowden plots.

2. Thrombin (Factor IIa) Inhibition Assay (for Dabigatran)

  • Principle: This assay is analogous to the Factor Xa inhibition assay but measures the inhibition of purified human thrombin.

  • Materials:

    • Purified human α-thrombin

    • Chromogenic thrombin substrate (e.g., S-2238)

    • Tris-HCl buffer (pH 7.4) containing NaCl

    • Dabigatran at various concentrations

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • A solution of purified human thrombin is prepared in the Tris-HCl buffer.

    • Varying concentrations of dabigatran are pre-incubated with the thrombin solution in a 96-well microplate.

    • The reaction is started by adding the chromogenic thrombin substrate.

    • The rate of pNA release is measured at 405 nm.

    • The initial reaction velocities are determined.

    • The Kᵢ value is calculated using appropriate enzyme kinetic models.[7]

Coagulation Assays

1. Prothrombin Time (PT) Assay

  • Principle: The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade. It measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin) and calcium.[8][9][10]

  • Materials:

    • Citrated platelet-poor plasma (PPP) from healthy donors

    • Test anticoagulant (spiked into the plasma at various concentrations)

    • PT reagent (containing tissue factor and phospholipids)

    • Calcium chloride (CaCl₂) solution (0.025 M)

    • Coagulometer

  • Procedure:

    • The PPP sample is pre-warmed to 37°C.

    • The PT reagent is added to the plasma sample and incubated for a short period (e.g., 1-3 minutes) at 37°C.

    • Pre-warmed CaCl₂ is then added to the mixture, which initiates the clotting cascade.

    • The coagulometer detects the formation of a fibrin clot, and the time taken for this to occur is recorded as the prothrombin time in seconds.

2. Activated Partial Thromboplastin Time (aPTT) Assay

  • Principle: The aPTT assay assesses the function of the intrinsic and common pathways of coagulation. It measures the clotting time of plasma after the addition of a contact activator (to activate the intrinsic pathway), phospholipids, and calcium.[11][12][13]

  • Materials:

    • Citrated platelet-poor plasma (PPP)

    • Test anticoagulant (spiked into the plasma)

    • aPTT reagent (containing a contact activator like silica, kaolin, or ellagic acid, and phospholipids)

    • Calcium chloride (CaCl₂) solution (0.025 M)

    • Coagulometer

  • Procedure:

    • The PPP sample is mixed with the aPTT reagent and incubated for a specific time (e.g., 3-5 minutes) at 37°C to allow for the activation of contact factors.

    • Pre-warmed CaCl₂ is then added to initiate the coagulation cascade.

    • The time to clot formation is measured by a coagulometer and recorded in seconds.

Conclusion

This guide provides a comparative overview of this compound and selected new oral anticoagulants. The data presented herein, along with the detailed methodologies, offer a foundational resource for further research and development in the field of anticoagulation. The distinct mechanisms of action and varying potencies of these agents underscore the importance of continued investigation to identify and develop novel antithrombotic therapies with improved efficacy and safety profiles.

References

Safety Operating Guide

Personal protective equipment for handling antistasin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount when working with potent bioactive molecules like antistasin. This compound, a powerful anticoagulant and factor Xa inhibitor, requires careful handling to minimize exposure risk and ensure experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory procedures.

Personal Protective Equipment (PPE)

A comprehensive hazard assessment should always be conducted before handling this compound. Although specific toxicological data may be limited, it should be treated as a potentially hazardous substance. The following table summarizes the recommended personal protective equipment for handling this compound, based on general best practices for potent bioactive peptides.[1][2][3]

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesChemical-resistant, powder-free nitrile or neoprene gloves. Consider double-gloving for enhanced protection.[4][5]Prevents skin contact and absorption.
Eye Protection Safety Glasses/GogglesANSI Z87.1 compliant, with side shields.[5] A face shield may be necessary if splashes are a risk.Protects eyes from splashes and aerosols.
Body Protection Lab Coat/GownA buttoned lab coat is essential.[1] For larger quantities or risk of splashes, a disposable gown is recommended.Protects skin and clothing from contamination.
Respiratory Protection Mask/RespiratorRecommended when handling powders or creating aerosols. A fitted N95 respirator is a suitable option.Prevents inhalation of airborne particles.

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is critical for minimizing risk during the handling of this compound. All procedures should be performed in a designated and well-ventilated area, such as a chemical fume hood, especially when working with powders or generating aerosols.[1][3]

Antistasin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Designated Work Area prep_ppe->prep_area weigh Weigh/Reconstitute (in fume hood if powder) prep_area->weigh experiment Perform Experiment weigh->experiment decontaminate Decontaminate Surfaces (e.g., 10% bleach) experiment->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Doff PPE dispose->remove_ppe

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential exposure to others. Never dispose of this compound down the drain or in regular trash.[1]

Liquid Waste:

  • Inactivation: Liquid waste containing this compound, such as unused solutions and reaction mixtures, should be chemically inactivated. A common method is to add the waste to a 1M solution of sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) and let it stand for at least 24 hours to facilitate hydrolysis.[1]

  • Neutralization: After inactivation, the pH of the solution should be adjusted to a neutral range (pH 6-8) by slowly adding a weak acid or base.[1]

  • Collection: The neutralized waste should be collected in a clearly labeled, sealed, and leak-proof hazardous waste container.

Solid Waste:

  • Segregation: All solid waste contaminated with this compound, including pipette tips, gloves, vials, and other labware, must be collected in a dedicated and clearly labeled hazardous waste container.[1]

  • Labeling: The container must be labeled as "Hazardous Waste" and specify "this compound Contaminated Material."

  • Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area. Arrange for pickup and disposal through your institution's certified hazardous waste management service.[1]

By implementing these safety and handling protocols, laboratories can ensure the well-being of their personnel and maintain a safe research environment when working with the potent anticoagulant, this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.